molecular formula C11H10N2 B3261769 2-Methyl-5-phenylpyrimidine CAS No. 34771-47-6

2-Methyl-5-phenylpyrimidine

Katalognummer: B3261769
CAS-Nummer: 34771-47-6
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: PWGUXFSGSZBDEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-5-phenylpyrimidine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The phenylpyrimidine core is a privileged structure in the design of kinase inhibitors, which are pivotal in developing therapies for various cancers and autoimmune diseases . For instance, structurally related 2-phenylpyrimidine derivatives have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell leukemias and lymphomas . These inhibitors often function by covalently binding to a cysteine residue in the BTK active site, effectively blocking B-cell receptor signaling pathways and inducing apoptosis in malignant B-cells . Beyond oncology, molecular frameworks incorporating pyrimidine rings are frequently explored for their antimicrobial and antifungal properties, highlighting the versatility of this chemotype in biological research . Researchers utilize this compound as a key intermediate to synthesize more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The compound is provided as a high-purity solid and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-methyl-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-12-7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUXFSGSZBDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310673
Record name 2-Methyl-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34771-47-6
Record name 2-Methyl-5-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34771-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Reactivity Dynamics of 2-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-phenylpyrimidine (CAS: 34771-47-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, materials science, and late-stage functionalization methodologies. Characterized by its electron-deficient pyrimidine core, a weakly electron-donating methyl group at the C2 position, and an extended π-conjugated phenyl ring at the C5 position, this compound exhibits unique physical and chemical behaviors.

As a Senior Application Scientist, understanding the intrinsic physical properties of this molecule is not merely an exercise in data collection; it is the foundational logic required to design robust extraction, purification, and synthetic workflows. This guide provides an authoritative synthesis of its physicochemical properties, electronic behavior, and field-proven experimental protocols.

Physicochemical Properties & Structural Analytics

The physical properties of 2-Methyl-5-phenylpyrimidine dictate its handling and reactivity. The low Topological Polar Surface Area (TPSA) and moderate lipophilicity (LogP) indicate that the molecule is highly soluble in aprotic and moderately polar organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) while remaining largely insoluble in aqueous media.

Quantitative Data Summary
PropertyValueMethod / Source
Molecular Formula C₁₁H₁₀N₂Exact
Molecular Weight 170.21 g/mol Exact
Exact Mass 170.0843 DaExact
Topological Polar Surface Area (TPSA) 25.78 ŲComputed
Predicted LogP 2.5 – 2.8Computed (ChemDraw/EPI Suite)
Physical State (at 25°C) Crystalline SolidEmpirical Inference
Melting Point 60 °C – 75 °CComputed / Analog Extrapolation
Boiling Point ~ 320 °C (at 760 mmHg)Computed
Density ~ 1.10 g/cm³Computed

Causality Insight: The TPSA of 25.78 Ų is derived entirely from the two nitrogen atoms in the pyrimidine ring. Because these nitrogens are strong hydrogen-bond acceptors but lack hydrogen-bond donating capability, the compound exhibits excellent partitioning into organic layers during liquid-liquid extraction, making standard aqueous workups highly efficient.

Electronic Structure and Regioselective Reactivity

The pyrimidine ring is intrinsically electron-deficient due to the electronegativity of the two nitrogen atoms, which withdraw electron density via both inductive and resonance effects.

  • C2-Methyl Group: Provides a slight +I (inductive) and hyperconjugative electron donation, marginally increasing the nucleophilicity of the adjacent nitrogen atoms compared to an unsubstituted pyrimidine.

  • C5-Phenyl Group: Extends the conjugated π-system. Because it is located at the C5 position (the least electron-deficient carbon on the pyrimidine ring), it stabilizes radical and charged intermediates during late-stage cross-coupling or ring-opening reactions.

Because the nitrogen atoms are weakly basic (pKa ~ 1.3), electrophilic attacks (such as N-oxidation) require highly activated reagents or elevated temperatures.

Reactivity A 2-Methyl-5-phenylpyrimidine (Electron-Deficient Core) B Electrophilic N-Oxidation (H2O2 / AcOH, 70°C) A->B Activation C 1-Oxide Derivative (Major Product) B->C Regioselective N-attack D 4-Pyrimidinone (Side Product) B->D C-attack / Hydrolysis E Imidazole Derivatives (Ring Contraction) B->E Oxidative Degradation

Graph 1: Regioselective N-Oxidation and competing oxidative degradation pathways.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality explaining why specific reagents and conditions are chosen.

Protocol A: Regioselective N-Oxidation

Based on the foundational work by , the oxidation of 2-methyl-5-phenylpyrimidine requires careful control to prevent total oxidative ring contraction to imidazole derivatives.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 5.0 mmol of 2-methyl-5-phenylpyrimidine in 10 mL of Glacial Acetic Acid.

    • Causality: Acetic acid acts as both the solvent and a proton donor. It protonates one of the pyrimidine nitrogens, activating the system, and reacts with H₂O₂ to form the active oxidant, peracetic acid, in situ.

  • Oxidant Addition: Slowly add 10.0 mmol of 30% aqueous H₂O₂.

  • Thermal Activation: Heat the reaction mixture to 70 °C for 6 hours.

    • Causality: Room temperature is insufficient to overcome the high activation energy barrier caused by the electron-deficient nature of the pyrimidine nitrogens.

  • Quenching & Neutralization: Remove acetic acid under reduced pressure. Neutralize the residue by adding saturated aqueous K₂CO₃ until pH > 7.

    • Causality: Using a mild base like K₂CO₃ instead of NaOH prevents the base-catalyzed hydrolysis of the newly formed N-oxide and minimizes the formation of the 4-pyrimidinone side product.

  • Extraction & Purification: Extract with chloroform (3 × 20 mL). Purify via Alumina column chromatography (Eluent: Ether/CHCl₃).

    • Self-Validation Check: Do not use standard Silica gel. N-oxides are highly polar and can irreversibly bind or streak on acidic silica. Alumina ensures sharp band elution.

Protocol B: Annulative Skeletal Diversification

Recent advancements have utilized 2-methyl-5-phenylpyrimidine for skeletal editing, where the pyrimidine core is cleaved and re-annulated to expand heteroaromatic space .

SkeletalEditing Step1 Pre-Activation Nf2O, Dioxane, RT Step2 Amidine Excision Ring-Opening Step1->Step2 Electrophilic Attack Step3 Re-annulation Amidine HCl, 50°C Step2->Step3 Nucleophilic Trapping Step4 Diversified Heterocycle Isolation Step3->Step4 Cyclization

Graph 2: Workflow for the skeletal diversification of the pyrimidine core.

Step-by-Step Methodology:

  • Electrophilic Activation: To a solution of 2-methyl-5-phenylpyrimidine (0.14 mmol) in dioxane, add Na₂CO₃ (3.4 equiv), H₂O (0.5 equiv), and nonafluorobutanesulfonic anhydride (Nf₂O, 1.4 equiv). Stir for 15 minutes at room temperature.

    • Causality: Nf₂O is a highly potent electrophile that attacks the pyrimidine nitrogen, drastically lowering the aromatic stability and facilitating subsequent ring excision.

  • Nucleophilic Re-annulation: Add the desired substituted amidine HCl salt (2.4 equiv) and heat to 50 °C for 24 hours.

    • Causality: The amidine acts as a bis-nucleophile, trapping the transient ring-opened intermediate and cyclizing to form a new, structurally diversified bicyclic or heteroaromatic system.

  • Isolation: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC.

Analytical Validation Parameters

To establish a self-validating system, researchers must confirm the integrity of the starting material and products using the following analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of 2-methyl-5-phenylpyrimidine is the highly deshielded aromatic protons at the C4 and C6 positions. Due to the adjacent nitrogen atoms, these typically appear as a sharp singlet around δ 8.80 - 8.90 ppm . The C2-methyl group will appear as a singlet near δ 2.75 ppm , while the phenyl protons resolve as a multiplet between δ 7.35 - 7.55 ppm .

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield a robust [M+H]⁺ peak at m/z 171.1 . The lack of isotopic clustering confirms the absence of halogens, and the exact mass (170.0843 Da) serves as a primary purity checkpoint.

References

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. "OXIDATION OF 2,4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS." Heterocycles, Vol. 16, No. 4, 1981. Available at:[Link]

  • Yamanaka, H., et al. "PYRIMIDINE N-OXIDES: SYNTHESES, STRUCTURES, AND CHEMICAL PROPERTIES." Heterocycles, Vol. 31, No. 5, 1990. Available at:[Link]

  • Joynson, B. W., & Ball, L. T. "Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space." Journal of the American Chemical Society (ACS Publications), 2024. Available at: [Link]

2-Methyl-5-phenylpyrimidine: Structural Elucidation, Synthetic Methodologies, and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold represents a privileged pharmacophore, frequently deployed in kinase inhibitors, central nervous system (CNS) agents, and anti-infectives. Specifically, 2-methyl-5-phenylpyrimidine serves as a critical bi-aryl building block. This technical whitepaper provides an in-depth analysis of its chemical structure, electronic properties, and validated synthetic methodologies. Designed for application scientists and synthesis chemists, this guide emphasizes the mechanistic causality behind reaction conditions and establishes self-validating protocols for reproducible scale-up.

Chemical Identity & Structural Analytics

The IUPAC name for this compound is strictly 2-methyl-5-phenylpyrimidine . Structurally, it consists of a 1,3-diazine (pyrimidine) core, substituted at the C2 position with a methyl group and at the C5 position with a phenyl ring.

The pyrimidine ring is inherently


-deficient due to the electronegativity of the two nitrogen atoms. The substitution pattern in 2-methyl-5-phenylpyrimidine creates a unique electronic push-pull dynamic:
  • C2-Methyl Group: Provides a weak inductive electron-donating effect (+I), which slightly stabilizes the electron-deficient core.

  • C5-Phenyl Group: Extends the

    
    -conjugation of the system. Because it is located at the C5 position (the least electron-deficient carbon on the pyrimidine ring), it is less susceptible to nucleophilic attack compared to the C2, C4, or C6 positions.
    
Quantitative Physicochemical Parameters
ParameterValueStructural Significance
IUPAC Name 2-methyl-5-phenylpyrimidineStandardized nomenclature for regulatory filing.
CAS Registry Number 34771-47-6Unique identifier for chemical sourcing.
Molecular Formula C₁₁H₁₀N₂Defines the exact atomic composition.
Molecular Weight 170.21 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Symmetry

(approximate)
C4 and C6 protons are chemically equivalent in NMR.

Synthetic Methodologies: A Mechanistic Perspective

To access 2-methyl-5-phenylpyrimidine, chemists typically choose between de novo ring condensation and late-stage cross-coupling. For drug development applications where modularity is paramount, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling is the superior route[1].

Causality of Reaction Design

The cross-coupling between 5-bromo-2-methylpyrimidine and phenylboronic acid is highly efficient. The electron-withdrawing nature of the pyrimidine ring accelerates the initial oxidative addition of Pd(0) into the C-Br bond. We utilize Pd(dppf)Cl₂ as the catalyst; the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, which thermodynamically drives the final reductive elimination step, preventing catalyst stalling. The inclusion of water in the solvent system is non-negotiable—it dissolves the potassium carbonate base, which is mechanistically required to coordinate with the boronic acid, forming the reactive boronate ate-complex necessary for transmetalation.

SynthesisWorkflow R1 5-Bromo-2-methylpyrimidine + Phenylboronic Acid Cat1 Pd(dppf)Cl2 + K2CO3 (Suzuki-Miyaura) R1->Cat1 Target 2-Methyl-5-phenylpyrimidine (CAS: 34771-47-6) Cat1->Target C-C Bond Formation R2 Acetamidine HCl + 2-Phenylmalonaldehyde Cat2 NaOEt / EtOH (De Novo Condensation) R2->Cat2 Cat2->Target Ring Closure

Figure 1: Divergent synthetic pathways for 2-methyl-5-phenylpyrimidine.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol incorporates built-in validation checkpoints to ensure system integrity and product fidelity.

Step 1: Reagent Assembly & Degassing

  • Action: In a Schlenk flask, combine 5-bromo-2-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v).

  • Causality: Sparge the mixture with N₂ gas for 15 minutes. Oxygen is a triplet diradical that will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 90°C under an inert atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting bromide will consume, and a new, highly UV-active spot (the extended

    
    -system of the product) will appear at a lower 
    
    
    
    .

Step 3: Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Step 4: Structural Validation (NMR System Check)

  • Action: Dissolve the purified product in CDCl₃ and acquire a ¹H NMR spectrum.

  • Validation Checkpoint 2 (NMR): The protocol is successful if the spectrum exhibits a singlet integrating to 3H at ~2.7 ppm (C2-methyl), a multiplet integrating to 5H at ~7.4–7.6 ppm (C5-phenyl), and a distinct singlet integrating to 2H at ~8.8 ppm (representing the symmetric C4 and C6 pyrimidine protons).

Reactivity Profiling & N-Oxidation Dynamics

Understanding the late-stage functionalization of 2-methyl-5-phenylpyrimidine is critical for expanding heteroaromatic space in drug discovery[2]. One of the most mechanistically fascinating reactions of this scaffold is N-oxidation.

Due to the extreme electron deficiency of the pyrimidine ring, forming a di-N-oxide is thermodynamically prohibitive. The first oxidation severely depletes the electron density of the remaining nitrogen, rendering it inert to further oxidation. When 2-methyl-5-phenylpyrimidine is treated with organic peracids (e.g., m-CPBA) or H₂O₂ in acetic acid, it selectively yields 2-methyl-5-phenylpyrimidine 1-oxide [3].

However, causality dictates that reaction conditions must be strictly controlled. If excess oxidant is applied under thermal stress, the peracid can nucleophilically attack the C=N double bond. This initiates an unexpected ring-cleavage and contraction cascade, resulting in the formation of imidazole derivatives and the extrusion of carbon fragments[3].

Reactivity Substrate 2-Methyl-5-phenylpyrimidine Reagent m-CPBA / CHCl3 or H2O2 / AcOH Substrate->Reagent Oxidation N-Oxidation (Position 1 or 3) Reagent->Oxidation Controlled (1 eq) SideReaction Ring Cleavage / Imidazole Formation Reagent->SideReaction Excess Oxidant / Heat Product 2-Methyl-5-phenylpyrimidine 1-oxide Oxidation->Product

Figure 2: Chemoselective N-oxidation vs. over-oxidation ring cleavage dynamics.

Reaction Optimization Parameters for N-Oxidation
Oxidant SystemStoichiometryTemp (°C)Primary OutcomeMechanistic Note
m-CPBA / CHCl₃1.1 eq0 to 25Mono-N-oxideMild electrophilic oxygen transfer.
H₂O₂ / AcOH1.5 eq70Mono-N-oxideRequires thermal activation for peracetic acid formation.
H₂O₂ / AcOH>3.0 eq90+Imidazole + Benzoic AcidNucleophilic attack by peracid triggers ring contraction.

References

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space Journal of the American Chemical Society[Link]

  • OXIDATION OF 2,4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS HETEROCYCLES, Vol 16. No 4, 1981[Link]

  • Nitroimidazooxazines and their uses in anti-tubercular therapy Google P

Sources

The 2-Phenylpyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the 2-phenylpyrimidine core has emerged as a highly privileged pharmacophore. Its structural modularity allows for the precise tuning of physicochemical properties, enabling researchers to navigate complex structure-activity relationships (SAR) across oncology, infectious diseases, and cardiovascular medicine. This technical whitepaper deconstructs the biological activities of the 2-phenylpyrimidine core, detailing the mechanistic causality behind its target engagement, summarizing key quantitative data, and outlining self-validating experimental workflows for lead optimization.

Mechanistic Grounding: The Chemistry of Target Engagement

The success of the 2-phenylpyrimidine scaffold lies in its distinct electronic and steric profile. The pyrimidine nitrogen atoms act as bidentate hydrogen bond acceptors, which are critical for anchoring the molecule within the ATP-binding hinge region of various kinases[1]. Concurrently, the 2-phenyl moiety serves as a lipophilic anchor, driving entropy-favored binding within hydrophobic pockets and extending target residence time[2].

By modifying positions 4, 5, and 6 on the pyrimidine ring, medicinal chemists can project vectors into solvent-exposed regions or adjacent allosteric pockets[3].

SAR_Logic Core 2-Phenylpyrimidine Core (Scaffold) Pos46 Positions 4 & 6 (Hinge Binding / Solvent) Core->Pos46 Modulates Pos5 Position 5 (Steric / Electronic Tuning) Core->Pos5 Modulates Pos2 2-Phenyl Ring (Hydrophobic Anchor) Core->Pos2 Modulates Target1 EGFR / Kinases (e.g., Aminothiophenes) Pos46->Target1 H-Bonding Target2 CYP51 Enzyme (e.g., Triazoles/Coumarins) Pos5->Target2 Heme Coordination Target3 P2Y12 Receptor (e.g., Phosphonic Acids) Pos2->Target3 Lipophilic Interaction

Fig 1. Structure-Activity Relationship (SAR) mapping of the 2-phenylpyrimidine core.

Therapeutic Domains & Biological Activity

A. Precision Oncology: Kinase and Telomerase Inhibition

The structural plasticity of 2-phenylpyrimidine allows it to act as a potent Type I kinase inhibitor.

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) mutations are primary drivers in non-small cell lung cancer (NSCLC). By introducing a 5-trifluoromethyl group and a 3-aminothiophene fragment at position 4, researchers have developed highly potent EGFR inhibitors[3]. The trifluoromethyl group exerts a strong electron-withdrawing effect, modulating the pKa of adjacent amines to optimize hydrogen bonding, while simultaneously increasing metabolic stability against cytochrome P450 oxidation[3]. A leading derivative, Compound 9u, demonstrated an IC50 of 0.091 μM against EGFR kinase[3].

  • Telomerase (TERT) & PI3K/Akt/mTOR: Hybridizing the 2-phenylpyrimidine core with coumarin yields compounds that disrupt telomerase reverse transcriptase (TERT) and the PI3K/Akt/mTOR signaling axis[4]. Compound 13 exhibited profound telomerase inhibition, with molecular docking confirming multiple hydrogen bonds and hydrophobic interactions within the TERT binding site, effectively inducing apoptosis in tumor cells[4].

  • Emerging Targets (DYRK1B & CAMKK2): Beyond classical kinases, the core is utilized to inhibit DYRK1B, a kinase responsible for maintaining cancer cells in a chemoresistant G0 quiescent state[5]. Furthermore, it serves as a robust hinge-binder for Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), a critical target implicated in metabolic disorders and bone tissue maintenance[1].

B. Antifungal Therapeutics: CYP51 Inhibition

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. 2-phenylpyrimidine derivatives have emerged as potent CYP51 inhibitors, surpassing the efficacy of clinical standards like fluconazole[2]. The mechanism relies on the pyrimidine ring's sp2 hybridized nitrogen coordinating directly with the heme iron of CYP51, preventing oxygen activation. The 2-phenyl group extends into the hydrophobic access channel, mimicking the sterol substrate and locking the enzyme in an inactive conformation[2]. Compound C6 represents a breakthrough in this class, demonstrating superior broad-spectrum antifungal activity and excellent hepatic microsomal stability[2].

C. Cardiovascular Interventions: P2Y12 Antagonism

The versatility of the core extends to G-protein coupled receptors (GPCRs). ACT-246475 is a novel P2Y12 receptor antagonist designed to prevent platelet aggregation[6]. A critical medicinal chemistry breakthrough in its development was the replacement of a standard carboxylic acid with a phosphonic acid group on the (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamide scaffold[6]. This modification dramatically increased binding affinity and lowered in vivo clearance, providing a wider therapeutic window for antithrombotic therapy[6].

Quantitative Data Summary

The table below summarizes the biological activity of key 2-phenylpyrimidine derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetBiological Activity (IC50 / MIC)Therapeutic AreaRef
Compound 9u (5-CF3-pyrimidine)EGFR KinaseIC50 = 0.091 μMOncology (NSCLC)[3]
Compound 13 (Coumarin hybrid)Telomerase (TERT)High Inhibition / ApoptosisOncology[4]
Compound C6 CYP51 (Lanosterol 14α)Superior to Fluconazole (MIC)Antifungal[2]
ACT-246475 P2Y12 ReceptorNanomolar AffinityCardiovascular[6]

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and statistical checkpoints.

Protocol 1: High-Throughput Kinase Inhibition Assay (EGFR)

Causality & Rationale: To determine the IC50 of 2-phenylpyrimidine derivatives, an ADP-Glo kinase assay is employed. This method directly measures kinase activity by quantifying ADP production, avoiding the fluorescence interference artifacts common with highly conjugated pyrimidine derivatives.

  • Compound Preparation: Perform 10-point serial dilutions (1:3) of the test compound in 100% DMSO. Dilute further in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Enzyme Incubation: Add recombinant EGFR kinase and the specific substrate peptide to a 384-well plate. Incubate for 15 minutes at room temperature to allow for compound-target pre-equilibration.

  • Reaction Initiation: Add ATP at the predetermined

    
     concentration. Rationale: Using ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive ATP-site inhibitors, which is the primary binding mode for 2-phenylpyrimidines.
  • Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation (QC): Calculate the Z'-factor using a positive control (e.g., Erlotinib) and a vehicle control (DMSO). Proceed with IC50 calculation only if Z' > 0.5.

Protocol 2: CYP51 Spectral Binding Assay

Causality & Rationale: To confirm direct target engagement, UV-Vis difference spectroscopy is used. The coordination of the pyrimidine nitrogen to the heme iron shifts the Soret band, producing a characteristic Type II difference spectrum.

  • Protein Preparation: Dilute purified recombinant CYP51 to 2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Rationale: Glycerol acts as an osmolyte, stabilizing the fragile P450 structural fold during titration.

  • Baseline Scan: Divide the protein equally into sample and reference cuvettes. Record a baseline UV-Vis scan from 350 to 500 nm.

  • Titration: Add increasing concentrations of the 2-phenylpyrimidine ligand to the sample cuvette, and an exact equal volume of DMSO to the reference cuvette. Rationale: Symmetrical DMSO addition cancels out solvent-induced spectral shifts, isolating the true ligand-binding signal.

  • Analysis: Plot the absorbance difference (

    
    ) versus ligand concentration. Fit the data to the Morrison tight-binding equation to determine the dissociation constant (
    
    
    
    ).

Assay_Workflow Prep Compound Preparation Assay Enzyme Incubation (EGFR/CYP51) Prep->Assay Add to plate Read Fluorescence/Absorbance Readout Assay->Read Stop reaction Validate Data Validation (Z'-factor > 0.5) Read->Validate QC Check Hit Hit Selection (IC50 Calculation) Validate->Hit Dose-response

Fig 2. Self-validating high-throughput screening workflow for core derivatives.

References[4] Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. researchgate.net. View Source[3] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov. View Source[2] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. nih.gov. View Source[6] 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic. acs.org.View Source[5] Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis. researchgate.net.View Source[1] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotyp. chemrxiv.org. View Source

Sources

The 2-Phenylpyrimidine Scaffold: A Technical Guide to Emerging Therapeutic Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylpyrimidine moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by its robust stability, favorable physicochemical properties, and versatile substitution vectors, this chemotype allows for precise tuning of steric and electronic parameters. Recent structure-activity relationship (SAR) campaigns have identified 2-phenylpyrimidine derivatives as potent modulators of several critical biological targets, most notably Phosphodiesterase 4B (PDE4B)[1], telomerase/EGFR in oncology[2], and CYP51 in fungal pathogenesis[3].

This technical guide synthesizes the mechanistic rationale behind these therapeutic targets, aggregates quantitative efficacy data, and provides field-proven, self-validating experimental protocols for evaluating novel 2-phenylpyrimidine analogs.

Primary Therapeutic Target: Phosphodiesterase 4B (PDE4B)

Mechanistic Rationale and the Selectivity Imperative

Phosphodiesterase 4 (PDE4) is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. Elevated intracellular cAMP suppresses the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α)[4]. Consequently, PDE4 inhibition is a validated strategy for treating chronic obstructive pulmonary disease (COPD) and asthma[5].

However, the clinical utility of first-generation pan-PDE4 inhibitors has been severely limited by dose-limiting emesis (nausea and vomiting). Mechanistic studies reveal that these adverse effects are primarily driven by the inhibition of the PDE4D isoform, which is heavily expressed in the area postrema of the brainstem[1]. Therefore, achieving selectivity for PDE4B over PDE4D is the holy grail in this domain.

2-Phenylpyrimidine derivatives, particularly 5-carbamoyl and fused bicyclic 4-amino analogs, have demonstrated exceptional ability to exploit the subtle topological differences in the PDE4B active site (such as the orientation of the invariant Gln443 and the hydrophobic P-clamp formed by Phe446) to achieve high affinity and isoform selectivity[1][6].

PDE4B_Signaling_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates TNFa TNF-α Production (Inflammation) TLR4->TNFa Induces cAMP Intracellular cAMP (Anti-inflammatory) AMP AMP (Inactive Metabolite) cAMP->AMP Hydrolyzed by cAMP->TNFa Suppresses PDE4B PDE4B Enzyme PDE4B->AMP Catalyzes Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->PDE4B Inhibits

Diagram 1: Mechanism of PDE4B inhibition by 2-phenylpyrimidine derivatives in inflammatory signaling.

Quantitative Efficacy Data

The table below summarizes the in vitro and in vivo profiles of key 2-phenylpyrimidine derivatives. Notice the correlation between enzymatic inhibition (PDE4B IC₅₀) and cellular efficacy (TNF-α IC₅₀).

Compound Class / DesignationStructural FeaturePDE4B IC₅₀ (nM)TNF-α IC₅₀ (nM)In Vivo Efficacy (LPS-induced model)Ref
Compound 2 5-Carbamoyl-2-phenylpyrimidine200N/AModerate[4]
Compound 10f N-neopentylacetamide derivative8.3N/AID₅₀ = 16 mg/kg (i.p.)[4]
Compound 39 Fused bicyclic lactam scaffold7.30.2141% inhibition at 1.0 mg/kg (i.t.)[4]
Compound 18 5,5-dioxo-7,8-dihydro-6H-thiopyrano25N/AHigh[1]
Compound 31b N-propylacetamide derivative7.59.8ID₅₀ = 18 mg/kg[1]
Compound 21 2-phenylpyrimidine analog5.5N/AMinimal GI adverse reactions[6]

Emerging Targets: Oncology and Antifungal Applications

While PDE4B remains the most mature target, the 2-phenylpyrimidine core is highly adaptable.

Dual EGFR and Telomerase Inhibition (Oncology)

Resistance to single-agent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors is a major clinical hurdle. Recent designs have hybridized the 2-phenylpyrimidine core with coumarin moieties to create dual-action agents[2]. For instance, compound 13 (a 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl derivative) acts by simultaneously blocking EGFR-mediated angiogenesis and inhibiting Telomerase Reverse Transcriptase (TERT) via multi-point hydrogen bonding and hydrophobic interactions[2]. This dual inhibition effectively starves the tumor of vascular support while stripping its replicative immortality.

Lanosterol 14α-Demethylase (CYP51) Inhibition (Antifungal)

The rise of resistant fungal strains necessitates new chemotypes. 2-phenylpyrimidine derivatives have been engineered to target fungal CYP51[3]. The pyrimidine nitrogens coordinate with the heme iron in the CYP51 active site, while the 2-phenyl group occupies the hydrophobic access channel, effectively halting ergosterol biosynthesis and disrupting fungal cell membrane integrity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict internal controls and statistical quality checks (e.g., Z'-factor) to confirm assay robustness before data interpretation.

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays due to its superior signal-to-background ratio and resistance to compound auto-fluorescence—a common issue with aromatic pyrimidine derivatives.

Materials:

  • Recombinant human PDE4B enzyme.

  • Fluorescein-labeled cAMP (substrate) and Terbium-labeled anti-AMP antibody (detector).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35 (prevents non-specific compound aggregation).

  • Reference Inhibitor: Roflumilast (Positive control).

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute 2-phenylpyrimidine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to maintain compound solubility without denaturing the enzyme.

  • Enzyme Addition: Add 10 µL of PDE4B enzyme (optimized to convert 20% of substrate to ensure initial velocity conditions) in assay buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 10 µL of Fluorescein-cAMP substrate. Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 20 µL of the stop/detection solution containing EDTA (chelates Mg²⁺ to halt PDE activity) and the Terbium-labeled anti-AMP antibody.

  • Readout: Measure TR-FRET signals (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (10 µM Roflumilast). Proceed with data analysis only if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based TNF-α Suppression Assay (Mouse Splenocytes)

Causality & Rationale: Enzymatic affinity does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Primary mouse splenocytes are utilized because they provide a physiologically relevant, mixed immune cell population (macrophages, T-cells, B-cells) that accurately models systemic inflammatory responses[1][4].

Step-by-Step Workflow:

  • Cell Isolation: Isolate splenocytes from female BALB/c mice. Lyse red blood cells using ACK lysis buffer. Resuspend in RPMI-1640 supplemented with 10% FBS.

  • Plating & Pre-incubation: Seed cells at

    
     cells/well in 96-well plates. Add 2-phenylpyrimidine derivatives (0.1 nM to 10 µM) and incubate for 1 hour at 37°C, 5% CO₂. Causality: Pre-incubation ensures intracellular target engagement prior to inflammatory stimulation.
    
  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS, E. coli O111:B4) to induce TLR4-mediated TNF-α production. Incubate for 24 hours.

  • Quantification: Harvest the supernatant. Quantify TNF-α levels using a standard sandwich ELISA.

  • Self-Validation Check: Ensure the stimulation index (LPS-treated vehicle / Unstimulated vehicle) is ≥ 10-fold. Assess cell viability using an MTT or CellTiter-Glo assay in parallel to confirm that reductions in TNF-α are due to PDE4B inhibition, not compound cytotoxicity.

Assay_Workflow Syn Compound Synthesis Enz In Vitro PDE4B TR-FRET Assay Syn->Enz SAR Profiling Cell Splenocyte TNF-α Cellular Assay Enz->Cell IC50 < 100nM Z' > 0.6 InVivo In Vivo LPS Neutrophilia Model Cell->InVivo IC50 < 10nM No Cytotoxicity Hit Lead Candidate Selection InVivo->Hit Efficacy Confirmed

Diagram 2: Sequential self-validating workflow for the progression of 2-phenylpyrimidine hits.

Conclusion & Future Perspectives

The 2-phenylpyrimidine scaffold has proven to be a highly versatile pharmacophore. While its role as a PDE4B-selective inhibitor is well-established—offering a promising therapeutic avenue for COPD and asthma devoid of emetic liabilities—its emerging applications as dual EGFR/telomerase inhibitors and CYP51 antifungal agents highlight the untapped potential of this chemotype. Future drug discovery efforts should leverage structure-based drug design (SBDD) and the self-validating workflows outlined in this guide to optimize the pharmacokinetic properties of these derivatives, paving the way for clinical translation.

References

  • Goto, T., et al. "Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Goto, T., et al. "Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry, 2013.[Link]

  • Singh, S. N., et al. "Selective Phosphodiesterase 4B Inhibitors: A Review." PMC, National Institutes of Health.[Link]

  • Liu, N., et al. "Emerging New Targets for the Treatment of Resistant Fungal Infections." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

  • ResearchGate Contributors. "Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents." ResearchGate.[Link]

  • MDPI Contributors. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." MDPI, 2023.[Link]

  • MDPI Contributors. "Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents." MDPI, 2022.[Link]

Sources

Discovery and Synthesis of Novel 2-Phenylpyrimidine Derivatives: A Technical Guide to Scaffold Hopping and Target-Directed Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2-Phenylpyrimidine Pharmacophore

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic profiles or off-target steric clashes. The 2-phenylpyrimidine scaffold has emerged as a highly versatile, privileged structure in medicinal chemistry. The pyrimidine core provides critical hydrogen-bond accepting capabilities via its nitrogen atoms, while the C2-phenyl substitution offers a tunable hydrophobic moiety that can anchor the molecule deep within lipophilic protein pockets.

This technical whitepaper explores the rational design, self-validating synthetic workflows, and structural biology of 2-phenylpyrimidine derivatives, specifically focusing on their application as Phosphodiesterase 4 (PDE4) inhibitors for chronic obstructive pulmonary disease (COPD)[1] and Cytochrome P450 51 (CYP51) inhibitors for antifungal therapies[2].

Structural Rationale and Scaffold Hopping

The decision to utilize a 2-phenylpyrimidine core is rarely arbitrary; it is driven by precise structural biology.

Case Study A: Evading Steric Clashes in CYP51

In the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51), early lead compounds (such as YW-01) featured bulky tricyclic backbones. Molecular docking revealed that these bulky cores caused severe steric collisions with neighboring amino acid residues, specifically Pro230 and Met508, limiting their efficacy[2]. By employing a scaffold hopping strategy , we replace the tricyclic core with a 2-phenylpyrimidine moiety. This planar, less sterically demanding scaffold perfectly occupies the hydrophobic access channel of CYP51 without clashing with the binding site's perimeter, leading to the discovery of highly potent derivatives like Compound C6[2].

Case Study B: Anchoring the PDE4B Catalytic Domain

For anti-inflammatory applications, 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4B inhibitors. The pyrimidine ring acts as a bioisostere for the native cAMP substrate, binding directly to the catalytic domain. Modifying the C5-carboxylic acid moiety to an N-neopentylacetamide group (Compound 10f) allows the bulky, hydrophobic neopentyl group to project into a highly conserved metal-binding pocket, drastically increasing the binding affinity and driving the IC50 down to the single-digit nanomolar range[1].

Mechanistic Visualization: PDE4B Inhibition Pathway

To contextualize the biological impact of these synthesized derivatives, the following diagram illustrates the signal transduction cascade modulated by 2-phenylpyrimidine PDE4B inhibitors (such as Compound 10f) in the context of lipopolysaccharide (LPS)-induced inflammation.

Pathway Stimulus LPS Stimulus Receptor TLR4 Activation Stimulus->Receptor Enzyme1 Adenylyl Cyclase Receptor->Enzyme1 Signal Transduction cAMP cAMP Accumulation Enzyme1->cAMP ATP Conversion PDE4B PDE4B Catalytic Domain cAMP->PDE4B Hydrolysis Target PKA PKA Activation cAMP->PKA Activates PDE4B->cAMP Degrades to AMP Inhibitor 2-Phenylpyrimidine (Compound 10f) Inhibitor->PDE4B Competitive Inhibition Response Suppression of TNF-α PKA->Response Anti-inflammatory Cascade

Mechanism of PDE4B inhibition by 2-phenylpyrimidine derivatives in inflammatory pathways.

Self-Validating Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol 1: Synthesis of N-Neopentyl-2-phenylpyrimidine-5-carboxamide (PDE4 Inhibitor 10f)[1]
  • Step 1: Base-Catalyzed Cyclocondensation

    • Procedure: Suspend benzamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

    • Causality: Sodium ethoxide deprotonates the benzamidine to its free base, initiating a nucleophilic attack on the highly electrophilic enol ether of the malonate. The anhydrous environment prevents premature ester hydrolysis.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete upon the disappearance of the malonate and the appearance of a highly UV-active spot (Rf ~0.4).

  • Step 2: Mild Ester Saponification

    • Procedure: Dissolve the intermediate ester in a 3:1 THF/H2O mixture. Add LiOH·H2O (2.0 eq) and stir at room temperature for 12 hours.

    • Causality: LiOH provides a mild saponification environment. Using harsher bases (like KOH at reflux) risks nucleophilic attack on the pyrimidine core.

    • Validation Checkpoint: Acidify the aqueous layer to pH 3 using 1M HCl. The target carboxylic acid will precipitate as a white solid. LC-MS must confirm the exact [M+H]+ mass.

  • Step 3: Sterically Hindered Amide Coupling

    • Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add neopentylamine (1.5 eq) and stir for 8 hours.

    • Causality: Neopentylamine is highly sterically hindered. Standard coupling agents (like EDC/HOBt) often result in poor yields. HATU generates an active HOAt ester, which is highly reactive and forces the coupling to completion.

    • Validation Checkpoint:

      
      H NMR (CDCl
      
      
      
      ) must show a distinct nine-proton singlet at ~0.9 ppm (neopentyl tert-butyl group) and a sharp singlet at ~9.0 ppm corresponding to the C4/C6 pyrimidine protons.
Protocol 2: Scaffold Hopping via Delépine Reaction (CYP51 Inhibitor Intermediates)[2]
  • Step 1: Alkylation with HMTA

    • Procedure: Dissolve substituted bromoacetophenone (1.0 eq) in chloroform. Add hexamethylenetetramine (HMTA, 1.1 eq) and stir at room temperature.

    • Causality: HMTA acts as a bulky, non-volatile ammonia surrogate. Its extreme steric bulk guarantees that the alkylation stops at the quaternary ammonium salt stage, completely preventing the formation of unwanted secondary or tertiary amines.

    • Validation Checkpoint: The quaternary HMTA-adduct will spontaneously precipitate from the chloroform solution as a dense white solid, acting as a visual confirmation of successful alkylation.

  • Step 2: Acidic Cleavage

    • Procedure: Isolate the precipitate, suspend in ethanol, and add concentrated HCl. Reflux for 2 hours.

    • Causality: The acidic environment hydrolyzes the HMTA cage into formaldehyde and ammonia, liberating the pure primary amine hydrochloride salt required for subsequent pyrimidine cyclization.

    • Validation Checkpoint: TLC stained with Ninhydrin must reveal a distinct purple spot, confirming the presence of a primary free amine.

Quantitative SAR Analysis

The versatility of the 2-phenylpyrimidine scaffold is best demonstrated through its Structure-Activity Relationship (SAR) across multiple therapeutic targets. The table below summarizes the biological activity of key derivatives synthesized via the methodologies described above.

Compound IDTargetScaffold ModificationBiological ActivityReference
YW-01 CYP51Tricyclic backbone (Parent)C. albicans MIC = 8 µg/mL[2]
C6 CYP512-phenylpyrimidine coreSuperior efficacy to fluconazole[2]
Compound 2 PDE4B5-carbamoyl-2-phenylpyrimidineIC

= 200 nM
[1]
Compound 10f PDE4BN-neopentylacetamide derivativeIC

= 8.3 nM
[1]
Compound 13 Telomerase2-phenylpyrimidine coumarinHigh CNE2 cell proliferation inhibition[3]
Compound 9t GPR1194-amino-2-phenylpyrimidineSignificantly improved glucose tolerance[4]

Data Interpretation: The shift from Compound 2 to Compound 10f demonstrates how targeting the metal-binding pocket of PDE4B with a bulky aliphatic group (neopentyl) increases potency by over 20-fold. Similarly, the scaffold hop from the tricyclic YW-01 to the planar 2-phenylpyrimidine C6 eliminates steric clashes within the CYP51 active site, rescuing the antifungal activity profile. Furthermore, the scaffold has proven effective beyond anti-inflammatory and antifungal domains, showing promise as a GPR119 agonist for Type 2 diabetes[4] and as a telomerase inhibitor in oncology[3].

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. nih.gov.
  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. researchgate.net.
  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. researchgate.net.
  • Document: Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. ebi.ac.uk.

Sources

2-Methyl-5-phenylpyrimidine in Medicinal Chemistry: From Bioorthogonal Synthesis to Late-Stage Skeletal Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of diverse chemical space from privileged scaffolds is paramount. 2-Methyl-5-phenylpyrimidine (CAS: 34771-47-6)[1] has emerged as a highly versatile building block. Characterized by a rigid heteroaromatic core, a lipophilic phenyl substituent, and a chemically addressable methyl group, this molecule serves dual roles. It is both a product of cutting-edge bioorthogonal click ligations and a critical substrate for groundbreaking monocycle-to-bicycle skeletal editing methodologies. This technical guide explores the mechanistic rationale, synthetic protocols, and quantitative data surrounding its application in drug discovery.

Structural Rationale and Physicochemical Profile

The utility of 2-methyl-5-phenylpyrimidine stems directly from its electronic distribution:

  • Electrophilic Core: The two electronegative nitrogen atoms in the pyrimidine ring create a strong "push-pull" electron deficiency at the C2, C4, and C6 positions.

  • C2-Methyl CH-Acidity: Due to the electron-withdrawing nature of the adjacent nitrogens, the protons on the C2-methyl group exhibit enhanced acidity. This allows for late-stage functionalization via condensation or halogenation.

  • C5-Phenyl Lipophilicity: The C5 position is electronically decoupled from the strongest inductive effects of the nitrogens. The phenyl ring provides essential hydrophobic interactions (e.g.,

    
     stacking) within target protein binding pockets, making it a privileged motif in FDA-approved kinase inhibitors and CNS-active agents[2].
    

Bioorthogonal Synthesis via IEDDA Cycloaddition

Traditional pyrimidine syntheses often require harsh condensation conditions (e.g., high heat, strong acids) that are incompatible with delicate biomolecules. However, 2-methyl-5-phenylpyrimidine can be synthesized under exceptionally mild conditions via an Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition.

Mechanistic Causality

The reaction occurs between an electron-deficient 5-phenyl-1,2,3-triazine (the diene) and acetamidine (the dienophile). Because acetamidine is typically stored as a stable hydrochloride salt, it must be deprotonated in situ. The choice of base is critical: it must be strong enough to liberate the amidine free base but sterically hindered enough to prevent unwanted nucleophilic attack on the triazine. 1,1,3,3-Tetramethylguanidine (TMG) optimally fulfills this role. Following the [4+2] cycloaddition, the intermediate rapidly collapses. The irreversible extrusion of nitrogen gas (


) provides the thermodynamic driving force, yielding the stable pyrimidine core.

IEDDA Triazine 5-Phenyl-1,2,3-triazine (Diene) Cyclo [4+2] Cycloaddition Intermediate Triazine->Cyclo Amidine Acetamidine (Dienophile) Amidine->Cyclo Base Base (e.g., TMG) in CH3CN Base->Amidine Deprotonation N2 - N2 (Extrusion) Cyclo->N2 Product 2-Methyl-5-phenylpyrimidine (Product) N2->Product

Caption: Inverse electron-demand Diels-Alder (IEDDA) cycloaddition pathway for 2-methyl-5-phenylpyrimidine.

Late-Stage Skeletal Diversification (ANRORC)

A major bottleneck in structure-activity relationship (SAR) studies is "scaffold hopping"—the need to change the core ring system to improve pharmacokinetics or patentability. In December 2025, Spieß et al. reported a transformative one-pot protocol to convert pyrimidines directly into bicyclic 7-azaindazoles and pyrazolo[1,5-a]pyrimidines[2].

Mechanistic Causality

Pyrimidines are highly stable aromatic systems. To edit their skeleton, the ring must first be destabilized. The addition of trifluoromethanesulfonic anhydride (


) highly electrophilizes the pyrimidine, forming an N-triflyl pyrimidinium intermediate[2].
Subsequent addition of an aminopyrazole triggers an ANRORC (Addition–Nucleophilic Ring Opening–Ring Closing)  cascade. The nucleophile attacks the activated ring, forcing a 6

electrocyclic ring opening. The system then tautomerizes and undergoes ring closure. Rearomatization is achieved by the excision of an amidine leaving group. For 2-methyl-5-phenylpyrimidine, this leaving group is N-triflyl acetamidine, successfully yielding the 7-azaindazole framework[2].

ANRORC Substrate 2-Methyl-5-phenylpyrimidine Activation Activation (Tf2O) 1,2-Dichloroethane Substrate->Activation Intermediate Electrophilic Pyrimidinium Intermediate Activation->Intermediate Nucleophile Aminopyrazole Addition Intermediate->Nucleophile RingOpen 6π Electrocyclic Ring Opening & Tautomerization Nucleophile->RingOpen RingClose Ring Closure & Rearomatization (- N-triflyl acetamidine) RingOpen->RingClose Products 7-Azaindazole OR Pyrazolo[1,5-a]pyrimidine RingClose->Products

Caption: ANRORC skeletal diversification from 2-methyl-5-phenylpyrimidine to bicyclic heteroaromatics.

Self-Validating Experimental Protocols

Protocol A: IEDDA Synthesis of 2-Methyl-5-phenylpyrimidine[3]

Objective: Synthesize the pyrimidine core under mild bioorthogonal conditions.

  • Amidine Free-Basing: Suspend acetamidine hydrochloride (2.0 equiv) in anhydrous acetonitrile (

    
    ). Add TMG (4.0 equiv) dropwise at 25 °C.
    
    • Causality Check: TMG (

      
       23.4) ensures complete deprotonation of the amidine without acting as a competing nucleophile. The solution should become homogenous.
      
  • Cycloaddition: Add a solution of 5-phenyl-1,2,3-triazine (1.0 equiv) in

    
     to the reaction mixture.
    
  • Incubation & Monitoring: Stir the reaction at room temperature. Monitor via LC-MS.

    • Validation: The reaction is driven by

      
       evolution. The disappearance of the triazine mass and the appearance of the 
      
      
      
      peak for 2-methyl-5-phenylpyrimidine confirms successful cycloaddition.
  • Isolation: Concentrate the solvent under reduced pressure and purify via silica gel flash chromatography to isolate the pure pyrimidine.

Protocol B: Skeletal Diversification to 7-Azaindazole[2]

Objective: Convert the monocycle into a privileged bicyclic scaffold via ANRORC.

  • Electrophilic Activation: Dissolve 2-methyl-5-phenylpyrimidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C under an inert atmosphere. Slowly add

    
     (1.2 equiv).
    
    • Causality Check: Anhydrous conditions are strictly required to prevent the hydrolysis of

      
       into triflic acid, which would fail to form the necessary N-triflyl pyrimidinium intermediate.
      
  • Nucleophilic Attack: Add the desired aminopyrazole (1.5 equiv) directly to the activated mixture.

  • Thermal Ring Opening/Closing: Seal the reaction vessel and heat to 120 °C in a microwave reactor for 1 hour.

    • Validation: Thermal energy overcomes the activation barrier for the 6

      
       electrocyclic ring opening. The excision of N-triflyl acetamidine drives the rearomatization.
      
  • Chemodivergence (Optional): To selectively access the pyrazolo[1,5-a]pyrimidine scaffold instead of the 7-azaindazole, introduce potassium tert-butoxide (KOtBu) as an exogenous base prior to the heating step.

Quantitative Data Summary

The following tables summarize the critical optimization parameters for both the synthesis and the downstream diversification of the 2-methyl-5-phenylpyrimidine scaffold.

Table 1: Base Optimization for IEDDA Cycloaddition (Acetamidine + 5-Phenyl-1,2,3-triazine) | Base |


 (in 

) | Equivalents | Reaction Outcome | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | | TMG | 23.4 | 4.0 | Optimal Yield | Clean conversion to 2-methyl-5-phenylpyrimidine; ideal basicity/steric balance. | | DBU | 24.3 | 4.0 | Moderate Yield | Competing side reactions observed due to nucleophilicity. | | Proton Sponge | 18.6 | 4.0 | Low Yield | Incomplete deprotonation of the acetamidine hydrochloride salt. |

Table 2: Skeletal Diversification Parameters & Efficiency [2]

Substrate Reagents & Conditions Target Scaffold Yield Mechanistic Note

| Unsubstituted Pyrimidine |


, Aminopyrazole, 120 °C | 7-Azaindazole | High (>70%) | Extrudes highly stable N-triflyl formamidine. |
| 2-Methyl-5-phenylpyrimidine  | 

, Aminopyrazole, 120 °C | 7-Azaindazole | 22% | Proof-of-concept; extrudes sterically hindered N-triflyl acetamidine. | | 2-Methyl-5-phenylpyrimidine |

, Aminopyrazole, KOtBu | Pyrazolo[1,5-a]pyrimidine | Moderate | Exogenous base alters the regioselectivity of the ring closure. |

References

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space Journal of the American Chemical Society (JACS), 2025. URL:[Link]

  • Probing the Scope of the Amidine–1,2,3-triazine Cycloaddition as a Prospective Click Ligation Method European Journal of Organic Chemistry, 2018. URL:[Link]

  • 2-methyl-5-phenylpyrimidine - CAS 34771-47-6 Molaid Chemical Database URL:[Link]

Sources

A Technical Guide to the Antifungal Potential of 2-Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the face of rising invasive fungal infections and the growing threat of antifungal resistance, the need for novel therapeutic agents is critical. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to numerous biologically active molecules.[1][2] This technical guide provides an in-depth exploration of a particularly promising class: 2-phenylpyrimidine derivatives. These compounds have emerged as potent antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[3][4] This document details their chemical synthesis, mechanism of action, structure-activity relationships, and a comprehensive suite of validated experimental protocols for their evaluation. By synthesizing field-proven methodologies with the underlying scientific rationale, this guide serves as a practical resource for the identification and development of next-generation antifungal drug candidates based on the 2-phenylpyrimidine core.

The Challenge of Fungal Infections and the Need for Novel Antifungals

Invasive fungal infections (IFIs) represent a significant and growing threat to global health, associated with high morbidity and mortality, particularly in immunocompromised individuals.[3][4] The clinical arsenal for treating systemic mycoses is limited to a few drug classes, including polyenes, azoles, and echinocandins.[5][6] This limited therapeutic landscape is further compromised by the emergence of drug-resistant fungal strains, making the discovery of new antifungal agents with novel mechanisms of action or improved efficacy an urgent priority.[5]

The 2-Phenylpyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and vitamins, making it a "privileged scaffold" in drug discovery.[2][7] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-phenylpyrimidine core, in particular, has been identified as a promising framework for developing potent inhibitors of key fungal enzymes.

Core Scientific Principles of 2-Phenylpyrimidine Antifungals

Chemical Synthesis Strategies

The synthesis of 2-phenylpyrimidine derivatives typically involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[7] A common and effective route involves the reaction of substituted benzaldehydes and other precursors to build the core heterocyclic structure.

A representative synthesis strategy, as employed in the development of potent CYP51 inhibitors, can be generalized as follows:

  • Intermediate Formation: Synthesis of key amino derivatives and acid intermediates through multi-step reactions including condensations, substitutions, and protections/deprotections.[3]

  • Pyrimidine Ring Construction: Condensation of the appropriate fragments to form the central 2-phenylpyrimidine nucleus.[8]

  • Structural Modification & Optimization: Subsequent reactions to add various substituents to the core structure, allowing for the exploration of structure-activity relationships (SAR).[3]

This modular approach enables the systematic modification of the phenyl and pyrimidine rings to optimize antifungal potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism through which many 2-phenylpyrimidine compounds exert their antifungal effect is the inhibition of lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[5][9]

By inhibiting CYP51, 2-phenylpyrimidine derivatives block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane, arresting fungal growth, and causing cell death.[5][9] This specific targeting of a fungal pathway provides a basis for selective toxicity.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14-demethylated Intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Downstream Enzymes Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Compound 2-Phenylpyrimidine Compound Block INHIBITION Block->Lanosterol:e Membrane Disrupted Fungal Cell Membrane Integrity Disruption->Membrane Death Fungal Growth Arrest & Cell Death Membrane->Death

Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylpyrimidine compounds.
Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-phenylpyrimidine scaffold has yielded crucial insights into the structural requirements for potent antifungal activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl group significantly influence the compound's interaction with the CYP51 active site. Halogen atoms (e.g., fluorine, chlorine) and small alkyl groups can enhance potency.[10]

  • Modifications to the Pyrimidine Core: Alterations to the pyrimidine ring and its substituents can modulate activity and selectivity.

  • Side Chains: The addition of specific side chains, such as those containing amide or imidazole moieties, has been shown to improve binding affinity and overall antifungal efficacy. For instance, compound C6 , a novel 2-phenylpyrimidine derivative, demonstrated significantly better activity against seven clinically relevant fungal strains than the first-line drug fluconazole.[3][4] Similarly, compound 5o , which contains an amide moiety, showed excellent activity against Phomopsis sp., surpassing the commercial fungicide Pyrimethanil.[10]

Experimental Evaluation of Antifungal Potential: A Methodological Guide

The following section provides validated, step-by-step protocols for the comprehensive evaluation of novel 2-phenylpyrimidine compounds. The causality behind experimental choices is emphasized to ensure a self-validating system of inquiry.

In Vitro Antifungal Susceptibility Testing

Causality: The primary goal is to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism. This quantitative measure is the gold standard for assessing the potency of a new antifungal agent. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is chosen for its reproducibility and comparability across different studies.[3][11]

Protocol 4.1.1: Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2)

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar (e.g., Potato Dextrose Agar) for 24-48 hours.

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[11]

    • Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the 2-phenylpyrimidine test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of test concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Plate Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium only). A standard antifungal (e.g., fluconazole, amphotericin B) should be tested in parallel as a comparator.[12][13]

    • Incubate the plates at 35°C for 24-48 hours.[12]

  • MIC Determination:

    • Read the plate visually or with a microplate reader at 530 nm.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the positive control.

Advanced In Vitro Characterization

Causality: Potency alone is insufficient. A promising lead candidate must also overcome resistance, exhibit fungicidal (killing) rather than fungistatic (inhibiting) activity, and disrupt complex fungal communities like biofilms, which are notoriously difficult to treat.

Protocol 4.2.1: Evaluation Against Resistant Strains

  • Rationale: To determine if the compound is effective against fungi that have developed resistance to existing drugs (e.g., fluconazole-resistant C. albicans).

  • Method: Repeat the broth microdilution protocol (4.1.1) using clinically isolated or lab-verified resistant fungal strains. A significant reduction in the MIC compared to the resistance-defining drug indicates potential for treating resistant infections.[14]

Protocol 4.2.2: Anti-Biofilm Activity Assay

  • Rationale: Fungal biofilms are a major cause of persistent infections. This assay quantifies the ability of a compound to disrupt established biofilms.

  • Method (XTT Reduction Assay):

    • Grow fungal biofilms in 96-well plates for 24-48 hours.

    • Gently wash the plates to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the test compound to the wells and incubate for another 24-48 hours.

    • Wash the wells again and add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

    • Incubate in the dark for 2-3 hours. The metabolic activity of viable biofilm cells reduces the XTT to a colored formazan product.

    • Measure the absorbance at 490 nm. A reduction in color intensity indicates a loss of biofilm viability.[12]

Preliminary Safety and Selectivity Profiling

Causality: A drug must be more toxic to the pathogen than to the host. In vitro cytotoxicity assays provide an early assessment of a compound's therapeutic window. Metabolic stability is assessed to predict the compound's persistence in the body, a key pharmacokinetic parameter.

Protocol 4.3.1: In Vitro Mammalian Cell Cytotoxicity (MTT Assay)

  • Rationale: To assess the toxicity of the compound against human cells and determine its selectivity index (SI).

  • Method:

    • Seed a 96-well plate with a human cell line (e.g., HEK293 or HepG2) and allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate for 48-72 hours at 37°C with 5% CO₂.[1]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.[1]

    • Solubilize the formazan crystals with DMSO or isopropanol and read the absorbance at 570 nm.[1]

    • Calculate the CC₅₀ (50% cytotoxic concentration) and determine the Selectivity Index (SI = CC₅₀ / MIC). A higher SI value is desirable.

Protocol 4.3.2: Liver Microsomal Stability Assay

  • Rationale: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an early indication of its likely in vivo half-life.

  • Method:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human or rat liver microsomes and NADPH (as a cofactor) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with cold acetonitrile.

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) from the rate of disappearance of the compound. A longer half-life generally suggests better stability.[3]

Data Synthesis and Lead Candidate Selection

Comparative Data Analysis

Effective lead selection requires the direct comparison of data for novel compounds against standard clinical agents across a panel of relevant fungal pathogens.

Compound IDFungal SpeciesMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Source
C6 Candida albicans0.25Fluconazole0.5[3]
C6 Candida tropicalis0.125Fluconazole1[3]
C6 Candida parapsilosis0.125Fluconazole1[3]
C6 Cryptococcus neoformans0.5Fluconazole8[3]
5o Phomopsis sp.10.5 (EC₅₀)Pyrimethanil32.1 (EC₅₀)[10]
5f Phomopsis sp.15.1 (EC₅₀)Pyrimethanil32.1 (EC₅₀)[10]
Workflow for Lead Identification

The process of identifying a promising antifungal lead from a library of 2-phenylpyrimidine compounds is a multi-stage funnel that balances potency, spectrum, and safety.

Antifungal_Lead_Discovery_Workflow Synthesis 1. Synthesis of 2-Phenylpyrimidine Library PrimaryScreen 2. Primary Screening (MIC vs. C. albicans) Synthesis->PrimaryScreen SecondaryScreen 3. Secondary Screening (Broad Spectrum MIC) PrimaryScreen->SecondaryScreen Potent Hits ResistantScreen 4. Activity Against Resistant Strains SecondaryScreen->ResistantScreen AdvancedAssays 5. Advanced Assays (Biofilm, Time-Kill) ResistantScreen->AdvancedAssays Broad-Spectrum Hits SafetyProfile 6. In Vitro Safety (Cytotoxicity, Microsomal Stability) AdvancedAssays->SafetyProfile DataAnalysis 7. Data Analysis (SAR, Selectivity Index) SafetyProfile->DataAnalysis Safe & Efficacious Hits LeadCandidate 8. Lead Candidate Selection DataAnalysis->LeadCandidate

Caption: A systematic workflow for antifungal lead discovery and selection.

Conclusion and Future Perspectives

2-Phenylpyrimidine derivatives represent a highly promising class of antifungal agents with a well-defined mechanism of action targeting the validated fungal enzyme CYP51.[3] Compounds such as C6 have demonstrated superior in vitro potency and a broader spectrum of activity compared to clinical standards like fluconazole, highlighting the therapeutic potential of this scaffold.[3][4] The methodological framework provided in this guide offers a robust system for the synthesis, evaluation, and optimization of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates to ensure efficacy in vivo. Further exploration of the scaffold may also uncover derivatives with novel mechanisms of action or those that can serve as adjuvants to enhance the efficacy of existing antifungal regimens. Continued investigation into 2-phenylpyrimidine compounds is a critical endeavor in the global fight against life-threatening fungal infections.

References

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link]

  • Gao, Z., Zhang, J., Li, K., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

  • Bialek, M., & Klich, M. (2025). Antifungal Agents. StatPearls - NCBI Bookshelf. [Link]

  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

  • Chew, K. L., & Tay, S. T. (2022). Antifungals and Drug Resistance. MDPI. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1). [Link]

  • Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. (2025). Journal of Fungi. [Link]

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  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (2018). PMC. [Link]

  • Pharmacology of antifungal agents. (2025). Deranged Physiology. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (N.D.). Mansoura University. [Link]

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  • 8 Oral Antifungal Medications and How They Differ. (2024). GoodRx. [Link]

  • Antifungal Medications. (N.D.). Merck Manual Professional Edition. [Link]

  • Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects. (2024). PMC. [Link]

  • In vitro antifungal susceptibility testing. (2025). ResearchGate. [Link]

  • D'Aguillo, F., Sanguinetti, M., & Posteraro, B. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH. [Link]

  • Wang, Y., Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

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The Kinase Inhibitory Activity of 2-Phenylpyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Dysregulation of kinase activity is a hallmark of numerous diseases, making these enzymes highly attractive targets for therapeutic intervention.[1] Among the myriad of scaffolds explored for kinase inhibition, the 2-phenylpyrimidine core has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors.[2] This guide provides an in-depth technical overview of the 2-phenylpyrimidine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), kinase selectivity, and clinical relevance of this important class of compounds, supported by field-proven insights and detailed experimental protocols.

The 2-Phenylpyrimidine Scaffold: A Privileged Kinase Hinge-Binding Motif

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, DNA and RNA.[3] In the context of kinase inhibition, its true power lies in its ability to act as a bioisostere for the adenine ring of ATP, the natural substrate for kinases.[2] The nitrogen atoms of the pyrimidine ring can form critical hydrogen bond interactions with the "hinge" region of the kinase active site, a short, flexible loop that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many ATP-competitive kinase inhibitors.[4] The 2-phenyl substituent provides a vector for exploring additional interactions within the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

The general structure of the 2-phenylpyrimidine scaffold is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position. Further substitutions on both the phenyl and pyrimidine rings are strategically employed to optimize interactions with the target kinase.

Caption: General chemical structure of the 2-phenylpyrimidine scaffold.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 2-phenylpyrimidine derivatives is typically achieved through well-established condensation reactions. A common and versatile approach involves the reaction of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. This strategy allows for the introduction of diversity at the 4, 5, and 6-positions of the pyrimidine ring.

A representative synthetic scheme is the condensation of a benzamidine hydrochloride with a malonic ester derivative to form the pyrimidine nucleus. Subsequent chlorination followed by nucleophilic substitution and reduction steps can be employed to introduce further modifications.[5]

synthetic_workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_sidechains Side Chain Synthesis cluster_final Final Product Assembly 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Benzonitrile Benzonitrile 4-Nitrobenzaldehyde->Benzonitrile Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl Ammonium Chloride Ammonium Chloride Diethyl Malonate Diethyl Malonate Benzamidine Benzamidine Benzonitrile->Benzamidine NH4Cl Pyrimidine Nucleus Pyrimidine Nucleus Benzamidine->Pyrimidine Nucleus Diethyl Malonate Chlorinated Pyrimidine Chlorinated Pyrimidine Pyrimidine Nucleus->Chlorinated Pyrimidine POCl3 Reduced Pyrimidine Reduced Pyrimidine Chlorinated Pyrimidine->Reduced Pyrimidine Fe Reduction Acryloyl-substituted Pyrimidine Acryloyl-substituted Pyrimidine Reduced Pyrimidine->Acryloyl-substituted Pyrimidine Acryloyl Chloride Target Compounds Target Compounds Acryloyl-substituted Pyrimidine->Target Compounds Buchwald-Hartwig Amination 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride Amide Intermediates Amide Intermediates 4-Nitrobenzoyl Chloride->Amide Intermediates Amines Amines/Phenylamines Amines/Phenylamines Reduced Side Chains Reduced Side Chains Amide Intermediates->Reduced Side Chains Fe Reduction Reduced Side Chains->Target Compounds

Caption: A representative synthetic workflow for 2-phenylpyrimidine derivatives.

Kinase Targets and Therapeutic Applications

The 2-phenylpyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of kinases, leading to potential therapeutic applications in various diseases, most notably cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[5] Its overexpression is implicated in several B-cell malignancies. The 2-phenylpyrimidine scaffold has been utilized to design potent BTK inhibitors. For instance, derivatives retaining a pyrimidine core and a typical N-phenylacrylamide functionality have shown significant inhibitory activity.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and is frequently mutated or overexpressed in various cancers.[6] Fused pyrimidine systems, including those with a 2-phenylpyrimidine-like core, have been extensively studied as EGFR inhibitors.[7][8] Modifications on the phenyl ring and the pyrimidine core are crucial for achieving high potency and selectivity against both wild-type and mutant forms of EGFR.[9][10]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] Certain 4,6-diphenylpyrimidin-2-amine derivatives have demonstrated potent inhibition of Aurora Kinase A (AURKA).[2]

Other Kinase Targets

The versatility of the 2-phenylpyrimidine scaffold extends to other kinase families, including:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activation is linked to cancer progression.[3][11][12]

  • Receptor Tyrosine Kinases (RTKs): The 4-anilinopyrimidine scaffold, a close relative, has been developed into inhibitors of class III RTKs like KIT and PDGFRβ.[2]

  • Cyclin-Dependent Kinases (CDKs): Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.[13]

Beyond kinases, it's noteworthy that 2-phenylpyrimidine derivatives have also been explored as inhibitors of other enzymes, such as CYP51 for antifungal applications, highlighting the broad biological potential of this scaffold.[11][14]

Structure-Activity Relationship (SAR) and Binding Modes

The kinase inhibitory activity of 2-phenylpyrimidine derivatives is intricately linked to their substitution patterns. Understanding the SAR is crucial for rational drug design.

Key Interactions and Binding Modes

As ATP-competitive inhibitors, 2-phenylpyrimidine derivatives typically bind to the active, "DFG-in" conformation of the kinase (Type I inhibitors).[1] The pyrimidine core forms one or more hydrogen bonds with the hinge region residues. The 2-phenyl group extends into a hydrophobic pocket, and substitutions on this ring can form additional interactions, enhancing potency and influencing selectivity.

binding_mode cluster_kinase Kinase Active Site cluster_inhibitor 2-Phenylpyrimidine Inhibitor Hinge_Region Hinge Region (e.g., Met) Hydrophobic_Pocket_I Hydrophobic Pocket I Gatekeeper_Residue Gatekeeper Residue Hydrophobic_Pocket_II Hydrophobic Pocket II (DFG-out pocket for Type II) Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Hinge_Region H-Bonds 2-Phenyl_Group 2-Phenyl Group 2-Phenyl_Group->Hydrophobic_Pocket_I Hydrophobic Interactions Substituents Substituents Substituents->Gatekeeper_Residue Steric/Electronic Interactions Substituents->Hydrophobic_Pocket_II van der Waals Interactions

Caption: Schematic of the binding mode of a 2-phenylpyrimidine inhibitor in a kinase active site.

X-ray crystallography studies of inhibitors like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines bound to CDK9 have provided detailed insights into their binding modes, confirming the key interactions with the hinge region and surrounding residues.[13]

Influence of Substituents
  • Substituents on the Phenyl Ring: Modifications on the 2-phenyl ring can significantly impact potency and selectivity. For instance, in a series of BTK inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core displayed stronger activity than the positive control, ibrutinib, against certain cell lines.[5]

  • Substituents on the Pyrimidine Ring: Substitutions at the 4, 5, and 6-positions of the pyrimidine ring can modulate activity and selectivity. For example, introducing a chloro substituent at the C-5 position of the pyrimidine core in some BTK inhibitors was found to be more favorable than a fluoro atom due to stronger hydrophobicity in the binding site.[5]

Experimental Protocols for Evaluation

The evaluation of 2-phenylpyrimidine derivatives as kinase inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, substrate (e.g., a generic peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Detection:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cell lines known to be dependent on the target kinase in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 2-phenylpyrimidine derivatives.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the controls.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Clinical Landscape and Future Perspectives

The pyrimidine scaffold is a cornerstone of many clinically approved kinase inhibitors, such as imatinib, dasatinib, and ibrutinib.[11][15] While not all of these are strictly 2-phenylpyrimidines, their success underscores the therapeutic potential of this class of compounds. Several 2-phenylpyrimidine derivatives and their close analogs are currently in various stages of preclinical and clinical development for a range of indications.

Table 1: Representative 2-Phenylpyrimidine Derivatives and Their Kinase Inhibitory Activities

Compound IDTarget Kinase(s)IC50 / InhibitionTherapeutic AreaReference
11g BTK82.76% inhibition at 100 nMB-cell Malignancies[5]
CGI-560 BTKIC50 = 400 nMB-cell Malignancies[5]
12u CDK9IC50 = 7 nMCancer[13]
9u EGFRIC50 = 0.091 µMCancer[9][10]
Compound 10 c-Src, Btk, LckIC50 = 60.4 µM, 90.5 µM, 110 µMCancer[11]

The development of resistance to kinase inhibitors is a significant clinical challenge.[16] Mechanisms of resistance to pyrimidine-based inhibitors can include mutations in the kinase domain that prevent drug binding or the upregulation of alternative signaling pathways. Future research in the field of 2-phenylpyrimidine inhibitors will likely focus on:

  • Developing next-generation inhibitors that can overcome known resistance mutations.

  • Improving kinase selectivity to minimize off-target effects and associated toxicities.[17]

  • Exploring novel therapeutic areas beyond oncology and immunology.

  • Designing multi-targeted inhibitors that can simultaneously block multiple key signaling pathways in complex diseases.[18]

References

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. Available at: [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? PMC. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available at: [Link]

  • Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. PubMed. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

  • X-ray co-crystal structure of RIP2 kinase inhibitor GSK583. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. PubMed. Available at: [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells. MDPI. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. MDPI. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Pharmacological inhibition of Src family kinases attenuates hyperuricemic nephropathy. Frontiers. Available at: [Link]

  • X-ray crystallography resolves proteasome structure, targets for inhibitors. ecancer. Available at: [Link]

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  • Binding modes of the PknG inhibitors from series A and C in structure... ResearchGate. Available at: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. Available at: [Link]

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  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link]

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Methodological & Application

Mass spectrometry analysis of 2-phenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Analysis of 2-Phenylpyrimidine Derivatives: Fragmentation Mechanisms and LC-MS/MS Workflows

Pharmacological Significance and Analytical Challenges

The 2-phenylpyrimidine scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. It serves as the structural backbone for a wide array of targeted therapeutics, including novel antifungal agents designed to inhibit the CYP51 enzyme[1], potent anticancer compounds acting as telomerase inhibitors[2], and even advanced functional materials like organic light-emitting diodes (OLEDs)[3].

Analyzing these compounds within complex biological matrices (e.g., plasma, microsomal incubations) requires high-sensitivity analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard; however, developing robust quantitative assays demands a deep, mechanistic understanding of the gas-phase ionization and fragmentation behaviors intrinsic to the pyrimidine ring[4].

Ionization Dynamics and CID Fragmentation Causality

In positive electrospray ionization (ESI+), the 2-phenylpyrimidine core exhibits a high gas-phase proton affinity. This is driven by the localized lone pairs of electrons on the basic nitrogen atoms within the diazine ring, which readily accept protons from the acidic mobile phase, ensuring the robust formation of the [M+H]+ precursor ion.

During Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF mass spectrometer, the fragmentation cascade is dictated by the electron-deficient nature of the pyrimidine ring and the thermodynamic stability of the resulting product ions[5]. Key mechanistic pathways include:

  • Pathway A (HCN Expulsion): A universal hallmark of nitrogenous heterocycles, the protonated pyrimidine ring undergoes a high-energy ring contraction and cleavage, expelling a neutral molecule of hydrogen cyanide (HCN, -27 Da)[5].

  • Pathway B (C-C Bond Scission): Cleavage of the inter-annular bond connecting the phenyl and pyrimidine rings yields a highly stable phenyl cation (m/z 77.1). If the phenyl ring contains alkyl substituents (e.g., a tolyl group), this cleavage often yields a stable tropylium ion (m/z 91.1)[6].

  • Pathway C (Retro-Diels-Alder): The pyrimidine ring can undergo an RDA-like topological decomposition, leading to the loss of substituted alkyne or nitrile fragments depending on the specific substitution pattern[4].

Fragmentation M [M+H]+ Precursor m/z 157.1 HCN [M+H - HCN]+ m/z 130.1 M->HCN Ring Cleavage (-27 Da) Ph Phenyl Cation m/z 77.1 M->Ph C-C Bond Scission (-80 Da) RDA Retro-Diels-Alder Fragment M->RDA Pyrimidine Deconstruction

Proposed CID fragmentation pathways of the 2-phenylpyrimidine core.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility in pharmacokinetic (PK) or metabolic assays, the analytical protocol must function as a self-validating system. This requires incorporating continuous internal checks for matrix effects, autosampler carryover, and instrument drift.

Step 1: System Suitability Testing (SST)

  • Action: Before analyzing biological samples, inject a neat standard of the 2-phenylpyrimidine derivative (e.g., 10 ng/mL) consecutively six times.

  • Causality: This step ensures column equilibration and verifies that the coefficient of variation (CV) for the peak area is <5%, confirming the stability of the electrospray plume and the cleanliness of the ion optics.

Step 2: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile rapidly denatures plasma proteins, instantly quenching any enzymatic degradation of the drug. The SIL-IS is added before extraction to perfectly mirror the analyte, correcting for any volumetric recovery losses or downstream ion suppression in the ESI source.

Step 3: Chromatographic Separation

  • Parameters: Use a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar phenyl moiety. Simultaneously, the acidic mobile phase modifier (formic acid) ensures the pyrimidine nitrogens remain fully protonated in solution, improving peak shape by preventing secondary tailing interactions with residual silanols on the silica column.

Step 4: MRM Acquisition and Blank Validation

  • Action: Run the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Crucially, program the sequence to inject a "Zero Blank" (matrix extract containing only SIL-IS, no analyte) immediately following the Upper Limit of Quantification (ULOQ) sample.

  • Causality: The Zero Blank validates the absence of autosampler or column carryover, ensuring that subsequent low-concentration sample readings are genuine and not artificially inflated by residual analyte.

LCMS_Workflow SST System Suitability (Retention & Signal) Prep Sample Prep + SIL-IS Addition SST->Prep LC UHPLC Separation (C18, Gradient) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Val Data Validation (Blank & QC Checks) MS->Val

Self-validating LC-MS/MS analytical workflow for pyrimidine derivatives.

Quantitative Data Presentation

The following table summarizes optimized MRM transitions and collision energies (CE) for representative 2-phenylpyrimidine scaffolds, derived from predictive models and empirical fragmentation data[6].

CompoundPrecursor Ion[M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
2-Phenylpyrimidine 157.177.1 (Phenyl Cation)130.1 (-HCN)25 / 15
5-(o-tolyl)pyrimidin-2-ol 187.191.1 (Tropylium)144.1 (-HCNO)30 / 20
4,6-bis(4-chlorophenyl)-2-phenylpyrimidine 377.1157.1 (Core Cleavage)111.0 (Chlorophenyl)35 / 40

Application: Tracking CYP51 Inhibition and Metabolism

2-phenylpyrimidine derivatives are highly potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for fungal ergosterol biosynthesis[1]. The mechanism of action relies on the basic nitrogen atom of the pyrimidine ring coordinating directly with the active-site heme iron of the CYP51 enzyme, competitively blocking the natural substrate (lanosterol).

LC-MS/MS workflows are utilized not only to quantify the concentration of the inhibitor reaching the target fungal tissue but also to monitor the drug's metabolic stability against host hepatic CYP enzymes during preclinical in vitro microsomal stability assays.

CYP51_Pathway Lan Lanosterol CYP CYP51 Enzyme (Active Heme) Lan->CYP Substrate Binding Erg Ergosterol (Cell Viability) CYP->Erg Demethylation Inh 2-Phenylpyrimidine Inhibitor Inh->CYP Competitive Binding (N-Heme Coordination)

Mechanistic pathway of CYP51 inhibition by 2-phenylpyrimidine compounds.

References

  • Gao, Z., et al. "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." PMC - NIH.
  • "Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents." ResearchGate.
  • "Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs." MDPI.
  • "Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds." ResearchGate.
  • "Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives." SciSpace.
  • "An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol." Benchchem.

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Unveiling the Architecture of Life's Building Blocks: A Guide to X-ray Crystallography for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrimidine Scaffolds in Modern Science

In the landscape of chemical and biological sciences, the pyrimidine scaffold stands as a cornerstone of molecular architecture. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its significance in the blueprint of life is unparalleled.[1][2] Beyond this central biological role, pyrimidine derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules dictates their function, making the determination of their crystal structures a critical endeavor in drug discovery and materials science.[6][7]

X-ray crystallography is the definitive technique for elucidating the atomic and molecular structure of a crystalline solid.[8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional map of electron density, revealing the precise positions of atoms and the nature of their chemical bonds.[9][11] This guide provides a comprehensive overview of the principles and protocols for determining the crystal structures of pyrimidine compounds, offering insights born from both established theory and practical laboratory experience.

Pillar I: The Art and Science of Crystal Growth for Pyrimidine Compounds

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal.[6][9] A suitable crystal for X-ray diffraction should be a well-ordered, single entity, typically with dimensions of 0.1-0.3 mm, and free from significant defects like cracks or twinning.[9][11] The inherent properties of pyrimidine compounds, such as their planarity and propensity for hydrogen bonding and π-π stacking, can be both an advantage and a challenge in crystallization.

Causality in Solvent Selection: A Data-Driven Approach

The choice of solvent is paramount to successful crystallization. The ideal solvent is one in which the pyrimidine compound exhibits moderate solubility, with a steep solubility curve as a function of temperature or solvent composition. This allows for the controlled generation of a supersaturated solution, the driving force for crystallization.

Pyrimidine DerivativeSolvent SystemRationale
Simple PyrimidinesEthanol, Methanol, AcetoneGood balance of polarity to dissolve the compound upon heating, with decreased solubility at room temperature.
Functionalized PyrimidinesEthyl Acetate/Hexane, Dichloromethane/HexaneA "good" solvent to dissolve the compound and a miscible "poor" solvent (anti-solvent) to gradually induce precipitation.
Poorly Soluble PyrimidinesDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High-boiling point polar aprotic solvents capable of dissolving recalcitrant compounds; often used in vapor diffusion methods.

Experimental Protocol 1: Slow Evaporation

This is the simplest crystallization method and is often the first to be attempted.

  • Dissolution: Dissolve the purified pyrimidine compound in a suitable solvent or solvent mixture at room temperature until a clear, saturated solution is obtained.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Experimental Protocol 2: Slow Cooling

This method is effective for compounds that have a significantly higher solubility in a particular solvent at elevated temperatures.

  • Dissolution: Dissolve the pyrimidine compound in a minimal amount of a suitable solvent at or near its boiling point to create a saturated solution.

  • Filtration: If any solid remains, add a small amount of additional hot solvent until it dissolves, then filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask).

  • Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Isolation: Once crystal growth appears complete, the crystals can be isolated by filtration.

Experimental Protocol 3: Vapor Diffusion

Vapor diffusion is a powerful technique for growing high-quality crystals from small amounts of material. It is particularly useful for compounds that are sparingly soluble or prone to forming oils.

  • Hanging Drop Method:

    • Reservoir Preparation: Fill the well of a crystallization plate with a reservoir solution (typically 1 ml) containing a precipitant (a substance that reduces the solubility of the pyrimidine compound).

    • Drop Preparation: On a siliconized glass coverslip, mix a small volume (1-2 µl) of the concentrated pyrimidine solution with an equal volume of the reservoir solution.

    • Sealing: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

    • Equilibration: The concentration of the precipitant in the drop is lower than in the reservoir. Through vapor diffusion, water will slowly move from the drop to the reservoir, increasing the concentration of both the pyrimidine compound and the precipitant in the drop, leading to crystallization.

  • Sitting Drop Method: This method is similar to the hanging drop method, but the drop is placed on a post within the well, and the well is sealed with clear tape.

Vapor_Diffusion_Workflow cluster_hanging Hanging Drop cluster_sitting Sitting Drop H1 Prepare Reservoir Solution H2 Mix Sample and Reservoir on Coverslip H1->H2 H3 Invert and Seal H2->H3 H4 Vapor Equilibration and Crystal Growth H3->H4 S1 Prepare Reservoir Solution S2 Place Sample and Reservoir in Drop S1->S2 S3 Seal Well S2->S3 S4 Vapor Equilibration and Crystal Growth S3->S4

Caption: Workflow for Hanging and Sitting Drop Vapor Diffusion.

Pillar II: From Crystal to Data - The Diffraction Experiment

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[11] This involves mounting the crystal and exposing it to a finely focused, monochromatic X-ray beam.[11] The crystal diffracts the X-rays in a specific pattern of spots, known as reflections, which are recorded by a detector.[9]

The Logic of Data Collection Strategy

A successful data collection strategy aims to measure a complete and redundant set of unique reflections with accurate intensities. Key considerations include:

  • X-ray Source: Modern diffractometers use either a sealed tube X-ray generator or a more brilliant synchrotron source.[11] Synchrotron radiation is often necessary for weakly diffracting or very small crystals.[12]

  • Temperature: Data is typically collected at low temperatures (around 100 K) by flash-cooling the crystal in a stream of liquid nitrogen. This minimizes radiation damage and thermal vibrations of the atoms, leading to higher resolution data.

  • Data Collection Range: The crystal is rotated in the X-ray beam to bring different sets of crystal planes into the diffracting condition. A full dataset usually requires a rotation of at least 180 degrees.

Experimental Protocol 4: Crystal Mounting and Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Using a cryoloop, carefully scoop up the crystal along with a small amount of mother liquor.

  • Cryoprotection (if necessary): If the mother liquor contains a high concentration of water, a cryoprotectant (e.g., glycerol, ethylene glycol) may need to be added to prevent the formation of crystalline ice upon cooling.

  • Flash-Cooling: Plunge the loop with the crystal into liquid nitrogen to flash-cool it to approximately 100 K.

  • Mounting on the Diffractometer: Transfer the frozen crystal to the goniometer head of the diffractometer, which is bathed in a cold stream of nitrogen gas.

  • Data Collection:

    • Perform an initial series of short exposures to determine the crystal quality, unit cell parameters, and diffraction limit (resolution).

    • Based on the initial assessment, devise a data collection strategy to collect a complete dataset with appropriate exposure times and rotation angles.

    • Monitor the data collection process for any signs of crystal decay or other issues.

Data_Collection_Flow A Select and Mount Crystal B Flash-Cool in Liquid Nitrogen A->B C Mount on Goniometer B->C D Initial Screening (Unit Cell, Resolution) C->D E Define Data Collection Strategy D->E F Collect Full Diffraction Dataset E->F G Monitor for Crystal Decay F->G

Caption: The workflow for X-ray diffraction data collection.

Pillar III: Deciphering the Data - Structure Solution, Refinement, and Validation

The collected diffraction data consists of a list of reflection indices (h,k,l) and their corresponding intensities. The goal is to use this information to determine the arrangement of atoms in the crystal.

The Phase Problem and its Solution

While the intensities of the diffracted X-rays can be measured, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules like pyrimidines, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[13]

Refinement: Honing the Atomic Model

Once initial phases are obtained, an initial electron density map can be calculated. This map is then interpreted to build an atomic model of the molecule. This initial model is then refined against the experimental data using a least-squares minimization process.[14] During refinement, the positions of the atoms, their displacement parameters (which account for thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.

Experimental Protocol 5: Structure Solution and Refinement

This process is typically carried out using specialized software packages.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply various corrections (e.g., for absorption, polarization). This results in a file containing the reflection data.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The structure is solved using direct methods to obtain an initial set of atomic positions.

  • Model Building: An initial model of the pyrimidine molecule is built into the electron density map.

  • Refinement: The model is refined iteratively. In each cycle, the atomic parameters are adjusted to minimize the difference between the observed and calculated structure factors. Difference Fourier maps are used to locate missing atoms (including hydrogen atoms) and identify any disordered regions.

  • Anisotropic Refinement: For well-ordered atoms, anisotropic displacement parameters are refined, which describe the thermal motion of the atoms in three dimensions.

  • Final Model: Refinement continues until the model converges and key crystallographic indicators (R-factors) are low, indicating a good fit to the data.

Structure_Solution_Refinement A Process Raw Diffraction Data B Determine Space Group A->B C Solve Structure (Direct Methods) B->C D Build Initial Atomic Model C->D E Iterative Refinement D->E F Analyze Difference Fourier Maps E->F Identify Missing Atoms/Disorder G Anisotropic Refinement E->G F->E H Final Validated Model G->H

Caption: The iterative process of structure solution and refinement.

Trustworthiness: The Imperative of Structure Validation

A determined crystal structure is only as reliable as its validation. The International Union of Crystallography (IUCr) has established standards for the publication of crystal structures, which include a thorough validation process.[15]

Key Validation Metrics
MetricDescriptionTypical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5% for high-quality data
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0 for a well-refined structure.~1.0
Residual Electron Density The difference between the observed and calculated electron density. Large positive or negative peaks may indicate errors in the model.Typically < ±0.5 e-/ų

Validation is not merely about achieving low R-factors. It also involves a critical assessment of the chemical reasonableness of the final model, including bond lengths, bond angles, and intermolecular interactions. Tools like checkCIF provide an automated way to check for potential issues in a crystal structure determination.[16] Furthermore, the Cambridge Structural Database (CSD) serves as an invaluable resource for comparing the geometry of a newly determined pyrimidine structure with those of previously reported related compounds.[17][18][19]

Conclusion: From Data to Discovery

The determination of the crystal structure of a pyrimidine compound is a powerful tool that provides unambiguous insights into its three-dimensional architecture. This knowledge is fundamental for understanding its biological activity, designing new drugs, and engineering novel materials. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently navigate the path from a promising compound to a high-quality, validated crystal structure, thereby accelerating the pace of scientific discovery.

References

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  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
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  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • El-Gamal, M. I., Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Sayed, N. N. E. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(16), 3647.
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  • Gruene, T., & Simon, P. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
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  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Retrieved from [Link]

  • Scott, J. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12049–12071.
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Application Note: Developing 2-Phenylpyrimidine-Based Antifungal Agents Targeting CYP51

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Invasive fungal infections (IFIs) present a severe global health threat, exacerbated by rising resistance to traditional first-line triazoles[1]. The primary target for many of these therapeutics is lanosterol 14α-demethylase (CYP51), a cytochrome P450 monooxygenase essential for the biosynthesis of ergosterol—a critical component of the fungal cell membrane.

As a Senior Application Scientist, I approach the development of novel antifungal agents not merely as an exercise in chemical synthesis, but as a spatial geometry problem within the enzyme's binding pocket. Early-generation CYP51 inhibitors, such as compound YW-01, utilized a bulky tricyclic backbone. While effective, this architecture frequently resulted in steric collisions with neighboring amino acid residues (specifically Pro230 and Met508) within the fungal CYP51 active site, limiting overall potency[2].

To bypass this limitation, rational drug design employs a scaffold hopping strategy . By transitioning to a 2-phenylpyrimidine core , we optimize the spatial orientation of the molecule. The addition of a pyrimidine moiety to the hydrophobic side chain allows the inhibitor to anchor securely to the heme iron while avoiding steric clashes with Pro230 and Met508[2]. This structural refinement significantly enhances binding affinity and broad-spectrum antifungal efficacy[3].

Pathway A Lanosterol B CYP51 Enzyme (Sterol 14α-demethylase) A->B Substrate C Ergosterol B->C Demethylation F Accumulation of Toxic 14α-methyl sterols B->F Pathway Blockade D Fungal Cell Membrane Integrity & Survival C->D Essential Component E 2-Phenylpyrimidine Derivatives (e.g., C6) E->B Competitive Inhibition G Cell Membrane Disruption & Fungal Apoptosis F->G Induces

Mechanism of CYP51 inhibition by 2-phenylpyrimidine derivatives in fungal cells.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The transition from the tricyclic backbone of YW-01 to the optimized 2-phenylpyrimidine scaffold of Compound C6 demonstrates a profound improvement in antifungal activity. By eliminating the structural collision with CYP51 residues, Compound C6 exhibits superior efficacy across multiple clinically susceptible strains compared to the clinical standard, fluconazole[2].

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profiling

CompoundStructural CoreC. albicans MIC (μg/mL)C. tropicalis MIC (μg/mL)C. neoformans MIC (μg/mL)Clinical Efficacy Profile
YW-01 Tricyclic Backbone8416Moderate baseline activity
Compound C6 2-Phenylpyrimidine< 1< 1< 1*Significantly superior to Fluconazole
Fluconazole Triazole1–42–84–16First-line clinical standard

*Representative data indicating broad-spectrum superiority over fluconazole across 7 clinical strains as validated in recent SAR optimizations[2].

Experimental Workflows & Validated Protocols

The development of a viable 2-phenylpyrimidine drug candidate requires a rigorous, self-validating experimental pipeline. Every assay must include built-in failure conditions to ensure data integrity.

Workflow S1 Rational Design & Scaffold Hopping (Avoid Pro230/Met508 Collision) S2 Chemical Synthesis of 2-Phenylpyrimidine Library S1->S2 S3 In Vitro MIC Determination (CLSI M27/M38 Guidelines) S2->S3 S4 CYP51 Binding & Inhibition Assay (Target Validation) S3->S4 S5 Hepatic Microsomal Stability & Cytotoxicity Profiling S4->S5 S6 Lead Candidate Selection (e.g., Compound C6) S5->S6

Sequential workflow for the development and validation of 2-phenylpyrimidine CYP51 inhibitors.

Protocol A: In Vitro Antifungal Susceptibility Testing (MIC Determination)

Causality & Rationale: We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 (yeasts) and M38-A2 (filamentous fungi) guidelines. We utilize RPMI 1640 medium buffered to pH 7.0 with MOPS. Why MOPS? MOPS has a pKa of 7.2 at 35°C, which ensures the pH remains perfectly stable during the 48-hour incubation. Fluctuations in pH can cause premature degradation of the pyrimidine scaffold or artificially alter fungal growth rates, leading to false-positive MIC readings.

Self-Validating System: This protocol is only valid if the internal Quality Control (QC) strain (Candida parapsilosis ATCC 22019) yields a fluconazole MIC strictly between 1.0 and 4.0 μg/mL. If the QC well fails, the entire plate is discarded.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate fungal colonies and suspend in sterile saline (0.85%). Adjust the suspension to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL) using a spectrophotometer at 530 nm.
  • Media Dilution: Dilute the suspension 1:1000 in RPMI 1640 (buffered with 0.165 M MOPS) to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the 2-phenylpyrimidine derivatives (e.g., Compound C6) ranging from 64 μg/mL to 0.125 μg/mL.

  • Inoculation & Incubation: Add 100 μL of the working inoculum to each well. Include a growth control well (no drug) and a sterility control well (media only). Incubate at 35°C for 24–48 hours.

  • Readout: Determine the MIC visually or via optical density (OD) at 530 nm. The MIC is defined as the lowest concentration that inhibits 80% of visible growth compared to the drug-free control.

Protocol B: Hepatic Microsomal Stability & Cytotoxicity Profiling

Causality & Rationale: Because CYP51 is a cytochrome P450 enzyme, a critical failure point in azole/pyrimidine drug development is the off-target inhibition of human hepatic CYPs (e.g., CYP3A4, CYP2D6), which leads to severe hepatotoxicity and drug-drug interactions. Evaluating microsomal stability ensures that the 2-phenylpyrimidine scaffold is highly selective for fungal CYP51 and is safe for hepatic function[2].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLMs and 1 μM of the 2-phenylpyrimidine test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to establish thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Interpretation: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). A stable profile confirms that the structural modifications targeting fungal CYP51 do not compromise human hepatic safety.

References

1.[2] Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 Source: RSC Publishing URL:

2.[3] 4,6-Dimethyl-2-phenylpyrimidine | High-Quality Research Chemical Source: BenchChem URL:

3.[1] Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo Source: ACS Publications URL:

Sources

Application Notes and Protocols for the Use of 2-Phenylpyrimidine Derivatives as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation with Precision

Inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis represent a significant global health burden. A key mediator in the inflammatory cascade is the enzyme phosphodiesterase 4 (PDE4), which degrades the second messenger cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels have a broad range of anti-inflammatory effects. Consequently, inhibiting PDE4 to increase cAMP levels has emerged as a promising therapeutic strategy.[1][2] The 2-phenylpyrimidine scaffold has been identified as a versatile and potent core for the development of selective PDE4 inhibitors, offering a pathway to novel anti-inflammatory therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the use of 2-phenylpyrimidine derivatives as PDE4 inhibitors. We will delve into the mechanism of action, provide robust synthetic protocols, and offer detailed application notes for the in vitro and in vivo evaluation of these compounds. This document is designed to be a practical resource, combining theoretical background with actionable experimental protocols to accelerate your research and development efforts.

The Central Role of PDE4 in Inflammation: A Mechanistic Overview

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyze the 3'-5'-phosphodiester bond of cAMP, converting it to the inactive 5'-AMP.[2] By doing so, PDE4 plays a critical role in modulating the intracellular concentration of cAMP and, consequently, a wide array of cellular processes, particularly in immune and inflammatory cells.

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. A key consequence of PKA activation is the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines while suppressing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and interferons.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: PDE4 Signaling Pathway and Point of Inhibition.

The PDE4 family is encoded by four genes (PDE4A, B, C, and D), which through alternative splicing, give rise to more than 25 different isoforms. These isoforms exhibit distinct tissue and cellular distribution patterns, offering the potential for developing subtype-selective inhibitors with improved therapeutic windows and reduced side effects. Notably, PDE4B is predominantly expressed in inflammatory cells, making it a key target for anti-inflammatory drug development.[3]

Synthesis of 2-Phenylpyrimidine Derivatives: A General and Scalable Protocol

The 2-phenylpyrimidine core is a privileged scaffold in medicinal chemistry. The following is a general and robust protocol for the synthesis of 2-phenylpyrimidine derivatives, which can be adapted for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This protocol is based on a nucleophilic aromatic substitution (SNAr) approach, which avoids the need for precious metal catalysts and offers high yields under mild conditions.[4]

dot graph TD { A[Start: 2-chloropyrimidine] --> B{SNAr Reaction}; B -- "Aryl Grignard Reagent" --> C[2-Phenylpyrimidine Core]; C --> D{Further Functionalization}; D -- "Amidation, Suzuki Coupling, etc." --> E[Diverse Library of Derivatives]; E --> F[Screening & Optimization];

} caption: Synthetic workflow for 2-phenylpyrimidine derivatives.

Protocol 1: General Synthesis of 2-Phenylpyrimidines via SNAr Reaction

Materials:

  • 2-Chloropyrimidine or a suitable sulfone-activated pyrimidine[4]

  • Substituted phenylmagnesium bromide (Aryl Grignard reagent) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 2-halopyrimidine (1.0 equivalent) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add the substituted phenylmagnesium bromide solution (1.2 equivalents) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenylpyrimidine derivative.

Field-Proven Insight: The choice of the leaving group on the pyrimidine ring is critical. While 2-chloropyrimidines are commonly used, sulfone-activated pyrimidines can offer enhanced reactivity and milder reaction conditions.[4] The quality of the Grignard reagent is also paramount for achieving high yields.

In Vitro Evaluation of 2-Phenylpyrimidine Derivatives

The initial characterization of novel 2-phenylpyrimidine derivatives involves determining their inhibitory potency and selectivity against PDE4 enzymes. This is typically followed by cell-based assays to assess their anti-inflammatory efficacy.

Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogeneous, fluorescence polarization (FP)-based assay for measuring the inhibition of PDE4 activity. The assay relies on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)

  • Test compounds (2-phenylpyrimidine derivatives) dissolved in DMSO

  • Rolipram or Roflumilast (as a positive control)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

  • Enzyme Preparation: Dilute the recombinant PDE4B enzyme in assay buffer to the working concentration. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate over the desired incubation time.

  • Assay Plate Setup: In a 384-well microplate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle (DMSO)

    • PDE4B enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).

Critical Step: The concentration of the FAM-cAMP substrate should be at or below the Michaelis-Menten constant (Km) of the enzyme to ensure accurate determination of competitive inhibitor potency.

Protocol 3: Cell-Based cAMP Measurement Assay (HTRF)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to PDE4 inhibition.

Materials:

  • HEK293 cells or other suitable cell line endogenously expressing PDE4

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (2-phenylpyrimidine derivatives)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well, white, solid-bottom microplates

  • An HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or vehicle for 30 minutes.

  • cAMP Stimulation: Stimulate the cells with forskolin at a concentration that induces a sub-maximal cAMP response (e.g., EC80) for 30 minutes.

  • Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature in the dark for 60 minutes.

  • HTRF Measurement: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).

Troubleshooting Tip: High background fluorescence can be an issue in cell-based assays. Ensure that the cell culture medium is free of phenol red and other fluorescent components during the assay.[5]

Protocol 4: Inhibition of LPS-Induced TNF-α Production in Mouse Splenocytes

This assay assesses the anti-inflammatory activity of the compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in primary immune cells.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2-phenylpyrimidine derivatives)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Splenocyte Isolation: Aseptically remove spleens from mice and prepare a single-cell suspension by mechanical disruption. Lyse red blood cells using a suitable lysis buffer.

  • Cell Plating: Resuspend the splenocytes in complete RPMI-1640 medium and plate them in 96-well plates at a density of 2 x 105 cells per well.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Expertise & Experience: The timing of LPS stimulation and supernatant collection is critical for detecting optimal TNF-α levels. A time-course experiment is recommended during assay development.[6]

In Vivo Evaluation: LPS-Induced Pulmonary Neutrophilia Model

To assess the in vivo anti-inflammatory efficacy of promising 2-phenylpyrimidine derivatives, the lipopolysaccharide (LPS)-induced pulmonary neutrophilia model in mice is widely used. This model mimics key aspects of acute lung inflammation.

Protocol 5: LPS-Induced Pulmonary Neutrophilia in Mice

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Pseudomonas aeruginosa

  • Sterile phosphate-buffered saline (PBS)

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment (cannula, syringe)

  • Cell counting solution (e.g., Turk's solution)

  • Cytospin and slides

  • Staining reagents (e.g., Diff-Quik)

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice at the desired dose and time point before LPS challenge (e.g., 1 hour prior).

  • LPS Challenge: Lightly anesthetize the mice and instill a solution of LPS in sterile PBS intranasally (e.g., 10 µg in 50 µL).

  • Inflammation Period: Allow the inflammation to develop over a period of 4-24 hours. A 4-hour time point is often used to assess neutrophil recruitment.

  • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

  • Cell Counting and Differential: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain them to perform a differential cell count to determine the number of neutrophils.

  • Data Analysis: Compare the number of neutrophils in the BAL fluid of compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition of neutrophil recruitment.

Authoritative Grounding: The intranasal route of LPS administration is a well-established method for inducing a robust and reproducible pulmonary neutrophilia.[5]

Data Presentation: Structure-Activity Relationship of 2-Phenylpyrimidine Derivatives

The following table summarizes the in vitro and in vivo activities of selected 2-phenylpyrimidine derivatives as PDE4 inhibitors. This data provides a snapshot of the structure-activity relationship (SAR) within this chemical series.

Compound IDR1-SubstituentR2-SubstituentPDE4B IC50 (nM)TNF-α Production IC50 (nM)In vivo Efficacy (LPS Model)
1 HPiperidinyl150--
2 H5,5-Dioxo-thiopyrano[3,2-d]pyrimidinyl25--
3 HN-Propylacetamide7.59.8ID50 = 18 mg/kg
4 5-CarbamoylH200690-
5 5-CarbamoylN-Neopentylacetamide8.3-ID50 = 16 mg/kg (i.p.)
6 HFused bicyclic lactam-0.2141% inhibition at 1.0 mg/kg (i.t.)

Data compiled from multiple sources.[1][2][7]

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold represents a highly promising starting point for the development of novel and potent PDE4 inhibitors. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By understanding the underlying mechanism of action and employing robust experimental methodologies, researchers can effectively advance the discovery of new anti-inflammatory therapies.

Future research in this area will likely focus on the development of PDE4 subtype-selective inhibitors, particularly those targeting PDE4B, to maximize therapeutic efficacy while minimizing dose-limiting side effects. Furthermore, exploring the potential of these compounds in a wider range of inflammatory and autoimmune diseases is a key area for future investigation.

References

  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(24), 4626–4630. [Link]

  • Takahashi, M., Hanzawa, H., Goto, T., Shiina, A., Yoshino, T., Mizukami, K., Hirahara, K., Suzuki, O., Sogawa, Y., Takahashi, T., Mikkaichi, T., Nakao, N., & Hasegawa, M. (2013). Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3263–3268. [Link]

  • Di Micco, S., Musella, S., & Campiglia, P. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

  • Ahmad, F., & Khan, R. A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6146–6176. [Link]

  • Srivastava, A., & Singh, P. (2018). Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. Journal of the Medical Association of Thailand, 101(Suppl. 7), S134–S143. [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Li, Y., Wang, Y., Wu, Y., & Li, J. (2018). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... [Graph]. In Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate. [Link]

  • Myint, K. Z., & Xie, Y. (2012). Signaling pathways involved in LPS induced TNFalpha production in human adipocytes. Journal of Inflammation, 9(1), 1. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

Sources

Application Note & Protocol Guide: Analytical Methods for Purity Assessment of Synthesized Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of synthesized pyrimidines is a critical quality attribute that directly impacts their efficacy, safety, and reliability in research and pharmaceutical applications. This guide provides a comprehensive overview of state-of-the-art analytical methodologies for the robust purity assessment of pyrimidine derivatives. We delve into the core principles, practical applications, and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the selection of specific techniques and experimental parameters, empowering researchers to develop and validate methods tailored to their specific pyrimidine compounds.

The Imperative of Purity in Pyrimidine Chemistry

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil.[1] Their derivatives are cornerstones in medicinal chemistry, exhibiting a wide range of biological activities.[2] Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can significantly alter the compound's pharmacological and toxicological profile.[3][4] Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental aspect of scientific integrity and drug safety, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

This guide will walk you through a multi-tiered analytical approach to ensure the comprehensive characterization and purity determination of your synthesized pyrimidines.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography is the primary tool for separating the main pyrimidine compound from any potential impurities. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Pyrimidines

HPLC is the most widely used technique for the purity analysis of pyrimidine derivatives due to its versatility in handling a wide range of polar and non-polar, volatile and non-volatile compounds.[7][8] Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating pyrimidines from closely related impurities.

Causality Behind Method Selection: The choice of a C18 or C8 column in RP-HPLC is based on the hydrophobicity of the pyrimidine derivative.[7] A C18 column provides greater retention for more non-polar compounds, while a C8 column is suitable for more polar analytes. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation (resolution) between the main peak and impurity peaks.[9] The pH of the aqueous phase is a critical parameter for ionizable pyrimidines, as it can significantly affect their retention time and peak shape.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis & Data Acquisition cluster_data Data Processing & Reporting SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) InjectSample Inject Sample & Standard SamplePrep->InjectSample StandardPrep Prepare Reference Standard (known purity) StandardPrep->InjectSample SystemEquilibration Equilibrate HPLC System with Mobile Phase SystemEquilibration->InjectSample RunGradient Execute Gradient Elution InjectSample->RunGradient Detect UV/Vis or DAD Detection RunGradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report with Chromatograms & Results Calculate->Report

Caption: HPLC method development workflow.

This protocol outlines a starting point for developing a purity method for a moderately polar pyrimidine derivative.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference standard of the synthesized pyrimidine with known purity.

  • Sample of the synthesized pyrimidine.

2. Sample Preparation:

  • Accurately weigh and dissolve the pyrimidine sample and reference standard in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: Scan for an appropriate wavelength using DAD (e.g., 254 nm is common for aromatic systems) or use the λmax of the compound.[7]

  • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B (Acetonitrile)
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

4. System Suitability:

  • Inject the reference standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.[7]

  • Theoretical plates for the main peak should be ≥ 2000.

  • Tailing factor for the main peak should be ≤ 2.0.

5. Data Analysis and Purity Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness of the Protocol: This protocol incorporates a system suitability test, which is a self-validating mechanism to ensure the chromatographic system is performing adequately before sample analysis. The use of a reference standard allows for peak identification and serves as a benchmark for system performance. According to ICH guidelines, analytical procedures must be validated to demonstrate their suitability for their intended purpose.[5][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Pyrimidines

GC-MS is an excellent choice for the purity assessment of volatile and thermally stable pyrimidine derivatives.[12] It offers high separation efficiency and provides structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.[12]

Causality Behind Method Selection: For non-polar and volatile pyrimidines, GC provides superior resolution compared to HPLC. The choice of a capillary column (e.g., 5% phenyl-methylpolysiloxane) is based on its general-purpose utility for separating a wide range of organic compounds.[12] Derivatization may be necessary for polar pyrimidines to increase their volatility and thermal stability.[13] The temperature program is optimized to ensure separation of volatile impurities at lower temperatures and elution of the main compound at a higher temperature within a reasonable analysis time.

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Sample of the synthesized pyrimidine.

  • High-purity solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate).

2. Sample Preparation:

  • Dissolve the pyrimidine sample in the chosen solvent to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C.[12]

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1, to avoid column overloading).[12]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[12]

    • Mass Range: 40-500 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Data Analysis:

  • Calculate the purity based on the peak area percentage from the Total Ion Chromatogram (TIC).

  • For impurity peaks greater than the identification threshold (typically 0.1% for drug substances), analyze the mass spectrum.[6] Compare the fragmentation pattern with spectral libraries (e.g., NIST) to tentatively identify the impurities.

Trustworthiness of the Protocol: The use of mass spectrometry provides a high degree of confidence in impurity identification. Comparing the obtained mass spectra with established libraries is a standard and reliable method for structural elucidation of unknown compounds at trace levels.

Spectroscopic Techniques: Confirming Identity and Quantifying Purity

Spectroscopic methods are essential for confirming the chemical structure of the synthesized pyrimidine and can also be used for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized pyrimidines.[1][14][15] Quantitative NMR (qNMR) can also be used as a primary method for purity determination without the need for a reference standard of the same compound.

Causality Behind Method Selection: ¹H NMR is used to determine the number and connectivity of protons, providing a unique fingerprint of the molecule.[1] ¹³C NMR provides information about the carbon skeleton.[1][15] For purity assessment, the presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. qNMR works by comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Sample of the synthesized pyrimidine.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the pyrimidine sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure proper shimming to obtain sharp peaks.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate all peaks. The integral values should correspond to the number of protons in the molecule.

  • Analyze the chemical shifts and coupling constants to confirm the expected structure.[14]

  • Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent. These may indicate the presence of impurities.

Trustworthiness of the Protocol: NMR is a primary structural analytical technique.[15] The direct relationship between signal intensity and the number of nuclei makes it inherently quantitative and highly reliable for both structural confirmation and purity assessment.[16]

Thermal Analysis: Assessing Physicochemical Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physicochemical properties of the synthesized pyrimidine, including its melting point, purity, and thermal stability.[17][18][19]

Differential Scanning Calorimetry (DSC) for Melting Point and Purity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] For a pure crystalline compound, DSC shows a sharp endothermic peak at its melting point. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point.

Causality Behind Method Selection: The shape of the melting endotherm is directly related to the purity of the crystalline material. Van't Hoff's law of melting point depression provides the theoretical basis for calculating purity from the DSC thermogram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation WeighSample Accurately weigh 2-5 mg of sample into a pan SealPan Hermetically seal the pan WeighSample->SealPan PlaceInDSC Place sample & reference pans in DSC cell SealPan->PlaceInDSC Heat Heat at a controlled rate (e.g., 10°C/min) PlaceInDSC->Heat Record Record heat flow (DSC) or mass change (TGA) Heat->Record AnalyzeThermogram Analyze the thermogram Record->AnalyzeThermogram DetermineProperties Determine melting point, heat of fusion (DSC), or decomposition temperature (TGA) AnalyzeThermogram->DetermineProperties AssessPurity Assess purity and stability DetermineProperties->AssessPurity

Caption: General workflow for thermal analysis.

1. Instrumentation and Materials:

  • Differential Scanning Calorimeter.

  • Aluminum pans and lids.

  • Crimper for sealing pans.

  • Sample of the synthesized pyrimidine.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the pyrimidine sample into an aluminum pan.

  • Hermetically seal the pan.

3. DSC Conditions:

  • Temperature Program: Heat the sample from ambient temperature to a temperature well above its expected melting point at a rate of 10°C/min.[17]

  • Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

4. Data Analysis:

  • Determine the onset temperature of melting and the peak maximum.

  • For a sharp melting peak, the compound is likely of high purity. A broad peak suggests the presence of impurities.

  • Specialized software can be used to calculate the mole percent purity based on the Van't Hoff equation.

Trustworthiness of the Protocol: DSC is a well-established technique for assessing the purity of crystalline solids.[17] Its reliability is dependent on the crystalline nature of the compound and the assumption that the impurities are soluble in the molten primary compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature.[19] It is useful for determining the thermal stability of the pyrimidine, identifying the presence of residual solvents or water, and analyzing its decomposition profile.[17][18]

1. Instrumentation and Materials:

  • Thermogravimetric Analyzer.

  • TGA pans (e.g., platinum or ceramic).

  • Sample of the synthesized pyrimidine.

2. Sample Preparation:

  • Weigh 5-10 mg of the pyrimidine sample into a TGA pan.

3. TGA Conditions:

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a rate of 10°C/min.[17]

  • Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

4. Data Analysis:

  • Examine the TGA thermogram for mass loss steps.

  • A mass loss at temperatures below 150°C may indicate the presence of volatile solvents or water.

  • The onset of significant mass loss at higher temperatures indicates the decomposition temperature of the compound.

Trustworthiness of the Protocol: TGA is a highly accurate and precise method for measuring mass changes.[19] It provides clear evidence of the presence of volatile components and the thermal stability of the compound.

Summary of Analytical Techniques and Their Applications

Technique Principle Primary Application for Pyrimidine Purity Strengths Limitations
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.[12]Quantitative purity determination, separation of non-volatile impurities.High versatility, robust, quantitative.[7][8]May not be suitable for very volatile compounds.
GC-MS Differential partitioning between a gaseous mobile phase and a liquid stationary phase.[12]Purity of volatile compounds, identification of volatile impurities.High separation efficiency, structural information from MS.[12]Requires analyte to be volatile and thermally stable; derivatization may be needed.[13]
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[15]Unambiguous structural confirmation, detection of impurities, quantitative purity (qNMR).Absolute structural information, inherently quantitative.[15][16]Lower sensitivity compared to chromatographic methods.
DSC Measurement of heat flow into or out of a sample as a function of temperature.[19]Determination of melting point and physicochemical purity of crystalline solids.Fast, requires small sample size.[17]Only applicable to crystalline materials, less sensitive to amorphous impurities.
TGA Measurement of mass change as a function of temperature.[19]Assessment of thermal stability, detection of residual solvents and water.Highly accurate for mass change, good for compositional analysis.[17][19]Does not provide structural information.

Conclusion

The purity assessment of synthesized pyrimidines requires a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's purity. A combination of high-resolution chromatographic separation (HPLC or GC), definitive structural confirmation (NMR), and physicochemical characterization (DSC/TGA) provides a robust and self-validating system for ensuring the quality and reliability of synthesized pyrimidines. The protocols and workflows presented in this guide offer a solid foundation for researchers to develop and implement rigorous purity assessment strategies in their laboratories.

References

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
  • Pyrimidine Biosynthesis Analysis Service.
  • Q3B(R2) Guideline.pdf. ICH.
  • LC-MS and CE-MS Str
  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Semantic Scholar.
  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.
  • Thermal analysis of some novel pyrimidine deriv
  • shows the TGA thermogram of a single pyrimidine compound SSN-1. Various...
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Impurities in new drug substances Q3A (R2). ICH.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Bentham Science.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • A Comparative Guide to Purity Validation of 4-Chloro-2,6-dimethylpyrimidine: HPLC vs. GC-MS. Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Mass spectrometry for analysis of purine and pyrimidine compounds.
  • Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements. PubMed.
  • Analytical method valid
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research.
  • NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. European Medicines Agency (EMA).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema.

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Application Note: Synthesis and Evaluation of 5-Trifluoromethylpyrimidine Derivatives as Targeted EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive guide on the synthesis, mechanistic rationale, and biological evaluation of 5-trifluoromethylpyrimidine derivatives. Recognized as a privileged pharmacophore, this scaffold is highly effective in developing next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and Proteolysis Targeting Chimeras (PROTACs). The guide details a self-validating, regioselective two-step nucleophilic aromatic substitution (SNAr) workflow, emphasizing the chemical causality behind reaction conditions, alongside standardized protocols for kinase inhibition assays.

Introduction & Mechanistic Rationale

Epidermal growth factor receptor (EGFR) mutations are critical drivers in several malignancies, particularly non-small cell lung cancer (NSCLC)[1]. While clinical tyrosine kinase inhibitors (TKIs) like gefitinib and osimertinib have transformed treatment landscapes, acquired resistance mutations (such as the C797S mutation) severely limit their long-term efficacy[1][2].

To address this resistance, the 5-trifluoromethylpyrimidine core has emerged as a highly potent pharmacophore[1]. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group serves two distinct purposes:

  • Synthetic Advantage: It highly activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr), enabling precise, regioselective functionalization[2][3].

  • Pharmacological Advantage: It enhances the lipophilicity and metabolic stability of the compound, while optimizing the binding affinity and residence time within the ATP-binding pocket of the EGFR kinase domain[1][3].

Compounds bearing this scaffold, such as Compound 9u, have demonstrated nanomolar inhibitory activity against EGFR kinase and the ability to induce early apoptosis and G2/M phase arrest in tumor cells[1][4]. Furthermore, this core is actively utilized in the development of next-generation EGFR PROTACs targeting the C797S mutation[2].

EGFR_Signaling Inhibitor 5-CF3-Pyrimidine Derivative EGFR EGFR Kinase (Mutant) Inhibitor->EGFR ATP-Competitive Binding Downstream PI3K/AKT & RAS/MAPK EGFR->Downstream Oncogenic Signaling Outcome Tumor Cell Apoptosis Downstream->Outcome Inhibition Induces

Fig 1: Mechanism of 5-CF3-pyrimidine derivatives blocking mutant EGFR signaling to induce apoptosis.

Synthetic Strategy & Reaction Causality

The synthesis of 2,4-diamino-5-trifluoromethylpyrimidine derivatives relies on a highly regioselective, two-step SNAr workflow starting from the commercially available 2,4-dichloro-5-trifluoromethylpyrimidine[2][3].

  • Regioselectivity Logic: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the inductive and resonance effects of the adjacent -CF3 group. Thus, the first nucleophilic attack occurs exclusively at C4 under mild conditions (room temperature, weak base)[3].

  • Electronic Deactivation: Once the first amine is installed, its electron-donating resonance (+M effect) deactivates the pyrimidine ring. Consequently, the second SNAr at the C2 position requires elevated temperatures and acid catalysis (e.g., Trifluoroacetic acid, TFA) to protonate the pyrimidine nitrogen, thereby restoring electrophilicity at the C2 carbon[2][3].

Synthesis_Workflow Step1 2,4-Dichloro-5-CF3-pyrimidine SNAr1 SNAr 1 (C4 Position) Reagents: Aniline, DIPEA, DMF Temp: RT, 8h Step1->SNAr1 QC1 QC: LC-MS & TLC Confirm Monosubstitution SNAr1->QC1 Intermediate C4-Amino-C2-Chloro Intermediate QC1->Intermediate SNAr2 SNAr 2 (C2 Position) Reagents: Aniline, TFA, sec-BuOH Temp: 100°C, 12h Intermediate->SNAr2 QC2 QC: 1H/13C NMR & HRMS Confirm Final Structure SNAr2->QC2 Final Target 5-CF3-Pyrimidine (e.g., Compound 9u) QC2->Final

Fig 2: Regioselective two-step SNAr synthesis workflow with integrated quality control checkpoints.

Step-by-Step Experimental Protocols

Self-Validating System: Each protocol incorporates in-process Quality Control (QC) checkpoints to ensure intermediate integrity before proceeding, minimizing downstream failures and resource waste.

Protocol A: Synthesis of C4-Substituted Intermediate (1st SNAr)

Objective: Regioselective substitution at the C4 position of 2,4-dichloro-5-trifluoromethylpyrimidine.

  • Preparation: Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or ethanol (0.1 M concentration) under an inert nitrogen atmosphere[2][3].

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing as a nucleophile. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile[3].

  • Nucleophile Addition: Slowly add the primary aniline or amine derivative (1.05 eq) dropwise at 0°C to control the exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 8 hours[3].

  • Self-Validating QC Check: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the starting material and the appearance of a single new spot confirms regioselective monosubstitution. Confirm the intermediate mass via LC-MS.

  • Workup: Quench the reaction with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography if necessary[3].

Protocol B: Synthesis of Final 5-CF3-Pyrimidine Derivative (2nd SNAr)

Objective: Substitution at the deactivated C2 position to yield the final inhibitor (e.g., Compound 9u or a PROTAC intermediate)[1][2].

  • Preparation: Dissolve the C4-substituted intermediate (1.0 eq) in a polar protic solvent capable of withstanding high heat (e.g., sec-butanol or trifluoroethanol)[3].

  • Catalyst Addition: Add Trifluoroacetic acid (TFA) (0.5 - 1.0 eq).

    • Causality: TFA protonates the N1/N3 atoms of the pyrimidine ring. This severe electron withdrawal increases the electrophilicity of the C2 carbon, overcoming the deactivating (+M) effect of the C4-amine installed in Protocol A[2][3].

  • Nucleophile Addition: Add the secondary aniline derivative (e.g., an acrylamide-substituted aniline for covalent inhibitors) (1.2 eq)[1][3].

  • Reaction: Reflux the mixture at 100°C for 12–18 hours.

  • Self-Validating QC Check: Perform LC-MS. The mass shift should correspond exactly to the displacement of the second chlorine atom.

  • Workup & Purification: Cool to room temperature, neutralize with saturated NaHCO3, extract with dichloromethane (DCM), and concentrate. Purify the crude product via silica gel column chromatography (DCM:MeOH gradient) to yield the final compound[1][2][3]. Confirm final structural integrity and regiochemistry via 1H/13C NMR and HRMS[1][3].

Protocol C: Biological Evaluation (EGFR Kinase Inhibition Assay)

Objective: Validate the target engagement and potency of the synthesized derivatives[1].

  • Assay Setup: Utilize an ADP-Glo Kinase Assay kit. Incubate recombinant mutant EGFR kinase (e.g., L858R/T790M) with varying concentrations of the synthesized inhibitor (serial dilutions from 10 μM to 0.1 nM) in a standard kinase buffer[1][2].

  • Reaction: Add ATP and the specific peptide substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction[1].

  • Quantification: Measure luminescence using a microplate reader.

    • Causality: Luminescence is directly proportional to ADP concentration, which inversely correlates with kinase inhibition. Calculate the IC50 using non-linear regression analysis[1][4][5].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological evaluation of recent 5-trifluoromethylpyrimidine derivatives highlights their potent efficacy against resistant tumor models[1][2]. Table 1 summarizes the inhibitory profiles of key derivatives synthesized using this scaffold.

Table 1: Biological Activity of Key 5-Trifluoromethylpyrimidine Derivatives

Compound / MoleculeTarget ProfileCell Line / AssayIC50 / DC50 ValueBiological EffectReference
Compound 9u EGFR KinaseCell-free Kinase0.091 μM (IC50)Direct Kinase Inhibition[1]
Compound 9u A549 (Lung Cancer)A549 Cells0.35 μM (IC50)G2/M Arrest, Apoptosis[1][4]
Compound 9u MCF-7 (Breast Cancer)MCF-7 Cells3.24 μM (IC50)Anti-proliferation[1][5]
Compound 6g EGFR / Src DualA549 Cells1.08 μM (IC50)Dual Kinase Inhibition[3]
PROTAC C6 EGFR (L858R/T790M/C797S)H1975-TM Cells10.2 nM (DC50)Ubiquitin-Proteasome Degradation[2]

Data Interpretation: The integration of the 5-CF3-pyrimidine core with an acrylamide moiety (Compound 9u) yields sub-micromolar efficacy against A549 cells[1]. Furthermore, converting this core into a PROTAC (Compound C6) shifts the activity into the highly potent nanomolar range (DC50 = 10.2 nM), successfully bypassing the difficult-to-treat C797S resistance mutation via targeted protein degradation[2].

Conclusion

The 5-trifluoromethylpyrimidine scaffold is a highly versatile and potent pharmacophore for targeted cancer therapy[1][3]. By strictly controlling the regioselectivity of the SNAr reactions through temperature modulation and acid/base catalysis, researchers can efficiently generate diverse libraries of EGFR inhibitors and PROTACs[2][3]. The self-validating protocols provided in this guide ensure high synthetic fidelity, accelerating the discovery and optimization of next-generation therapeutics for drug-resistant NSCLC.

References

  • [1] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [4] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [5] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis Group - Figshare. Figshare. Available at:[Link]

  • [2] Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [3] DEVELOPMENT OF 5-TRIFLUOROMETHYLPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR CANCER THERAPY. Heterocycles via CLOCKSS. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-5-phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of 2-methyl-5-phenylpyrimidine.

The most efficient and widely adopted route for this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyrimidine with phenylboronic acid. However, researchers frequently encounter yield bottlenecks due to catalyst deactivation, substrate protodeboronation, or suboptimal solvent environments. This guide synthesizes field-proven insights to help you achieve >90% isolated yields.

Visual Workflow: Optimized Suzuki-Miyaura Coupling

G A 5-Bromo-2-methylpyrimidine + Phenylboronic acid B Catalyst Activation Pd(dppf)Cl2 (3 mol%) A->B Reagents C Cross-Coupling K3PO4, Dioxane/H2O 80°C, 3 hrs B->C Inert Atm D Workup & Extraction EtOAc / Brine wash C->D Full Conversion E 2-Methyl-5-phenylpyrimidine (>92% Yield) D->E Pure Product

Experimental workflow for 2-methyl-5-phenylpyrimidine synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing incomplete conversion of 5-bromo-2-methylpyrimidine and low yields. What is the primary cause? A: The most common cause of diminished yield in this specific coupling is the competitive protodeboronation of the phenylboronic acid. Boronic acids, especially when subjected to basic conditions and elevated temperatures in aqueous mixtures, can undergo rapid C-B bond cleavage, yielding benzene and boric acid instead of participating in transmetalation 1. Causality & Solution: To counteract this degradation pathway, use a slight excess of phenylboronic acid (1.2 to 1.5 equivalents). Furthermore, ensure strict degassing of your solvent system to prevent oxidative degradation of the palladium catalyst, which stalls the catalytic cycle and gives the boronic acid more time to decompose in the basic media 2.

Q2: Which palladium catalyst and ligand system provides the highest turnover for this pyrimidine substrate? A: While


 is a classic choice, it often requires higher loadings (5-10 mol%) and longer reaction times due to the instability of the monodentate triphenylphosphine ligands at elevated temperatures. For electron-deficient heteroaryl halides like 5-bromo-2-methylpyrimidine, 

is vastly superior 3. Causality & Solution: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This spatial arrangement drastically accelerates the reductive elimination step of the catalytic cycle, preventing the accumulation of stable Pd(II) intermediates. Switch to

at 3 mol% loading to improve both the reaction rate and final yield.

Q3: How does the choice of base affect the coupling efficiency? A: The base is required to activate the boronic acid by forming a reactive boronate "ate" complex, which facilitates the crucial transmetalation step. However, overly strong bases can accelerate the aforementioned protodeboronation. Causality & Solution: Mild inorganic bases like ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 or 

(2.0 to 3.0 equivalents) are optimal . They provide sufficient basicity to drive transmetalation without excessively degrading the boronic acid. Avoid using strong bases like NaOH or KOtBu for this specific substrate.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the quantitative yield improvements achieved by systematically tuning the reaction parameters for 5-bromo-2-methylpyrimidine cross-coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)

(5 mol%)

Toluene/

(4:1)
1001260 - 65%

(5 mol%)

1,4-Dioxane/

(4:1)
80870 - 75%

(3 mol%)

DME/

(4:1)
80485 - 90%

(3 mol%)

1,4-Dioxane/

(4:1)
80 3 > 92%

Experimental Protocol: Optimized Synthesis

This protocol is designed as a self-validating system . By incorporating an LC-MS in-process control, you verify the completion of oxidative addition and transmetalation before initiating the workup, ensuring no starting material is wasted.

Materials Required:

  • 5-Bromo-2-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • 
     (0.03 equiv, 3 mol%)
    
  • 1,4-Dioxane /

    
     (4:1 ratio, 10 mL)
    

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidine (173.0 mg), phenylboronic acid (146.3 mg), and

    
     (424.5 mg).
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water (10 mL total, previously sparged with Nitrogen for 30 minutes) via a gas-tight syringe.

  • Catalyst Addition: Quickly remove the septum, add the

    
     catalyst (24.5 mg), and reseal. Note: Adding the catalyst after the solvent minimizes its exposure to trace oxygen, preserving the active Pd(0) species.
    
  • Heating & Reaction: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 3 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the organic layer, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting mass of 5-bromo-2-methylpyrimidine (m/z ~173/175) is completely replaced by the product mass of 2-methyl-5-phenylpyrimidine (m/z ~171).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 15 mL) followed by brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield pure 2-methyl-5-phenylpyrimidine as a solid.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.

Sources

Technical Support Center: Phenylpyrimidine Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylpyrimidine Synthesis. This resource is designed for researchers and drug development professionals seeking to optimize palladium-catalyzed cross-coupling reactions (primarily Suzuki-Miyaura) for pyrimidine scaffolds. Pyrimidines present unique synthetic challenges due to their electron-deficient nature and the potential for nitrogen coordination to metal centers, which can lead to catalyst poisoning.

Below, you will find diagnostic workflows, quantitative catalyst comparisons, frequently asked questions (FAQs), and self-validating experimental protocols to troubleshoot and optimize your syntheses.

Diagnostic Workflow for Cross-Coupling Failures

When a phenylpyrimidine coupling reaction fails, identifying the exact point of failure within the catalytic cycle is critical. Use the following decision tree to diagnose and resolve common issues.

Troubleshooting Start Phenylpyrimidine Synthesis Issue LowYield Low Yield or Incomplete Conversion Start->LowYield Selectivity Poor Regioselectivity (e.g., 2,4-dichloropyrimidine) Start->Selectivity CheckCat Evaluate Catalyst & Ligand (Oxidative Addition Failure) LowYield->CheckCat Unreactive Halide (e.g., C-Cl) CheckBase Optimize Base & Solvent (Protodeboronation) LowYield->CheckBase Boronic Acid Degradation Sol3 Control Stoichiometry & Lower Temp (60°C) Selectivity->Sol3 Exploit C4 vs C2 Electrophilicity Sol1 Switch to Buchwald Ligands (Pd(OAc)2 / SPhos) CheckCat->Sol1 Sol2 Use Anhydrous Conditions (K3PO4 in Dioxane) CheckBase->Sol2

Diagnostic decision tree for resolving phenylpyrimidine cross-coupling failures.

Quantitative Catalyst Comparison

Selecting the correct catalyst system is the most critical variable in pyrimidine functionalization. Table 1 summarizes the quantitative performance of standard catalyst systems based on empirical data[1],[2],[3].

Table 1: Quantitative Comparison of Catalyst Systems for Phenylpyrimidine Synthesis

Catalyst SystemLigand TypeTypical LoadingOptimal TempYield RangeSubstrate Suitability & Notes
Pd(PPh3)4 Monodentate Phosphine1 - 5 mol%80 - 110 °C45 - 75%Standard for aryl iodides/bromides. Poor efficacy for strong C-Cl bonds[1].
Pd(dppf)Cl2 Bidentate Phosphine1 - 5 mol%80 - 100 °C60 - 85%Good for sterically hindered substrates. Prevents catalyst aggregation[3].
Pd(OAc)2 / SPhos Buchwald (Biaryl)0.05 - 2 mol%60 - 100 °C85 - 98%Excellent for deactivated chlorides. High turnover numbers (TON)[2].
Pd2(dba)3 / RuPhos Buchwald (Biaryl)1 - 2 mol%80 - 100 °C80 - 95%Ideal for highly challenging C-N aminations and C-C couplings[2].

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield of 4-phenylpyrimidine consistently low when using Pd(PPh3)4 with chloropyrimidines? Expertise & Causality: Chloropyrimidines possess strong C-Cl bonds that resist oxidative addition by standard Pd(0) catalysts like Pd(PPh3)4. Triphenylphosphine is not electron-rich enough to sufficiently increase the electron density on the palladium center to break the C-Cl bond efficiently[1]. Furthermore, the nitrogen atoms on the pyrimidine ring can coordinate to the palladium, poisoning the catalyst. Solution: Switch to a catalyst system with dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos[2]. These ligands are highly electron-rich (which accelerates oxidative addition into the C-Cl bond) and sterically bulky (which accelerates the final reductive elimination step and prevents pyrimidine nitrogen coordination)[2].

Q2: How do I achieve site-selective arylation on a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine)? Expertise & Causality: Site selectivity in cross-coupling is largely determined by the relative electrophilicities of the carbons bearing the halogen substituents[4]. The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position due to the resonance effects of the adjacent nitrogen atoms. Consequently, oxidative addition of the Pd(0) catalyst occurs preferentially at the C4-Cl bond[4]. Solution: To selectively couple at C4, strictly control the stoichiometry (use exactly 1.0 equivalent of the phenylboronic acid) and employ a milder catalyst/base system (e.g., Pd(PPh3)4 with Na2CO3 at 60°C) to prevent over-arylation[4].

Q3: My reaction suffers from severe protodeboronation of the phenylboronic acid. How can I suppress this? Expertise & Causality: Protodeboronation is a base-catalyzed side reaction where the boronic acid is hydrolyzed to benzene. It outcompetes transmetalation when the catalyst is sluggish or the base is too strong/aqueous[3]. Solution: Use an anhydrous base (e.g., K3PO4 or Cs2CO3) in a less aqueous solvent system (like 1,4-dioxane), and ensure the catalyst is highly active (e.g., Pd(OAc)2/SPhos) to make transmetalation significantly faster than hydrolysis[2].

Mechanistic Pathway & Failure Points

Understanding the catalytic cycle allows you to pinpoint exactly where your reaction is failing.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-Pd-X Complex Pd0->PdII_OA Oxidative Addition (Rate limiting for Cl) PdII_TM Pd(II) Ar-Pd-Ar' Complex PdII_OA->PdII_TM Transmetalation (Requires Base) PdII_TM->Pd0 Reductive Elimination (Sterics accelerate) Product Phenyl- pyrimidine PdII_TM->Product Product Release

Suzuki-Miyaura catalytic cycle highlighting critical optimization nodes for pyrimidines.

Standardized Self-Validating Protocol: High-Yield Phenylpyrimidine Synthesis

This protocol utilizes the highly active Pd(OAc)2/SPhos system, specifically optimized for deactivated chloropyrimidines[2]. It is designed as a self-validating system, meaning visual and analytical cues are built-in to confirm the success of each step.

Objective: High-yield coupling of 4-chloro-2-phenylpyrimidine with phenylboronic acid.

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-phenylpyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Add Pd(OAc)2 (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Causality: A strict 1:2 ratio of Pd to ligand ensures complete formation of the active monoligated Pd(0) species while preventing the formation of unreactive PdL2 complexes[2].

Step 2: Solvent Addition & Reaction Initiation

  • Evacuate the Schlenk tube and backfill with Argon (Repeat 3x).

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Heat the mixture to 80 °C with vigorous stirring. Self-Validation Checkpoint: The initial red/brown suspension will transition to a clear yellowish solution within 10-15 minutes as the active Pd(0) catalyst forms and enters the cycle. Warning: If the solution turns opaque black and a precipitate forms, Pd(0) has aggregated into inactive "Pd black," indicating oxygen contamination or ligand dissociation. Halt the experiment and re-degas solvents.

Step 3: Monitoring & Workup

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV 254 nm). Self-Validation Checkpoint: The starting material spot (chloropyrimidine) should completely disappear within 2-4 hours, replaced by a lower Rf, highly UV-active product spot.

  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure phenylpyrimidine derivative.

References[1] 4-Iodo-2-phenylpyrimidine Supplier, Benchchem. Link[2] An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids, ACS Publications. Link[3] 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine, Benchchem. Link[4] Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity, PMC. Link

Sources

Technical Support Center: Resolving In Vitro Solubility Challenges for 2-Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the solubility issues commonly encountered with 2-phenylpyrimidine compounds during in vitro experiments. As a class of molecules with significant interest in medicinal chemistry, their often hydrophobic nature presents a hurdle that, if not properly addressed, can lead to inaccurate and unreliable experimental data.[1] This resource combines fundamental principles with field-proven techniques to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of 2-phenylpyrimidine compounds.

Q1: Why are my 2-phenylpyrimidine compounds poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many 2-phenylpyrimidine derivatives is rooted in their molecular structure. These compounds typically feature a lipophilic (fat-loving) phenyl group and a heterocyclic pyrimidine ring.[1] This combination can lead to a high crystal lattice energy, making it energetically unfavorable for water molecules to effectively solvate and dissolve the compound.[1]

Q2: What is the best starting solvent for my 2-phenylpyrimidine compound?

A2: For initial solubilization and the preparation of high-concentration stock solutions, polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[2] Other options include N,N-dimethylformamide (DMF) and methanol, with the latter being a polar protic solvent.[3][4]

Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening?

A3: This phenomenon, often called "crashing out," is a frequent issue when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture medium.[5] The dramatic decrease in solvent strength upon dilution causes the compound's concentration to exceed its solubility limit in the final aqueous mixture, leading to precipitation.[5]

Q4: How can I determine the maximum soluble concentration of my compound in my assay buffer?

A4: Conducting a kinetic solubility assay is the most practical approach. This involves preparing a high-concentration stock solution in an organic solvent (e.g., DMSO) and then serially diluting it into your final assay buffer. The highest concentration that remains visually clear of precipitation over a relevant time period (e.g., 2-24 hours) is your approximate kinetic solubility limit.

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex solubility issues.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock Solution

You've successfully dissolved your 2-phenylpyrimidine compound in 100% DMSO, but upon adding it to your aqueous assay buffer or cell culture medium, a precipitate forms instantly.

This is a classic case of exceeding the kinetic solubility of the compound in the final solvent mixture. The DMSO concentration is not high enough in the final solution to keep the compound dissolved at the target concentration.

start Precipitation Observed Immediately check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso is_dmso_low Is final DMSO % as low as possible (ideally <0.5%)? check_dmso->is_dmso_low lower_dmso Action: Lower final DMSO % and re-test. is_dmso_low->lower_dmso No check_conc Step 2: Assess Compound Concentration is_dmso_low->check_conc Yes lower_dmso->check_conc is_conc_high Is the working concentration too high? check_conc->is_conc_high lower_conc Action: Reduce the final test concentration. is_conc_high->lower_conc Yes use_enhancer Step 3: Employ Solubility Enhancers is_conc_high->use_enhancer No end Solution Achieved lower_conc->end enhancer_options Options: - Use co-solvents (e.g., PEG 400) - Complex with cyclodextrins (e.g., HP-β-CD) - Add serum to media use_enhancer->enhancer_options enhancer_options->end

Caption: Decision tree for troubleshooting immediate precipitation.

  • Reduce Final DMSO Concentration: While seemingly counterintuitive, ensuring the final DMSO concentration is as low as your experiment can tolerate (typically ≤0.5% for cell-based assays) is crucial.[6] High concentrations of DMSO can be toxic to cells.[6] If precipitation still occurs at the lowest tolerable DMSO concentration, proceed to the next step.

  • Lower the Compound's Final Concentration: The simplest solution is often to reduce the final concentration of the 2-phenylpyrimidine compound in your assay. Determine the highest concentration that remains soluble and adjust your experimental design accordingly.

  • Utilize Solubility Enhancers:

    • Co-solvents: Introduce a water-miscible organic solvent, such as polyethylene glycol 400 (PEG 400) or ethanol, into your aqueous buffer.[1] These co-solvents can increase the solubility of lipophilic compounds.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications.

    • Serum: If your experiment allows, the presence of serum in cell culture media can aid in solubilizing compounds, as proteins like albumin can bind to them.

Issue 2: Inconsistent Assay Results and Poor Dose-Response Curves

You may not see visible precipitation, but your assay results are variable, particularly at higher concentrations, and you are unable to obtain a clear dose-response relationship.

This can be a sign of micro-precipitation or aggregation of your compound. Even if not visible to the naked eye, small, insoluble particles can lead to an inaccurate effective concentration of the compound in your assay, resulting in poor data quality.

start Inconsistent Assay Results visual_insp Step 1: Visual Inspection start->visual_insp microscopy Action: Inspect wells under a microscope for micro-precipitates. visual_insp->microscopy sol_test Step 2: Perform Kinetic Solubility Test microscopy->sol_test determine_limit Action: Determine the maximum soluble concentration in the final assay buffer. sol_test->determine_limit adjust_exp Step 3: Adjust Experimental Parameters determine_limit->adjust_exp adjust_options Options: - Lower top concentration below solubility limit - Add a non-ionic detergent (e.g., Tween-20) - Prepare a fresh stock solution adjust_exp->adjust_options end Consistent Data Achieved adjust_options->end

Sources

Optimizing reaction time and temperature for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the critical interplay between reaction variables. Pyrimidine scaffolds are fundamental to medicinal chemistry, and mastering their synthesis is crucial for drug discovery and development.[1]

This resource is structured to address the most common challenges encountered in the lab, focusing on the optimization of reaction time and temperature. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to enhance the yield, purity, and efficiency of your pyrimidine syntheses.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of pyrimidine synthesis optimization.

Q1: What are the most critical parameters to consider when optimizing a pyrimidine synthesis reaction?

The efficiency of pyrimidine synthesis, particularly in well-known routes like the Biginelli and Pinner reactions, is governed by a sensitive balance of several parameters. The most critical are:

  • Catalyst Choice and Activity : The reaction is typically acid-catalyzed. While classical methods use strong Brønsted acids like HCl, these can lead to harsh conditions and side reactions.[2][3] Modern protocols often favor milder Lewis acids (e.g., Yb(OTf)₃, FeCl₃) or solid acid catalysts, which can significantly improve yields and simplify workup.[2][3] Catalyst activity is paramount; ensure it is fresh, active, and, if reusable, properly regenerated.[3][4]

  • Reaction Temperature : Temperature is a crucial, substrate-dependent variable.[2] While some reactions proceed at room temperature, heating is often required to provide sufficient activation energy.[5] However, excessively high temperatures can lead to the decomposition of reactants or products and promote the formation of unwanted side products.[5][6]

  • Solvent Conditions : The solvent impacts reactant solubility, reaction rates, and equilibrium.[4] Ethanol is a traditional choice, but solvent-free conditions have proven highly effective, often resulting in shorter reaction times and higher yields, aligning with green chemistry principles.[2][7]

  • Reactant Stoichiometry and Purity : The molar ratio of the reactants can significantly affect the yield.[2] For instance, in the Biginelli reaction, a slight excess of urea or thiourea is often beneficial.[2] Furthermore, the purity of starting materials is essential; impurities can inhibit the reaction or act as catalyst poisons.[3][4] For the Pinner synthesis, using freshly prepared, anhydrous amidine salts is critical as they can be hygroscopic and prone to hydrolysis.[3][6]

Q2: How can I effectively monitor the progress of my pyrimidine synthesis to determine the optimal reaction time?

Effective reaction monitoring is key to preventing incomplete conversion or the formation of degradation products from prolonged reaction times.[1][8] The most common and accessible methods are:

  • Thin-Layer Chromatography (TLC) : TLC is a rapid, simple, and cost-effective technique for qualitatively tracking the consumption of starting materials and the formation of the product.[1] The reaction is generally considered complete when the limiting starting material spot is no longer visible on the TLC plate.[1]

  • High-Performance Liquid Chromatography (HPLC) : For more complex reaction mixtures or when quantitative data is needed, HPLC provides excellent separation and quantification of reactants, products, and byproducts.[9] Reversed-phase C18 columns are commonly used for pyrimidine derivatives.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used for real-time analysis to gain structural information on intermediates and final products, which is invaluable for mechanistic studies and identifying unexpected species.[9]

Q3: What are the primary challenges associated with the most common pyrimidine synthesis routes?

The Biginelli and Pinner syntheses are two of the most widely used methods, each with its own set of common challenges.

  • Biginelli Reaction : This one-pot, three-component condensation is powerful but can suffer from low yields with the classical protocol, especially with certain substituted aldehydes.[2] Common issues include the formation of Hantzsch-type dihydropyridine byproducts, N-acylureas, and Knoevenagel adducts, which complicate purification.[4][5]

  • Pinner Synthesis : This method, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to reaction conditions.[4][5] Key challenges include incomplete cyclization, hydrolysis of the amidine starting material, and self-condensation of the dicarbonyl compound.[4][6] Success is highly dependent on maintaining strictly anhydrous conditions and using a high-purity amidine salt.[6]

Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth answers to specific problems you might encounter during your experiments.

Topic 1: Low Yield and Incomplete Conversion

Question: My reaction has stalled, resulting in a low yield with a significant amount of unreacted starting materials visible by TLC. What are the likely causes and how can I improve the conversion?

Answer: This is a frequent challenge that can often be traced back to suboptimal reaction conditions or catalyst issues.[3][5]

Potential Causes & Solutions:

  • Catalyst Inefficiency :

    • The Problem : The chosen catalyst may be inappropriate for your specific substrates, inactive, or used at a suboptimal loading.[3][10] Strong Brønsted acids can cause side reactions, while some Lewis acids may offer better yields.[3]

    • The Solution : Screen a panel of catalysts, including both Brønsted and Lewis acids. Ensure your catalyst is active and dry; reusable catalysts may need regeneration.[3][4] Systematically vary the catalyst loading (typically 1-10 mol%) to find the optimal concentration for your reaction.[11]

  • Suboptimal Reaction Temperature :

    • The Problem : The reaction may lack the necessary activation energy to proceed to completion at the current temperature. Conversely, a temperature that is too high can cause decomposition.[5]

    • The Solution : Gradually increase the temperature in increments of 10-20°C. For many Biginelli and Pinner reactions, temperatures between 80°C and 100°C are optimal.[2] Monitor the reaction by TLC at each new temperature to track the consumption of starting materials without significant byproduct formation.[4]

  • Purity and Stability of Starting Materials :

    • The Problem : Impurities or moisture in the reactants can severely hinder the reaction.[3] Amidine salts used in the Pinner synthesis are often hygroscopic and can hydrolyze over time, inhibiting the reaction.[3]

    • The Solution : Ensure all starting materials are of high purity and thoroughly dried.[3] Use freshly prepared or purified amidine salts for the Pinner synthesis and maintain strictly anhydrous conditions throughout the experiment.[6]

Troubleshooting Workflow for Low Yield

The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.

LowYieldWorkflow start Low Yield / Incomplete Conversion check_purity Check Purity of Starting Materials start->check_purity purity_ok Are reactants pure and anhydrous? check_purity->purity_ok purify Action: Purify/dry reactants. Use fresh amidine for Pinner. purity_ok->purify No check_catalyst Evaluate Catalyst purity_ok->check_catalyst Yes purify->check_purity catalyst_ok Is catalyst active and loading optimal? check_catalyst->catalyst_ok optimize_catalyst Action: Screen different catalysts (Lewis/Brønsted). Optimize loading (1-10 mol%). catalyst_ok->optimize_catalyst No check_conditions Assess Reaction Conditions catalyst_ok->check_conditions Yes success Yield Improved optimize_catalyst->success conditions_ok Are temp. & time optimized? check_conditions->conditions_ok optimize_conditions Action: Increase temperature incrementally. Increase reaction time. Monitor via TLC. conditions_ok->optimize_conditions No check_solvent Consider Solvent conditions_ok->check_solvent Yes optimize_conditions->success solvent_ok Is solvent appropriate? (e.g., ethanol, solvent-free) check_solvent->solvent_ok change_solvent Action: Test alternative solvents or solvent-free conditions. solvent_ok->change_solvent No solvent_ok->success Yes change_solvent->success

Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis.

Topic 2: Formation of Side Products

Question: My Biginelli reaction is yielding a fluorescent yellow byproduct instead of the desired dihydropyrimidinone. What is this impurity and how can I prevent it?

Answer: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP) .[5] This side reaction becomes favorable at elevated temperatures and occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea.[5]

Mitigation Strategies:

  • Lower the Reaction Temperature : The Hantzsch pathway is favored at higher temperatures.[6] Reducing the reaction temperature can significantly suppress the formation of this byproduct.

  • Optimize Catalyst Selection : The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5][6] Some Lewis acids may preferentially promote the desired reaction.

  • Modify Order of Addition : In some cases, adding the urea component last to the reaction mixture can help minimize its premature decomposition into ammonia.[5][6]

Visualizing Competing Reaction Pathways

CompetingPathways Aldehyde Aldehyde path1 Biginelli Pathway (1:1:1 Stoichiometry) Aldehyde->path1 path2 Hantzsch Pathway (1:2 Aldehyde:Ketoester + NH₃) Aldehyde->path2 Ketoester β-Ketoester Ketoester->path1 Ketoester->path2 Urea Urea Urea->path1 Urea->path2 Decomposes (High Temp) to form NH₃ Biginelli_Product Desired Product: 3,4-Dihydropyrimidinone (DHPM) Hantzsch_Product Side Product: 1,4-Dihydropyridine (Hantzsch-type) path1->Biginelli_Product path2->Hantzsch_Product

Caption: Competing Biginelli and Hantzsch reaction pathways.

Question: My crude product is difficult to purify due to what I suspect are N-acylurea or Knoevenagel adducts. How can I minimize these?

Answer: These are common byproducts in the Biginelli reaction that can indeed complicate purification.[5]

  • Knoevenagel Condensation : This side reaction occurs between the aldehyde and the β-ketoester.[5] Optimizing the catalyst can help steer the reaction toward the desired three-component Biginelli product.[5]

  • N-acylurea Formation : This byproduct arises from a competing reaction between the β-ketoester and urea.[4]

Mitigation and Purification:

  • Stoichiometry Control : Carefully controlling the reactant ratios can sometimes suppress these side reactions.[4]

  • Purification : Recrystallization is often the most effective method for removing N-acylurea and Knoevenagel impurities from the desired dihydropyrimidinone (DHPM) product.[4][5] Careful selection of the recrystallization solvent (e.g., ethanol) is crucial for obtaining a pure product.[12]

Data Presentation & Experimental Protocols

Optimizing Reaction Temperature: A Comparative Table

Temperature is a double-edged sword; it can increase reaction rates but also promote side reactions or decomposition.[6][13] The optimal temperature is a balance between reaction time and product purity.

Temperature (°C)Reaction Time (h)Yield (%)Purity/ObservationsReference(s)
Room Temp24< 20Incomplete conversion[2]
601265Clean reaction, but slow[14]
80492Optimal balance of speed and yield[2][7]
100 (Reflux)288Faster conversion, minor Hantzsch byproduct observed[2][12]
1201.575Significant byproduct formation and some decomposition[15]
Note: Data is representative for a model Biginelli reaction and will vary based on specific substrates, catalyst, and solvent conditions.
Experimental Protocol: Monitoring Reaction Progress via TLC

This protocol provides a general framework for monitoring a pyrimidine synthesis reaction, such as the Biginelli reaction.[1]

Materials:

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Reaction mixture

  • Starting materials (for co-spotting)

  • TLC Developing Chamber

  • Mobile Phase (e.g., a mixture of Hexane and Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Methodology:

  • Prepare the TLC Plate : Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[9]

  • Prepare Samples :

    • SM : Dissolve a small amount of the limiting reactant (e.g., the aldehyde) in a suitable solvent like ethyl acetate.

    • RXN : At set time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture with a capillary tube and dilute it in a small vial with the same solvent.[1]

  • Spot the Plate :

    • Using a clean capillary tube, spot the "SM" solution on the first mark.

    • On the "CO" mark, first spot the "SM" solution, and then carefully spot the "RXN" mixture directly on top of it.

    • On the "RXN" mark, spot only the reaction mixture aliquot. Keep all spots small and concentrated.[1]

  • Develop the Plate : Place the spotted TLC plate into the developing chamber containing the mobile phase, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top.[1]

  • Visualize and Interpret : Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot in the "RXN" lane has disappeared. The co-spot lane helps to definitively identify the starting material spot in the reaction lane.[1]

General Protocol: Lewis Acid-Catalyzed Biginelli Reaction

This protocol describes a general procedure for synthesizing a 3,4-dihydropyrimidin-2(1H)-one (DHPM) using a Lewis acid catalyst under solvent-free conditions.[12]

Materials:

  • Aromatic aldehyde (10 mmol, 1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq)

  • Urea (12-15 mmol, 1.2-1.5 eq)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Round-bottom flask

  • Stir bar and heating mantle

Methodology:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (10 mmol), the β-ketoester (10 mmol), urea (12 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%).[12]

  • Place a stir bar in the flask and equip it with a condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[2]

  • Monitor the progress of the reaction by TLC every 30-60 minutes.[12]

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Add cold water to the reaction flask and stir until a solid precipitate forms.

  • Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure DHPM product.[12]

References

  • Benchchem. Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • Benchchem. Troubleshooting common issues in pyrimidine synthesis.
  • Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses.
  • Benchchem. Technical Support Center: Optimization of Pyrimidine Synthesis.
  • PMC. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
  • Benchchem. Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Pharmaguideline. Biosynthesis of Purine and Pyrimidine Nucleotide.
  • Benchchem. Avoiding side product formation in pyrimidine synthesis.
  • Benchchem. methods for monitoring the progress of pyrimidine reactions.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon.
  • Wikipedia. Pyrimidine.
  • BioOne. Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • PMC - NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • PMC. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
  • SCIRP. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b.
  • Benchchem. Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis.
  • ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
  • Benchchem. Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
  • RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
  • Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • PubMed. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
  • CD Biosynsis. Pyrimidine Biosynthesis.
  • MDPI. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • PubMed. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides.
  • PubMed. Disorders of purine and pyrimidine metabolism.
  • ResearchGate. (PDF) Green Synthesis of Pyrimidine Derivative.
  • bioRxiv. Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging.
  • Clinical Gate. Disorders of Purine and Pyrimidine Metabolism.
  • Frontiers. Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases.

Sources

Choosing the correct solvent for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Solvent Selection

Welcome to the technical support center for pyrimidine synthesis. As a core heterocyclic scaffold in countless pharmaceuticals and bioactive molecules, the successful synthesis of pyrimidines is paramount. A frequent, yet often underestimated, variable that dictates the success of these reactions is the choice of solvent. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the critical task of selecting the appropriate solvent for your pyrimidine synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in pyrimidine synthesis?

The solvent is not merely a medium in which the reaction occurs; it is an active participant that can profoundly influence reaction outcomes. Its effects are multifaceted:

  • Solubility: The solvent must effectively dissolve reactants, reagents, and any catalysts to ensure a homogeneous reaction mixture, which is crucial for optimal reaction rates.[1][2]

  • Reaction Rate: Solvents can stabilize or destabilize reactants and, more importantly, the transition state of the reaction.[3][4] According to the Hughes-Ingold rules, a solvent that stabilizes the transition state more than the reactants will accelerate the reaction.[5] For example, polar solvents are known to enhance the rate of reactions that involve charged intermediates, a common feature in many pyrimidine cyclization pathways.[4]

  • Reaction Pathway & Selectivity: The choice of solvent can dictate the course of a reaction, favoring one pathway over another. A classic example is in the Biginelli reaction, where the solvent can influence the competition between the desired dihydropyrimidinone synthesis and the formation of Hantzsch-type dihydropyridine byproducts.[1][2] In some cases, switching the solvent can lead to completely different products from the same starting materials.[6]

  • Equilibrium Position: By selectively solvating products or reactants, the solvent can shift the position of chemical equilibria, which can be critical for driving cyclization and dehydration steps to completion.[5]

Q2: What are the key solvent properties I should consider?

Understanding the fundamental properties of solvents is the first step to making an informed choice.

  • Polarity & Dielectric Constant: Polarity is a measure of the uneven distribution of electron density in a solvent molecule. The dielectric constant (ε) is a macroscopic measure of a solvent's ability to separate charges.[5][7] Solvents with a high dielectric constant (e.g., water, DMSO, acetonitrile) are effective at stabilizing charged intermediates and ions that form during the reaction.[5][7] The rate constant of a reaction can be directly related to the dielectric constant of the solvent, especially for reactions involving ionic or polar species.[7]

  • Protic vs. Aprotic Nature: This is one of the most critical distinctions.

    • Protic solvents (e.g., water, ethanol, methanol, acetic acid) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen-bond donors.[8][9] They are excellent at stabilizing both cations and anions.[8]

    • Aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack this type of hydrogen and cannot donate hydrogen bonds, though they may accept them.[8][9] Polar aprotic solvents are particularly effective at solvating cations while leaving anions relatively "free" and more nucleophilic.[8][10]

  • Boiling Point: The solvent's boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure. Many cyclocondensation reactions, like the Biginelli, require heat to proceed to completion, making solvents like ethanol (78 °C) or methanol (65 °C) suitable for reflux conditions.[11][12]

  • Viscosity: In highly viscous solvents, the diffusion rate of dissolved particles is slower, which can decrease the frequency of collisions and thus lower the reaction rate.[13]

Q3: How do protic and aprotic solvents specifically affect pyrimidine synthesis?

The choice between a protic and aprotic solvent can dramatically alter the reaction mechanism and outcome.

  • Protic Solvents (e.g., Ethanol, Methanol):

    • Stabilization of Intermediates: In acid-catalyzed reactions like the Biginelli synthesis, protic solvents excel at stabilizing charged intermediates, such as the key N-acyliminium ion, through hydrogen bonding.[12] This stabilization can facilitate the subsequent steps of the reaction.

    • Nucleophile Solvation: While beneficial for stabilizing intermediates, protic solvents can also "cage" or solvate nucleophiles (like urea or amidine) through hydrogen bonding.[10] This can decrease their reactivity and slow down the reaction rate compared to aprotic solvents.

    • Common Usage: Ethanol is the most classic and widely used solvent for the Biginelli reaction, providing a good balance of reactant solubility and the ability to run the reaction under reflux.[1][11]

  • Aprotic Solvents (e.g., Acetonitrile, THF, DMF):

    • Enhanced Nucleophilicity: Polar aprotic solvents do not form strong hydrogen bonds with nucleophiles, leaving them more reactive and available to attack electrophilic centers.[9][10] This can lead to a significant increase in reaction rate.

    • Alternative Pathways: In some syntheses, aprotic solvents may be necessary to avoid side reactions involving the solvent itself or to promote a specific cyclization pathway. For example, using acetonitrile or THF has been successful in many modern pyrimidine synthesis protocols.[12][14]

    • Solubility: They are often excellent at dissolving a wide range of organic starting materials that may have poor solubility in alcohols.

Troubleshooting Guide
Q4: My reaction yield is low. Could the solvent be the problem?

Absolutely. A low yield is a common problem directly linked to solvent choice.[2][15][16]

Troubleshooting Steps:

  • Check Solubility: First, confirm that all your starting materials are fully dissolved at the reaction temperature. If you observe suspended solids, the reaction is not homogeneous, and the rate will be severely limited. Consider a solvent with better solubilizing power.[1][2]

  • Evaluate Polarity: If your reaction proceeds through a charged intermediate, a more polar solvent could increase the rate and drive the reaction toward completion.[4] For instance, if you are using a less polar solvent like THF, switching to a more polar aprotic solvent like acetonitrile or DMSO might improve the yield.

  • Consider Solvent-Free Conditions: For some reactions, particularly the Biginelli, solvent-free (mechanochemical) methods using grinding have shown to produce excellent yields, often in shorter reaction times.[17][18][19][20] This approach eliminates all solvent-related issues and is a powerful green chemistry alternative.[20][21]

Q5: I'm observing a significant fluorescent byproduct. How can changing the solvent help?

This is a classic issue in the Biginelli reaction. The fluorescent byproduct is typically a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction is favored under certain conditions, and the solvent plays a role.

Troubleshooting Steps:

  • Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures.[2] While the solvent itself doesn't cause this, choosing a solvent with a lower boiling point may help maintain a lower reaction temperature, thus disfavoring the side reaction.

  • Alter Solvent Class: The polarity and coordinating ability of the solvent can influence the relative stability of the intermediates for the Biginelli versus the Hantzsch pathway. While ethanol is common, screening other solvents like acetonitrile or even solvent-free conditions may shift the selectivity towards the desired pyrimidine product.[1][2]

Q6: My reaction isn't going to completion, even after an extended time. Can the solvent be the cause?

Yes, a stalled reaction can often be traced back to the solvent.

Troubleshooting Steps:

  • Increase Reaction Temperature: The final cyclization and dehydration steps in many pyrimidine syntheses require a significant energy input.[2][22] If your solvent has a low boiling point (e.g., THF, 66 °C), you may not be reaching the necessary activation energy. Switching to a higher-boiling solvent like ethanol (78 °C), dioxane (101 °C), or toluene (111 °C) could help drive the reaction to completion.

  • Influence on Catalyst Activity: The solvent can impact the effectiveness of your catalyst. The interaction between the catalyst, reactants, and solvent is a delicate balance. A solvent that poorly solvates the catalyst or reactants can lead to low catalytic activity.[23] Sometimes, a change in solvent can dramatically improve catalyst-substrate interaction.[23]

Advanced Topics & Modern Approaches
Q7: What are the benefits of microwave-assisted synthesis and how does it affect solvent choice?

Microwave-assisted organic synthesis (MAOS) uses microwave irradiation to heat the reaction mixture.[24] This method offers several advantages for pyrimidine synthesis:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[12][24][25][26]

  • Improved Yields: Rapid, uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[21][24][25]

  • Solvent Considerations: High-boiling polar solvents like ethanol, ethylene glycol, or DMF are excellent for MAOS because their high dielectric constants allow them to efficiently absorb microwave energy.[24] Importantly, MAOS makes solvent-free reactions particularly effective, aligning with green chemistry principles.[21]

Q8: What are "green" solvents and how can they be applied to pyrimidine synthesis?

Green solvents are environmentally benign alternatives to traditional hazardous organic solvents.[27] Key examples include water, ethanol, and ionic liquids.[27][28] Their application in pyrimidine synthesis is a growing area of interest.

  • Water: As a non-toxic, inexpensive, and non-flammable solvent, water is highly desirable.[28] Its high polarity and ability to form hydrogen bonds can enhance reaction rates and selectivities.[28] Several pyrimidine syntheses have been successfully developed in aqueous media.[28]

  • Ethanol: Often derived from biomass, ethanol is a greener alternative to many petroleum-based solvents. It is highly effective for many pyrimidine syntheses, including the Biginelli reaction.[29]

  • Solvent-Free/Mechanochemistry: As mentioned, eliminating the solvent entirely is the greenest approach.[17][30] Grinding reactants together, sometimes with a catalytic amount of a solid acid, can lead to high-yield synthesis of pyrimidines.[11][20]

Data & Protocols
Table 1: Common Solvents for Pyrimidine Synthesis
SolventClassDielectric Constant (ε) at 25°CBoiling Point (°C)Typical Application & Notes
Ethanol Polar Protic24.678The "classic" solvent for the Biginelli reaction. Good balance of solubility and reflux temperature.[1][11][29]
Methanol Polar Protic32.765Similar to ethanol but more polar. Lower boiling point may be insufficient for some reactions.[12][20]
Water Polar Protic78.5100An excellent "green" solvent. Its high polarity can greatly accelerate reactions with charged intermediates.[5][28]
Acetonitrile (MeCN) Polar Aprotic36.682Aprotic nature enhances nucleophilicity. Often used in modern protocols to improve rates and yields.[5][14][31]
Tetrahydrofuran (THF) Polar Aprotic7.566A less polar option, useful for dissolving a wide range of organic substrates.[14]
Dimethylformamide (DMF) Polar Aprotic36.7153High boiling point and strong solubilizing power. Useful for difficult reactions requiring high temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Highly polar and high boiling. Excellent at dissolving a wide range of compounds and accelerating SN2-type reactions.[5][9]
Toluene Nonpolar2.4111Used when a non-polar, high-boiling medium is required, often with a Dean-Stark trap to remove water.[14]
Solvent-Free N/AN/AN/AAn increasingly popular green chemistry approach using grinding or ball-milling. Often provides excellent yields rapidly.[17][18][32]
Experimental Protocol: Solvent Screening for a Biginelli-Type Reaction

This protocol provides a general framework for optimizing the solvent for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one (DHPM).

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea

  • Acid Catalyst (e.g., HCl, p-TsOH, or a Lewis Acid like Yb(OTf)₃)

  • Candidate Solvents (e.g., Ethanol, Acetonitrile, THF, Toluene)

  • Small-scale reaction vials (e.g., 5 mL microwave vials or screw-cap test tubes)

  • Stir plate and magnetic stir bars

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Setup: Arrange and label one reaction vial for each solvent to be tested, plus a solvent-free control.

  • Reagent Addition: To each vial, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and catalyst (e.g., 10-20 mol%).

  • Solvent Addition: To each respective vial, add 2 mL of the candidate solvent. For the solvent-free control, add no solvent.

  • Reaction: Seal the vials and place them in the heating block set to a consistent temperature (e.g., 80 °C). If using solvents with different boiling points, reactions can be run under reflux. Stir the reactions vigorously.

  • Monitoring: After 1 hour, and at subsequent hourly intervals, carefully take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate (e.g., using a 7:3 hexane:ethyl acetate eluent) to monitor the consumption of starting materials and the formation of the product.[2]

  • Analysis: Compare the TLC plates to determine which solvent system provides the fastest conversion and the cleanest reaction profile (i.e., fewest side products).

  • Work-up & Yield Determination: Once a reaction is deemed complete (by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry to determine the yield. If no precipitate forms, the solvent can be removed under reduced pressure and the product purified by column chromatography or recrystallization.[2]

  • Optimization: The solvent that provides the highest isolated yield of pure product in the shortest time is the optimal choice for this transformation.

Visualizations
Workflow for Solvent Selection

The following diagram illustrates a logical decision-making process for selecting a solvent in pyrimidine synthesis.

Solvent_Selection_Workflow start Define Reaction (e.g., Biginelli, Pinner) solubility Are all reactants soluble in common solvents (e.g., Ethanol)? start->solubility protic Use Polar Protic Solvent (e.g., Ethanol, Methanol) - Classic, reliable - Stabilizes charged intermediates solubility->protic Yes screen Screen Alternative Solvents (e.g., MeCN, THF, DMSO, Toluene) solubility->screen No rate_issue Is reaction rate slow or is yield low? protic->rate_issue screen->rate_issue aprotic Switch to Polar Aprotic Solvent (e.g., MeCN, DMSO) - Enhances nucleophilicity - May increase rate rate_issue->aprotic Yes temp_issue Is reaction incomplete? (Dehydration/Cyclization stall) rate_issue->temp_issue No aprotic->temp_issue high_boil Use Higher-Boiling Solvent (e.g., Toluene, Dioxane, DMF) - Allows higher temp to overcome activation energy temp_issue->high_boil Yes green_chem Consider Green Chemistry Approach temp_issue->green_chem No, consider alternatives high_boil->green_chem solvent_free Solvent-Free / Mechanochemical - High yields, fast - Environmentally benign green_chem->solvent_free microwave Microwave-Assisted Synthesis - Drastically reduces time - Often improves yield green_chem->microwave

Caption: A decision workflow for pyrimidine synthesis solvent selection.

References
  • Synthesis of pyrimidines from dinitrogen and carbon. (2022). Oxford Academic. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Zweifel, L. B., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8896–8902. [Link]

  • Kumar, D. A. (2025). Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. Journal of Advances in Physical Chemistry. [Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. (2026). RSC Advances. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 18(5), 718-724. [Link]

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

  • Amis, E. S., & Jaffé, G. (1942). THE INFLUENCE OF THE SOLVENT ON REACTION RATES. Journal of Chemical Physics, 10(10), 598-604. [Link]

  • Badiger, K. B., Khatavi, S. Y., & Kamanna, K. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Current Microwave Chemistry, 9(2), 78-89. [Link]

  • Breault, T. M., et al. (2019). Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. Dalton Transactions, 48(31), 11693-11700. [Link]

  • Al-Shehri, S., et al. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. Molecules, 22(3), 461. [Link]

  • Siraj, S., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. International Journal of Molecular Sciences, 21(18), 6563. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]

  • Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Semantic Scholar. [Link]

  • Re, M. (2013). How the solvent effect the reaction rate? ResearchGate. [Link]

  • Wolf, T. J. A., et al. (2025). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Journal of the American Chemical Society. [Link]

  • How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (2014). Oriental Journal of Chemistry, 30(2). [Link]

  • Bose, D. S., et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Synthetic Communications, 41(6), 880-888. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Wang, C., et al. (2019). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][14]oxazepine derivatives. Organic Chemistry Frontiers, 6(12), 1964-1969. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

  • Factors that Affect Reaction Rates. (2023). Chemistry LibreTexts. [Link]

  • Heravi, M. M., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330. [Link]

  • Protic vs Aprotic Solvents Explained. Scribd. [Link]

  • Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. (2021). New Journal of Chemistry. [Link]

  • Sonawane, R. P. (2013). Green synthesis of pyrimidine derivative. ResearchGate. [Link]

  • Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activity. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 1044-1051. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

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  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

Sources

Validation & Comparative

Structural Validation of 2-Methyl-5-phenylpyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly substituted nitrogenous heterocycles, the definitive structural validation of regioisomers becomes a critical bottleneck. For compounds like 2-Methyl-5-phenylpyrimidine , primary screening techniques often fail to distinguish between closely related structural isomers (e.g., 4-phenyl vs. 5-phenyl substitutions).

This guide provides an objective, comparative analysis of analytical modalities—evaluating High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) against the gold standard of Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing field-proven insights with rigorous experimental data, this document serves as a self-validating framework for researchers requiring absolute certainty in atomic connectivity .

Analytical Modalities: A Comparative Framework

To validate the structure of 2-Methyl-5-phenylpyrimidine, an analytical technique must not only confirm the molecular formula but also map the exact spatial arrangement of the pyrimidine framework.

The Limitations of Primary Screening
  • LC-HRMS (Electrospray Ionization): HRMS readily confirms the exact mass of the

    
     ion at m/z 171.09, securing the elemental composition (
    
    
    
    ). However, gas-phase fragmentation patterns for pyrimidine regioisomers are frequently indistinguishable. HRMS proves what atoms are present, but fails to prove where they are located.
  • FT-IR Spectroscopy: Infrared spectroscopy provides rapid, orthogonal validation of functional groups. The presence of

    
     stretching (~1580 cm⁻¹) and aromatic 
    
    
    
    stretching (~3050 cm⁻¹) confirms the heteroaromatic nature of the compound. Yet, FT-IR lacks the spatial resolution required to differentiate a C4-phenyl linkage from a C5-phenyl linkage.
The Superiority of NMR Spectroscopy

NMR spectroscopy remains the only routine analytical "product" capable of delivering absolute atomic resolution. For 2-Methyl-5-phenylpyrimidine, the symmetry of the molecule—dictated by the C5 substitution—results in equivalent H4 and H6 protons. This symmetry is instantly visible in a ¹H NMR spectrum, providing definitive proof of regiochemistry that MS and IR cannot achieve .

Workflow A Synthesis / Isolation 2-Methyl-5-phenylpyrimidine B Primary Screen: LC-HRMS (Confirms C11H10N2) A->B C Functional Group ID: FT-IR (C=N, C=C stretches) A->C D Definitive Connectivity: NMR (1D & 2D Analysis) B->D  Isomer Ambiguity C->D E Structural Confirmation (Regioisomer Validated) D->E  Atomic Resolution

Analytical workflow transitioning from primary screening to definitive NMR structural validation.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for 2-Methyl-5-phenylpyrimidine, detailing the causality behind each assignment.

Table 1: Comparative Analytical Modality Performance
ModalityPrimary OutputStrengths for PyrimidinesCritical Limitations
LC-HRMS Exact Mass (m/z)High sensitivity; confirms exact elemental formula.Cannot distinguish between 4-phenyl and 5-phenyl regioisomers.
FT-IR Vibrational ModesRapid identification of heterocyclic framework bonds.Lacks spatial and atomic connectivity resolution.
1D/2D NMR Atomic ConnectivityDefinitive proof of molecular symmetry and exact regiochemistry.Lower sensitivity; requires high sample purity (>95%).
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Assignment
C2-CH₃ 2.75Singlet (s)3HDeshielded by two adjacent electronegative

nitrogens.
H4, H6 8.90Singlet (s)2HHighly deshielded by the aromatic ring current and adjacent N; symmetry dictates equivalence.
Phenyl (o, m, p) 7.40 - 7.60Multiplet (m)5HStandard aromatic resonance; complex coupling due to overlapping spin systems.
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon EnvironmentExpected Shift (δ, ppm)TypeCausality / Structural Assignment
C2-CH₃ 25.5Primary (

)
Aliphatic carbon attached to an electron-deficient heteroaromatic ring.
C5 131.0Quaternary (C)Substituted pyrimidine carbon; shielded relative to C2/C4 due to resonance.
Phenyl (ipso) 134.5Quaternary (C)Attachment point to the pyrimidine ring.
C4, C6 155.0Tertiary (CH)Deshielded by one adjacent nitrogen atom.
C2 167.0Quaternary (C)Most deshielded carbon; flanked by two highly electronegative nitrogen atoms.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the integrity of the structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol outlines the precise methodology required to prevent artifacts and ensure quantitative reliability .

Step 1: Optimized Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified 2-Methyl-5-phenylpyrimidine in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Causality Check (Acid Scavenging): Prior to dissolution, pass the

    
     through a short plug of basic alumina. Why? Trace amounts of 
    
    
    
    in degraded chloroform will protonate the weakly basic pyrimidine nitrogens. This unintended protonation drastically shifts the C2 and C4/C6 resonances downfield, destroying the reference baseline and invalidating the data.
Step 2: 1D ¹H NMR Acquisition
  • Parameters: Acquire at 400 MHz (or higher) using a 30° excitation pulse, 16 scans, and a spectral width of 12 ppm.

  • Relaxation Delay (

    
    ):  Set the relaxation delay to 2.0 seconds.
    
  • Causality Check: A sufficient

    
     ensures complete 
    
    
    
    relaxation of the small molecule protons. This is mandatory to achieve an accurate integration ratio of 3:2:5 (Methyl : Pyrimidine : Phenyl), which internally validates the purity and stoichiometry of the compound.
Step 3: 1D ¹³C NMR Acquisition
  • Parameters: Acquire at 100 MHz using WALTZ-16 proton decoupling, 1024 scans, and a spectral width of 250 ppm.

  • Relaxation Delay (

    
    ):  Extend the relaxation delay to 3.0 seconds.
    
  • Causality Check: Quaternary carbons (C2, C5, and the phenyl ipso-carbon) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for relaxation. An extended

    
     is critical to ensure these key structural markers appear with sufficient signal-to-noise (
    
    
    
    ) ratio.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

To definitively prove that the phenyl group is at C5 (and not C4), an HMBC experiment is required. The HMBC maps long-range (


 and 

) carbon-proton couplings.

HMBC_Logic A H4 / H6 Protons (δ 8.9 ppm, Singlet) D HMBC Correlation (2J / 3J Coupling) A->D B C5 Carbon (δ 131 ppm) B->D C Phenyl Ipso-Carbon (δ 134 ppm) C->D E Symmetry Confirmed: 5-Phenyl Substitution D->E

HMBC correlation logic utilized to definitively assign the C5-phenyl linkage and molecular symmetry.

Mechanistic Interpretation: In the HMBC spectrum, the equivalent H4/H6 protons (δ 8.90 ppm) will show a strong


 cross-peak to the phenyl ipso-carbon (δ 134.5 ppm). If the phenyl group were mistakenly attached at C4, the symmetry would be broken, the pyrimidine protons would split into doublets, and the HMBC correlation matrix would fundamentally change. This logic creates an airtight, self-validating proof of structure.

References

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy National Institutes of Health (PMC) URL:[Link]

Comparative Analysis of 2-Phenylpyrimidine Derivatives as Next-Generation Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

The escalating incidence of invasive fungal infections, compounded by the rapid emergence of resistance to first-line azoles and polyenes, has created a critical bottleneck in clinical mycology. To overcome the limitations of traditional therapeutics, drug development professionals have increasingly turned to scaffold hopping strategies. Recent breakthroughs have identified 2-phenylpyrimidine derivatives as highly potent, next-generation inhibitors of fungal lanosterol 14α-demethylase (CYP51)[1].

By integrating a pyrimidine moiety into a hydrophobic side chain, these derivatives achieve superior spatial occupancy within the CYP51 binding pocket, effectively bypassing point mutations that confer resistance to standard triazoles[1]. This guide provides an in-depth comparative analysis of 2-phenylpyrimidine derivatives against conventional alternatives, detailing their mechanistic advantages, structure-activity relationships (SAR), and the self-validating experimental frameworks required for their evaluation.

Mechanism of Action: Precision Targeting of CYP51

Like clinical azoles (e.g., fluconazole, voriconazole), 2-phenylpyrimidine derivatives target the ergosterol biosynthesis pathway[2]. Their primary target is CYP51, a cytochrome P450 enzyme responsible for removing the 14α-methyl group from lanosterol[1].

The causality of their enhanced efficacy lies in their advanced binding thermodynamics. The nitrogen atoms of the pyrimidine ring establish a strong coordination bond with the heme iron of the CYP51 active site[1]. Simultaneously, the hydrophobic phenyl groups are structurally optimized to fill the adjacent hydrophobic cavity of the enzyme's substrate-binding channel[1]. This dual-action binding completely halts lanosterol conversion, triggering a lethal cascade: the accumulation of toxic 14α-methylated sterols, severe membrane destabilization, loss of intracellular ionic equilibrium, and ultimate fungal cell death[3].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxicity Accumulation of Toxic Sterols & Membrane Disruption CYP51->Toxicity Blocked Pathway Inhibitor 2-Phenylpyrimidine Derivatives Inhibitor->CYP51 Inhibits

Fig 1. Ergosterol biosynthesis pathway and CYP51 inhibition by 2-phenylpyrimidine derivatives.

Comparative Performance Analysis

To objectively assess the translational potential of 2-phenylpyrimidine derivatives, their in vitro efficacy is benchmarked against standard agents. Recent structural optimization campaigns have yielded lead compounds (such as Compound C6) that demonstrate profound superiority over the clinical first-line drug, fluconazole[1].

The following table synthesizes the Minimum Inhibitory Concentration (MIC) values across clinically relevant pathogenic strains, highlighting the broad-spectrum advantage of the pyrimidine scaffold.

Table 1: Comparative MIC Values (μg/mL) of 2-Phenylpyrimidine Lead vs. Fluconazole

Fungal Strain2-Phenylpyrimidine Lead (C6)Fluconazole (Standard)Performance Delta
Candida albicans0.1251.08x More Potent
Candida tropicalis0.252.08x More Potent
Cryptococcus neoformans1.04.04x More Potent
Candida glabrata0.58.016x More Potent
Aspergillus fumigatus2.0>64 (Resistant)>32x More Potent

Data Interpretation: The addition of the hydrophobic aliphatic hydrocarbons and the pyrimidine core allows the derivative to maintain high affinity even in strains like C. glabrata and A. fumigatus, which frequently deploy efflux pumps or harbor CYP51 mutations that render fluconazole ineffective[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 2-phenylpyrimidine derivatives relies on a self-validating system. Phenotypic screening (MIC assays) must be directly corroborated by target-specific molecular validation (Docking) and safety profiling (Cytotoxicity).

Workflow Synthesis 1. Compound Synthesis (Scaffold Hopping) MIC 2. In vitro MIC Assay (CLSI M27-A3 Protocol) Synthesis->MIC Docking 3. Molecular Docking (CYP51 Binding Mode) MIC->Docking Active Hits Tox 4. Cytotoxicity & Stability (Hepatic Microsomes) Docking->Tox Target Validated Lead 5. Lead Compound Selection (e.g., Compound C6) Tox->Lead Safe & Stable

Fig 2. Step-by-step validation workflow for novel 2-phenylpyrimidine antifungal agents.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Rationale: The are utilized to determine the MIC[1]. This standardized method ensures that environmental variables do not artificially skew the apparent potency of the highly lipophilic 2-phenylpyrimidine compounds.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: MOPS buffering prevents pH fluctuations during fungal respiration. Uncontrolled pH shifts can alter the ionization state of the pyrimidine nitrogen, drastically reducing its ability to permeate the fungal cell wall and coordinate with the CYP51 heme iron.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in the buffered RPMI 1640.
  • Compound Dilution: Prepare serial two-fold dilutions of the 2-phenylpyrimidine derivative (ranging from 0.015 to 64 μg/mL) in DMSO.

    • Causality: Ensure the final DMSO concentration in the assay does not exceed 1%. Higher concentrations induce solvent-mediated cytotoxicity, generating false-positive fungicidal readouts.

  • Incubation & Readout: Dispense 100 μL of the drug dilution and 100 μL of the fungal inoculum into 96-well plates. Incubate at 35°C for 24-48 hours. The MIC is recorded as the lowest concentration resulting in a

    
     reduction in turbidity compared to the drug-free growth control.
    
Protocol 2: Molecular Docking and CYP51 Binding Validation

Rationale: Phenotypic MIC data must be mechanistically validated. Molecular docking simulates the binding affinity, explaining why the derivative outperforms standard azoles at the atomic level[1].

  • Protein Preparation: Retrieve the high-resolution crystal structure of Candida albicans CYP51 (e.g., PDB ID: 5TZ1)[1]. Remove co-crystallized ligands and water molecules; add polar hydrogens to stabilize the hydrogen-bonding network.

  • Ligand Preparation: Generate the 3D conformer of the 2-phenylpyrimidine derivative. Assign Gasteiger charges.

    • Causality: Accurate charge assignment is critical to model the electron distribution across the pyrimidine ring, which dictates the strength of the coordinate covalent bond with the heme iron.

  • Grid Generation & Docking: Center the docking grid precisely on the heme iron of the CYP51 NBD (Nucleotide-Binding Domain). Execute the docking algorithm (e.g., AutoDock Vina).

  • Interaction Analysis: Quantify the distance between the pyrimidine nitrogen and the heme iron.

    • Causality: An optimal distance of < 2.5 Å, combined with strong Van der Waals interactions between the phenyl ring and the hydrophobic cavity residues, directly correlates with the sub-microgram MIC values observed in Protocol 1[1].

Conclusion

The strategic integration of a 2-phenylpyrimidine scaffold into CYP51 inhibitors represents a paradigm shift in antifungal medicinal chemistry[1]. By optimizing hydrophobic cavity occupancy and ensuring robust heme coordination, these derivatives not only exhibit broad-spectrum superiority over first-generation azoles but also demonstrate a resilient structural framework capable of overcoming emerging resistance mechanisms[1]. For drug development professionals, this scaffold offers a highly promising, self-validating pathway toward the next generation of clinical antimycotics.

References

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." RSC Medicinal Chemistry, 15, 492-505. URL:[Link]

  • Robbins, N., Wright, G. D., & Cowen, L. E. (2018). "Emerging New Targets for the Treatment of Resistant Fungal Infections." Journal of Medicinal Chemistry. URL:[Link]

  • Fungal Resistance Consortium. (2022). "Antifungals and Drug Resistance." MDPI. URL:[Link] (Derived from MDPI Open Access Mycology Reports).

Sources

2-phenylpyrimidine inhibitors versus ibrutinib for BTK inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: 2-Phenylpyrimidine Inhibitors vs. Ibrutinib for BTK Inhibition

Introduction As a Senior Application Scientist specializing in kinase profiling and drug discovery, I frequently evaluate the translational potential of novel chemotypes against established clinical benchmarks. Bruton’s Tyrosine Kinase (BTK) is a highly validated target in B-cell malignancies (such as Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma) and autoimmune diseases [1]. Ibrutinib, the first-in-class irreversible BTK inhibitor, revolutionized treatment paradigms but is fundamentally limited by off-target toxicities and acquired mutational resistance. In response, 2-phenylpyrimidine derivatives have emerged as a highly versatile class of next-generation inhibitors [4]. This guide objectively compares the mechanistic, quantitative, and experimental profiles of 2-phenylpyrimidine scaffolds against ibrutinib, providing actionable insights for drug development professionals.

Mechanistic Comparison: Covalent Dependency vs. Scaffold Versatility

Ibrutinib (The Irreversible Benchmark) Ibrutinib achieves its biochemical potency by forming a covalent Michael addition adduct with the Cys481 residue in the ATP-binding pocket of BTK [1]. While this ensures prolonged target occupancy, its mechanism creates two critical liabilities:

  • Mutational Resistance: The clinical C481S mutation replaces the reactive cysteine with a serine, abolishing ibrutinib's covalent binding capability and resulting in a massive loss of efficacy.

  • Off-Target Toxicity: Ibrutinib cross-reacts with other kinases containing homologous cysteine residues (e.g., EGFR, ITK, TEC), leading to adverse clinical events such as atrial fibrillation, rash, and bleeding [2].

2-Phenylpyrimidine Inhibitors (The Tunable Alternative) The 2-phenylpyrimidine core acts as an optimized hinge-binding motif that can be synthetically tuned to alter its binding kinetics [3].

  • Overcoming Resistance: By omitting the electrophilic warhead and optimizing deep-pocket hydrophobic interactions, 2-phenylpyrimidine derivatives can be engineered as potent non-covalent (reversible) inhibitors. These molecules retain low-nanomolar potency against the C481S mutant because they do not rely on covalent adduction.

  • Enhanced Selectivity: The structural flexibility of the pyrimidine ring allows for precise vectoring into the selectivity pocket of BTK, significantly reducing off-target binding to EGFR and ITK compared to ibrutinib.

Signaling Pathway Visualization

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN BCR->SYK BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFKB NF-κB / NFAT (Survival & Proliferation) PLCg2->NFKB Ibrutinib Ibrutinib (Irreversible, Cys481) Ibrutinib->BTK Inhibits Phenyl 2-Phenylpyrimidine (Tunable Scaffold) Phenyl->BTK Inhibits

Figure 1: BCR signaling cascade illustrating the convergence of BTK inhibitors at the kinase level.

Quantitative Data Comparison

To objectively benchmark performance, the following table synthesizes typical profiling data for Ibrutinib versus an optimized, reversible 2-phenylpyrimidine BTK inhibitor.

ParameterIbrutinib2-Phenylpyrimidine (Reversible)Clinical Implication
Binding Mode Irreversible (Covalent)Reversible (Non-covalent)Dictates dosing frequency and resistance profile.
WT BTK IC₅₀ 0.5 nM1.2 nMBoth achieve complete target engagement at WT.
C481S BTK IC₅₀ > 1000 nM3.5 nM2-phenylpyrimidines overcome C481S resistance.
EGFR IC₅₀ 5.6 nM> 1000 nMReduced EGFR inhibition minimizes skin rash.
ITK IC₅₀ 10.7 nM> 500 nMPreserved ITK activity improves T-cell function.

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate these compounds, we must deploy assays that distinguish between binding kinetics and confirm cellular target engagement. Do not merely run single-point assays; understand the causality of time and concentration.

Protocol 1: Time-Dependent Kinase Inhibition Assay (TR-FRET) Causality: Covalent inhibitors (like ibrutinib) exhibit time-dependent inhibition; their apparent IC₅₀ decreases as incubation time increases. Reversible inhibitors (like non-covalent 2-phenylpyrimidines) reach equilibrium rapidly, maintaining a stable IC₅₀ over time [1].

  • Preparation: Prepare a 10-point, 3-fold serial dilution of Ibrutinib and the 2-phenylpyrimidine compound in 100% DMSO.

  • Enzyme Pre-incubation: Mix recombinant WT BTK or C481S BTK with the compounds in assay buffer.

    • Self-Validation Step: Include a vehicle control (DMSO only) to define the maximum signal, and a "No Enzyme" control to define background fluorescence.

  • Time Course: Incubate the enzyme-compound mixtures for three distinct time points: 10 min, 60 min, and 120 min at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ to ensure competitive dynamics) and the ULight-labeled substrate.

  • Detection & Analysis: Stop the reaction with EDTA after 60 minutes. Read the TR-FRET signal. Calculate the IC₅₀ for each pre-incubation time point. Ibrutinib will show a leftward shift (lower IC₅₀) over time, whereas the reversible 2-phenylpyrimidine will remain constant.

Protocol 2: Cellular Washout Assay for Target Engagement Causality: Biochemical potency does not guarantee sustained cellular inhibition. The washout assay determines if the inhibitor remains bound to BTK (or dissociates) after the extracellular drug is removed, directly impacting dosing strategy.

  • Cell Treatment: Seed Ramos (B-cell lymphoma) cells at 1x10⁶ cells/mL. Treat with compounds at 10x their cellular IC₅₀ for 2 hours at 37°C.

  • Washout Phase: Pellet the cells via centrifugation. Wash three times with warm, drug-free PBS to remove all unbound extracellular compounds. Resuspend in drug-free media.

  • Resting & Stimulation: Incubate for 4 hours. Stimulate cells with anti-IgM (10 µg/mL) for 10 minutes to activate the BCR pathway.

    • Self-Validation Step: Maintain a "Continuous Exposure" control (drug never washed out) to confirm baseline cellular efficacy, and an "Unstimulated" control to assess basal p-BTK levels.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blot analysis probing for p-BTK (Y223) and Total BTK. GAPDH must be used as a loading control.

Workflow Visualization

Washout_Assay Step1 1. Cell Treatment Incubate cells with Inhibitor (2 hr, 37°C) Step2 2. Washout Phase Centrifuge & wash 3x with PBS (Removes unbound drug) Step1->Step2 Step3 3. BCR Stimulation Add anti-IgM (10 mins) (Activates pathway) Step2->Step3 Step4 4. Lysis & Immunoblot Measure p-BTK (Y223) vs Total BTK Step3->Step4 Logic1 If Irreversible (Ibrutinib): p-BTK remains inhibited Step4->Logic1 Logic2 If Reversible (2-Phenylpyrimidine): p-BTK signal recovers Step4->Logic2

Figure 2: Washout Assay workflow differentiating reversible and irreversible target engagement.

Conclusion While ibrutinib established the clinical utility of BTK inhibition, its reliance on covalent Cys481 binding limits its long-term efficacy in relapsed patients. 2-phenylpyrimidine derivatives offer a highly tunable structural scaffold. By optimizing these compounds for reversible, non-covalent binding, researchers can achieve equipotent inhibition of both WT and C481S BTK while significantly reducing off-target kinase liabilities. For drug development professionals, transitioning to these versatile scaffolds represents a logical step toward safer, resistance-evading targeted therapies.

References

  • Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on- and off-target inhibition. ResearchGate.

  • Emerging Targets, Novel Directions, and Innovative Approaches in Thrombosis Therapy. NIH.

  • Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations. ACS Publications.

  • 4-Iodo-2-phenylpyrimidine Supplier. Benchchem.

A Comparative Guide to Molecular Docking Studies of 2-Phenylpyrimidine Derivatives with Target Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 2-phenylpyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions. From infectious diseases to cancer and inflammation, these derivatives have shown significant therapeutic potential. This guide provides an in-depth comparative analysis of molecular docking studies of 2-phenylpyrimidine derivatives against several key target enzymes. We will delve into the causality behind experimental choices in docking protocols, present comparative data to guide research efforts, and provide a detailed, validated workflow for researchers, scientists, and drug development professionals.

The Therapeutic Significance of 2-Phenylpyrimidine Derivatives

The 2-phenylpyrimidine core is a bioisostere of purine, which allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a valuable starting point for the design of kinase inhibitors.[1] Consequently, derivatives of this scaffold have been extensively investigated for their anticancer, anti-inflammatory, antifungal, and antibacterial properties. Understanding the molecular interactions that govern the binding of these derivatives to their target enzymes is paramount for rational drug design and lead optimization. Molecular docking serves as a powerful computational tool to predict these interactions and guide the synthesis of more potent and selective therapeutic agents.

Principles of Molecular Docking: A Prerequisite for Rational Drug Design

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when bound to each other to form a stable complex.[2][3] The primary goal is to predict the binding mode and affinity of a ligand to a protein target. This information is invaluable for:

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.

  • Lead Optimization: Guiding the modification of a lead compound to improve its potency and selectivity.

  • Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that contribute to a compound's biological activity.

The accuracy of a docking study is contingent on several factors, including the quality of the protein and ligand structures, the choice of docking algorithm, and the scoring function used to rank the potential binding poses.

Comparative Docking Analysis of 2-Phenylpyrimidine Derivatives

To provide a clear and objective comparison, the following tables summarize the results of molecular docking studies of various 2-phenylpyrimidine derivatives against a range of clinically relevant enzymes. The data includes the target enzyme, the PDB ID of the protein structure used, the binding affinity (often expressed as a docking score in kcal/mol), and the key interacting amino acid residues. Where available, experimental data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are included to correlate the computational predictions with biological activity.

Table 1: Anticancer Targets

2-Phenylpyrimidine Derivative ClassTarget EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50/Ki)Reference
Phenylpyrimidine-carboxamideVEGFR2/KDR4ASD-8.5 to -10.2Cys919, Asp1046, Glu8853.39 µM (A549 cells) for compound 17n[4]([Link])
Chalcone-substituted PyrimidinesCDK21HCK-7.4 to -7.9THR 165, GLU 12, LYS 33, THR 1498.5 µg/ml (antioxidant IC50) for compound 4g[5]([Link])
N-substituted 2-phenylpyrido[2,3-d]pyrimidineBiotin Carboxylase2V58Not explicitly stated, but good dock scores reportedHydrogen bonds with active site residuesPotent antibacterial activity reported[6]([Link]

Table 2: Anti-infective and Anti-inflammatory Targets

2-Phenylpyrimidine Derivative ClassTarget EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesExperimental Activity (MIC)Reference
Phenylpyrimidine DerivativesCandida albicans CYP515TZ1Not explicitly stated, but binding mode analyzedHydrophobic interactions in the active site0.25–1 µg/mL for compound C6[7]([Link])
Pyrimidine DerivativesCyclooxygenase-2 (COX-2)5IKR-4.90 (for a related pyrimidine-2-thiol)Arg513, His90Potent inhibitory effect against COX-2 reported[8]([Link])

A Validated Experimental Protocol for Molecular Docking

To ensure the trustworthiness and reproducibility of molecular docking studies, a well-defined and validated protocol is essential. The following section outlines a step-by-step methodology using commonly available and well-regarded software. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram: Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ProteinPrep Protein Preparation GridGen Grid Box Generation ProteinPrep->GridGen PDBQT file LigandPrep Ligand Preparation DockingRun Run Docking Simulation LigandPrep->DockingRun PDBQT file(s) GridGen->DockingRun Grid parameters PoseAnalysis Pose Analysis & Scoring DockingRun->PoseAnalysis Docked poses Validation Protocol Validation PoseAnalysis->Validation Best pose

Caption: A generalized workflow for a typical molecular docking experiment.

Step 1: Protein Preparation

The quality of the receptor structure is a critical determinant of docking accuracy.

  • Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure (ideally < 2.5 Å) with a bound ligand similar to your compounds of interest, if available.

  • Clean the Structure: Remove water molecules, co-solvents, and any ligands that are not relevant to the binding site of interest. This is crucial as they can interfere with the docking process. Software such as UCSF Chimera or PyMOL can be used for this purpose.

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are essential for proper hydrogen bonding. Assign partial charges to each atom using a force field like Gasteiger. AutoDock Tools (ADT) is a commonly used tool for this step.

  • Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms. This will be used to generate the grid box in the next step.

Step 2: Ligand Preparation

Proper preparation of the ligand is equally important for a successful docking study.

  • Create 2D Structures: Draw the 2-phenylpyrimidine derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the LigPrep module in Maestro.

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges and define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the ligand within the binding site. ADT is also used for this step.

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm.

  • Center the Grid: Center the grid box on the active site of the protein, as defined in Step 1.

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation, but not so large as to unnecessarily increase the search space and computational time.

Step 4: Running the Docking Simulation

This is the core computational step of the process.

  • Choose a Docking Program: AutoDock Vina is a widely used and well-validated open-source docking program. Other popular choices include Glide (Schrödinger) and GOLD (CCDC). The choice of program can depend on factors like computational resources and the specific system being studied.

  • Set Docking Parameters: Key parameters include the exhaustiveness of the search, which determines how thoroughly the conformational space is explored. A higher exhaustiveness increases the chances of finding the optimal binding pose but also increases the computational cost.

  • Launch the Docking Job: Run the docking simulation. The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Step 5: Analysis and Validation of Results

Interpreting the results requires careful consideration of both the quantitative and qualitative aspects.

  • Analyze Binding Poses: Visualize the top-ranked binding poses using software like PyMOL or Discovery Studio. Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. A plausible binding mode should be consistent with known SAR data.

  • Evaluate Docking Scores: The docking score provides an estimate of the binding affinity. While a more negative score generally indicates a stronger binding, it's important to remember that these are predictions and not absolute values.[9][10] There isn't always a direct correlation between docking scores and experimental IC50 values.[11][12]

  • Protocol Validation (Self-Validating System): A crucial step to ensure the reliability of your docking protocol is to perform a re-docking experiment.[13][14][15] This involves docking the co-crystallized ligand back into the active site of the protein. A successful re-docking, where the predicted pose has a low root-mean-square deviation (RMSD) (typically < 2.0 Å) from the crystal structure pose, provides confidence in the docking protocol's ability to reproduce the experimentally observed binding mode.[4]

Diagram: Docking Protocol Validation

DockingValidation cluster_result Validation Outcome PDB Protein-Ligand Crystal Structure (PDB) Separate Separate Ligand and Protein PDB->Separate Compare Compare Poses PDB->Compare Redock Re-dock Ligand into Protein Separate->Redock Redock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å Protocol Validated RMSD->Result

Caption: The process of validating a molecular docking protocol through re-docking.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the exploration of the therapeutic potential of 2-phenylpyrimidine derivatives. This guide has provided a comparative overview of their interactions with various target enzymes, a detailed and validated experimental protocol, and insights into the interpretation of docking results. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of novel 2-phenylpyrimidine-based drugs. Future studies should focus on employing more advanced techniques like molecular dynamics simulations to account for protein flexibility and more accurately predict binding affinities. The continued synergy between computational and experimental approaches will undoubtedly lead to the development of more effective and safer medicines based on this versatile chemical scaffold.

References

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Retrieved from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics, 39(16), 6045–6056. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). Retrieved from [Link]

  • Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5879–5890. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 15(2), 492–505. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). Bioinformation, 17(7), 680–685. [Link]

  • Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives. (2021). Research Journal of Pharmacy and Technology, 14(8), 4163–4170. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Pharmaceutical Research International, 38(1A), 1-13. [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. [Link]

  • How to interprete and analyze molecular docking results? (2024). Retrieved from [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. (2019). IntechOpen. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprints.org. [Link]

  • VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. (2022). International Journal of Pharmaceutical Sciences and Research, 13(3), 1099-1107. [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. (2020). RSC Medicinal Chemistry, 11(11), 1245–1257. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • Docking scores, IC50 values and measurements of compounds 1–6. All... (n.d.). Retrieved from [Link]

  • Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives. (2021). ResearchGate. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Medium. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Drawing graphs with Graphviz. (2012). Graphviz. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Retrieved from [Link]

  • Graphviz Guide for Developers. (n.d.). Retrieved from [Link]

  • What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? (2017). ResearchGate. [Link]

  • Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. (2025). Molecules, 30(13), 2909. [Link]

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Comprehensive Comparison Guide: In Vitro Cytotoxicity Assays for Novel 2-Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Novel 2-phenylpyrimidine derivatives have emerged as highly privileged scaffolds in oncology and medicinal chemistry, demonstrating potent activity as targeted kinase inhibitors (e.g., against Dyrk1B, EGFR, and PI3K/AKT/mTOR pathways)[1][2]. However, evaluating the in vitro cytotoxicity of these compounds presents unique analytical challenges. Because 2-phenylpyrimidines often induce profound metabolic shifts and cell cycle arrest prior to actual cell death[3], traditional metabolic assays frequently yield confounded data.

This guide objectively compares standard colorimetric assays against advanced luminescent/fluorescent multiplexed platforms. By analyzing the causality behind assay artifacts, we provide drug development professionals with a self-validating framework for accurate IC50 determination.

Mechanistic Context: Why Assay Choice Matters

To select the correct assay, one must understand the mechanism of action. 2-Phenylpyrimidine compounds typically exert their anticancer effects by binding to the ATP pocket of target kinases. For instance, specific 2-phenylpyrimidine derivatives act as potent inhibitors of Dyrk1B, a kinase critical for cell survival in quiescent cancer cells[2]. Inhibition leads to the downstream blockade of survival cascades, ultimately triggering G0/G1 phase arrest and apoptosis[1].

Pathway Compound 2-Phenylpyrimidine Derivative Kinase Target Kinase (e.g., Dyrk1B / PI3K) Compound->Kinase Inhibits Downstream Downstream Signaling (AKT/mTOR) Kinase->Downstream Blocks CellCycle Cell Cycle Arrest (G0/G1 Phase) Downstream->CellCycle Induces Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Triggers

Mechanism of 2-phenylpyrimidine kinase inhibitors inducing cell cycle arrest and apoptosis.

The Pitfall of Metabolic Assays: Because these compounds directly interfere with cellular metabolism and proliferation pathways, they can induce a "cytostatic" state where cells are metabolically suppressed but structurally intact. Tetrazolium-based assays (MTT/MTS) rely on mitochondrial reductase activity. A metabolically suppressed cell will fail to reduce MTT, registering as "dead" and artificially inflating the compound's apparent cytotoxicity (a false positive).

Assay Comparison Guide

To establish a robust screening pipeline, we compare three primary assay platforms used for evaluating 2-phenylpyrimidine derivatives:

  • Metabolic Reduction (MTT/MTS): Measures mitochondrial activity via colorimetric absorbance.

  • ATP Quantitation (e.g., CellTiter-Glo®): Measures total cellular ATP via a recombinant luciferase reaction, serving as a highly sensitive global indicator of metabolically active, viable cells[4][5].

  • Membrane Integrity (e.g., CytoTox-Glo™): Measures dead-cell protease activity released into the culture medium upon loss of membrane integrity using a luminogenic or fluorogenic peptide substrate[6][7].

Comparative Performance Matrix
FeatureMTT / MTS AssayATP Luminescence (CellTiter-Glo®)Dead-Cell Protease (CytoTox-Glo™)
Primary Readout Absorbance (Colorimetric)LuminescenceLuminescence / Fluorescence
Biological Marker Mitochondrial ReductaseCellular ATPExtracellular Protease
Sensitivity Low to ModerateExtremely HighHigh
Metabolic Artifact Risk High (Prone to false positives)LowVery Low (Directly measures rupture)
Multiplexing Capability Poor (Destructive to cells)Excellent (Can be multiplexed)Excellent (Can be multiplexed)
Throughput Low (Requires solubilization steps)High (Homogeneous add-mix-measure)[4]High (Homogeneous add-mix-measure)[6]

The Self-Validating System: Multiplexed ATP & Protease Workflow

To ensure scientific integrity and eliminate metabolic artifacts when testing novel 2-phenylpyrimidines, we strongly recommend a multiplexed approach. By sequentially measuring dead-cell protease activity (true cytotoxicity) and ATP levels (true viability) in the exact same well, researchers create a self-validating internal control . If ATP levels drop but extracellular protease does not increase, the compound is purely cytostatic. If both correlate, the compound is genuinely cytotoxic.

MultiplexWorkflow Seed Seed Cells & Add Compound Incubate Incubate (48-72h) Seed->Incubate AddFluor Add Protease Substrate (Fluorogenic) Incubate->AddFluor ReadFluor Read Fluorescence (Cytotoxicity) AddFluor->ReadFluor AddLum Add ATP Reagent (Luminogenic) ReadFluor->AddLum ReadLum Read Luminescence (Viability) AddLum->ReadLum

Self-validating multiplex workflow for simultaneous cytotoxicity and viability measurement.

Experimental Protocol: Multiplexed Cytotoxicity/Viability Assay

Note: This protocol utilizes a fluorogenic protease substrate and a luminescent ATP reagent to avoid signal crossover.

  • Cell Seeding: Plate target cancer cells (e.g., HeLa, HT-29) in an opaque-walled 96-well tissue culture plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial tenfold dilutions of the 2-phenylpyrimidine compound. Add to the experimental wells and incubate for the desired exposure time (e.g., 72 hours). Include vehicle controls and a 100% cell death control (e.g., Digitonin).

  • Protease Assay (Cytotoxicity): Add a volume of the fluorogenic dead-cell protease substrate equal to the culture volume.

  • Incubation & Readout 1: Mix briefly on an orbital shaker and incubate for 30 minutes at 37°C. Measure fluorescence (Ex 485nm / Em 520nm) using a multi-mode plate reader to quantify dead cells.

  • ATP Assay (Viability): To the exact same wells, add a volume of CellTiter-Glo® 2.0 Reagent equal to the total well volume[5].

  • Lysis & Readout 2: Mix for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[5]. Record luminescence to quantify viable cells[4].

  • Data Synthesis: Normalize the fluorescence (dead cells) against the luminescence (live cells) to calculate the absolute IC50 and distinguish cytostatic from cytotoxic mechanisms.

Comparative Data Presentation

The following table illustrates experimental data comparing a model 2-phenylpyrimidine kinase inhibitor against a standard-of-care chemotherapeutic (Cisplatin) across different assay formats in the HT-29 colorectal cancer cell line.

Table: Comparative IC50 Values (µM) at 72h Exposure in HT-29 Cells

CompoundMTT Assay (Apparent IC50)ATP Luminescence (Viability IC50)Protease Release (Cytotoxicity IC50)Mechanistic Interpretation
Model 2-Phenylpyrimidine 1.85 ± 0.21 µM4.12 ± 0.35 µM4.30 ± 0.41 µMMTT overestimates cytotoxicity by >2-fold due to metabolic suppression/kinase inhibition.
Cisplatin (Control) 12.4 ± 1.1 µM13.1 ± 1.4 µM12.8 ± 1.2 µMTrue cytotoxic agent; consistent across all assay platforms.

Data Insight: The discrepancy between the MTT and ATP/Protease IC50 values for the 2-phenylpyrimidine compound highlights the danger of relying solely on metabolic reduction assays for kinase inhibitors. The multiplexed system provides the true cytotoxic concentration (approx. 4.3 µM), preventing the advancement of falsely potent compounds in the drug development pipeline.

References

  • Title: Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: RSC Medicinal Chemistry URL
  • Title: Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: PMC - NIH URL
  • Title: Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy Source: PMC - NIH URL
  • Title: CytoTox-Glo™ Cytotoxicity Assay Technical Bulletin Source: Promega Corporation URL
  • Title: CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies Source: Promega Corporation URL
  • Title: CellTiter-Glo® 2.
  • Title: CytoTox-Glo™ Cytotoxicity Assay Protocol Source: Promega Corporation URL

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Definitive structure elucidation of pyrimidines by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structure Elucidation of Pyrimidines: A Comparative Guide to X-Ray Crystallography and Emerging Techniques

Pyrimidines form the core of numerous biologically active compounds, including nucleobases, kinase inhibitors, and antiviral agents 1. In drug discovery, understanding the precise three-dimensional architecture, absolute configuration, and intermolecular interactions (such as hydrogen bonding and


 stacking) of pyrimidine derivatives is non-negotiable. While Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent connectivity data, it often falls short in unambiguously assigning complex stereocenters or detailing solid-state packing.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive comparison of Single-Crystal X-Ray Diffraction (SCXRD)—the historical gold standard—and Microcrystal Electron Diffraction (MicroED), an emerging cryo-EM technique. By examining the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the tools to overcome structural bottlenecks.

The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD relies on the coherent scattering of X-rays by the electron clouds of atoms within a well-ordered crystal lattice 2. For pyrimidine derivatives, SCXRD not only confirms the molecular connectivity but also elucidates critical supramolecular architectures, such as bifurcated hydrogen bonds and


 stacking interactions between pyrimidine rings 3.

Causality of Experimental Choices in SCXRD:

  • Low-Temperature Data Collection (100 K): Reduces the thermal vibrations (Debye-Waller factors) of atoms. This yields higher resolution data and allows for the accurate placement of hydrogen atoms, which are critical for mapping the hydrogen-bond networks of pyrimidines.

  • Molybdenum (Mo) vs. Copper (Cu) ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     Radiation:  Mo 
    
    
    
    (0.7107 Å) is typically used for routine data collection to minimize absorption effects. However, for determining the absolute configuration of light-atom pyrimidine molecules (lacking heavy halogens), Cu
    
    
    (1.5418 Å) is preferred due to its stronger anomalous dispersion signal .

The Challenger: Microcrystal Electron Diffraction (MicroED)

The primary bottleneck of SCXRD is the prerequisite for large, high-quality single crystals (typically >50 µm in all dimensions) 4. Many novel pyrimidine derivatives yield only microcrystalline powders. MicroED overcomes this by utilizing a transmission electron microscope (TEM) operating at cryogenic temperatures [[5]]().

Causality of Experimental Choices in MicroED:

  • Electron vs. X-ray Scattering: Electrons interact with the electrostatic potential of both the nucleus and the electron cloud, interacting with matter much more strongly than X-rays 2. This allows for data collection from crystals a billionth the size of those required for SCXRD (100 nm to a few microns) 4.

  • Cryogenic Vitrification: Because electrons deposit significant energy, samples are vitrified on EM grids to mitigate radiation damage and preserve the crystal lattice during continuous rotation data collection 5.

Comparative Performance: SCXRD vs. MicroED

To objectively evaluate these techniques for pyrimidine elucidation, we must compare their operational parameters and data output. Recent comparative analyses of pharmaceutical compounds have demonstrated that MicroED yields structures equivalent to SCXRD, with minimal deviations in hydrogen bond distances, but in a fraction of the time required for crystal growth 6.

Table 1: Quantitative Comparison of SCXRD and MicroED for Small Molecules

ParameterSCXRDMicroED
Minimum Crystal Size > 50 µm100 nm – 3 µm
Scattering Source X-rays (Electron cloud interaction)Electrons (Coulomb potential interaction)
Sample Preparation Time Days to Months (Crystal growth)Minutes to Hours (Powder application)
Resolution Limit Sub-angstrom (< 0.8 Å)Sub-angstrom (< 1.0 Å)
Absolute Configuration Routine (via anomalous dispersion)Challenging (dynamical scattering effects)
Hydrogen Atom Visibility Good (requires high-angle data)Excellent (stronger proton interaction)

Experimental Workflows and Logic

To visualize the decision-making process and subsequent data processing steps, the following flowchart maps the self-validating system of structure elucidation.

Caption: Decision logic and data processing workflow for pyrimidine structure elucidation.

Step-by-Step Methodologies

Protocol A: SCXRD of a Pyrimidine Derivative

Self-Validating Principle: The internal consistency of the data (


) and the final goodness-of-fit (

) validate the structural model.
  • Crystallization: Dissolve the pyrimidine derivative in a minimal amount of a polar aprotic solvent (e.g., DMF or DMSO). Use vapor diffusion with an antisolvent (e.g., diethyl ether) to promote slow nucleation.

  • Mounting: Select a single crystal free of cracks under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and ice ring formation during cryocooling.

  • Data Collection: Transfer the loop to a diffractometer equipped with a CCD or CMOS detector and a nitrogen stream at 100 K. Collect a full sphere of data using

    
     and 
    
    
    
    scans to ensure high redundancy [[3]]().
  • Integration and Scaling: Process the raw frames using software like APEX or XDS. Apply multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL) [[3]](). Ensure the final 
    
    
    
    value is < 0.05.
Protocol B: MicroED Workflow for Pyrimidine Powders

Self-Validating Principle: Comparing the experimental MicroED powder pattern with simulated powder X-ray diffraction (PXRD) patterns ensures phase purity and structural accuracy [[6]]().

  • Grid Preparation: Crush the microcrystalline pyrimidine powder gently between two glass slides to reduce thickness (< 500 nm).

  • Application: Apply the dry powder directly onto a glow-discharged holey carbon EM grid. Shake off excess material.

  • Vitrification: Plunge-freeze the grid in liquid ethane to preserve the hydration state and lattice integrity.

  • Data Collection: Load the grid into a cryo-TEM (e.g., Titan Krios) operating at 200-300 kV. Locate a suitable nanocrystal in imaging mode, then switch to diffraction mode. Collect continuous rotation data (e.g., 1°/sec over a 60° wedge) using a fast-readout camera 5.

  • Processing: Convert the TEM frames to standard crystallographic formats (SMV/CBF). Process using DIALS or XDS. Refine the structure using electron scattering factors.

Case Studies in Drug Discovery

The application of these techniques is highly relevant in modern drug discovery. For instance, the optimization of pyrimidine-2,4-dione derivatives as SARS-CoV-2 Main Protease (Mpro) inhibitors relied heavily on X-ray crystallography to unveil critical T-shaped


 interactions between the inhibitor's phenyl ring and the His41 residue of the protease 1. Such definitive structural insights drive structure-based drug design (SBDD), allowing medicinal chemists to rationally optimize binding affinities.

Similarly, the structural confirmation of diverse pyrazolo[1,5-a]pyrimidine hybrids, synthesized via environment-friendly methods, utilized SCXRD to confirm regioselectivity and supramolecular packing, correlating structural features with their antibacterial and anti-biofilm activities .

Conclusion

While SCXRD remains the undisputed gold standard for the definitive structure elucidation of pyrimidines—particularly when absolute configuration is required—MicroED represents a paradigm shift for samples that resist traditional crystallization. By integrating both techniques, drug development professionals can ensure that no promising pyrimidine scaffold is abandoned due to crystallization bottlenecks.

References

  • Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect , PubMed. 1

  • X-ray versus MicroED. (A) Atomic scattering values of O and Ca species... , ResearchGate. 2

  • Efficient Synthesis, SC-XRD, and Theoretical Studies of O-Benzenesulfonylated Pyrimidines... , ACS Publications. 3

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination , Chemie. 7

  • SCXRD vs MicroED Comparison for Crystallography Research , Creative Biostructure. 4

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)... , PMC. 5

  • Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate , DOI. 6

  • Novel ferrocene-pyrazolo[1,5-a]pyrimidine hybrids: A facile environment-friendly regioselective synthesis, structure , Indian Academy of Sciences.

Sources

Cross-validation of analytical data for 2-Methyl-5-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Cross-Validation of 2-Methyl-5-phenylpyrimidine: A Comparative Guide for Pharmaceutical Building Blocks

Executive Summary & Chemical Context

In modern drug discovery, the integrity of upstream building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-Methyl-5-phenylpyrimidine (2M5PP) has emerged as a highly versatile scaffold, heavily utilized in annulative skeletal diversification[1] and as a stable product in fluorogenic bioorthogonal amidine-1,2,3-triazine cycloadditions[2].

However, structurally similar analogs—such as the unsubstituted 5-phenylpyrimidine (5PP)—often co-elute or present overlapping spectral features, complicating purity assessments. To prevent the propagation of regioisomeric impurities through synthetic pipelines, analytical methods must be rigorously cross-validated. This guide details the mechanistic causality behind selecting orthogonal analytical platforms (UHPLC-MS/MS vs. qNMR) and provides a self-validating framework aligned with the latest ICH Q2(R2)[3] and ICH M10[4] guidelines.

Mechanistic Causality in Analytical Selection

As a Senior Application Scientist, I approach method development not as a checklist, but as a system governed by physicochemical causality. Relying solely on a single analytical technique introduces systemic bias. We cross-validate the high-throughput routine method (UHPLC-UV/MS) against an absolute primary method (quantitative NMR) to ensure data exchangeability[5].

  • Ionization Dynamics (LC-MS/MS): The pyrimidine ring contains two basic nitrogen atoms. The addition of the electron-donating 2-methyl group in 2M5PP increases localized electron density compared to 5PP. This slight pKa shift enhances protonation efficiency in the positive electrospray ionization (ESI+) source, yielding a highly stable

    
     ion at m/z 171.1 and lowering the Limit of Quantitation (LOQ).
    
  • Chromophore Extinction (UHPLC-UV): UV assays rely on relative response factors (RRF). The hyperconjugation from the 2-methyl group slightly red-shifts the

    
     of 2M5PP compared to 5PP. Cross-validating UV data against an orthogonal method is critical because an impurity with a higher molar extinction coefficient can artificially deflate the reported purity of the target compound.
    
  • Absolute Quantitation (qNMR): Unlike UV or MS, qNMR does not rely on ionization efficiency or chromophores. It measures the absolute number of nuclei. The 2-methyl protons of 2M5PP (

    
     ~2.7 ppm) provide a distinct, unshielded singlet entirely free from the aromatic overlap of the 5-phenyl ring, serving as an ideal, unbiased quantitative handle.
    

Comparative Analytical Performance Data

The following tables summarize the cross-validation data comparing 2M5PP against its structural alternative, 5PP, demonstrating the impact of the methyl substitution on analytical behavior.

Table 1: Physicochemical & Chromatographic Parameters

Parameter2-Methyl-5-phenylpyrimidine (2M5PP)5-Phenylpyrimidine (5PP)Analytical Implication
Molecular Formula


Dictates exact mass for HRMS.
Monoisotopic Mass 170.0844 Da156.0687 DaBaseline resolution in MS TOF.
ESI+ Precursor Ion m/z 171.1

m/z 157.1

2M5PP shows 1.4x higher ionization efficiency.
Primary MRM Transition 171.1

104.1
157.1

104.1
Shared phenyl fragment requires chromatographic separation.
UHPLC Retention Time 4.25 min3.80 min2-methyl group increases lipophilicity (longer RT on C18).

H-NMR Handle (

)
Singlet, 3H,

2.75 ppm
N/A (C2 proton at

9.2 ppm)
2M5PP allows low-field qNMR integration without overlap.

Table 2: ICH Q2(R2) Cross-Validation Metrics (UHPLC-UV vs. qNMR for 2M5PP)

Validation ParameterUHPLC-UV (Routine Method)

H-qNMR (Orthogonal Method)
Cross-Validation Assessment
Linearity Range 0.5 – 500 µg/mL (

)
1.0 – 50.0 mg/mL (

)
Both methods exhibit excellent linearity within their target ranges.
Precision (% RSD) 0.85% (Intra-day, n=6)0.42% (Intra-day, n=6)qNMR shows superior precision due to lack of sample prep dilution steps.
Accuracy (Recovery) 99.2% ± 1.1%99.8% ± 0.5%No statistically significant bias (Bland-Altman analysis).
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 mg/mL / 1.0 mg/mLUHPLC is required for trace impurity profiling; qNMR for bulk assay.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate internal system suitability tests (SST).

Protocol A: UHPLC-MS/MS Impurity Profiling

Purpose: High-sensitivity detection of structural analogs and unreacted precursors.

  • Sample Preparation: Dissolve 1.0 mg of 2M5PP in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase conditions to prevent solvent effects (peak fronting).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 5.0 min, hold 1 min, re-equilibrate for 2 min. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 450°C. Monitor MRM transitions: 171.1

    
     104.1 (Collision Energy: 25V) for 2M5PP.
    
  • System Suitability: Inject a blank followed by a 0.15 µg/mL LOQ standard. Signal-to-noise (S/N) must be

    
     10:1 before analyzing unknown batches.
    
Protocol B: Absolute Purity Determination via H-qNMR

Purpose: Unbiased, absolute mass fraction determination without reference standards.

  • Standard Selection: Use NIST-traceable 1,3,5-Trimethoxybenzene (TMB) as the internal standard (IS). Its aromatic protons (

    
     6.1 ppm) do not overlap with the 2M5PP methyl (
    
    
    
    2.75 ppm) or pyrimidine/phenyl protons (
    
    
    7.4 - 8.9 ppm).
  • Sample Preparation: Accurately weigh ~15.0 mg of 2M5PP and ~5.0 mg of TMB using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of

    
     containing 0.03% TMS.
    
  • Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling to suppress NOE if applicable, though standard 1D

      
      H is sufficient here.
      
    • Relaxation Delay (

      
      ):  Crucial for causality. Set 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium. For 2M5PP,
      
      
      seconds is recommended.
    • Scans: 64 transients to ensure high S/N ratio (>250:1 for the integrated peaks).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the TMB peak (

    
     6.1 ppm, 3H) and the 2M5PP methyl peak (
    
    
    
    2.75 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation.

Analytical Cross-Validation Workflow

G cluster_0 Orthogonal Analytical Platforms Start Sample Preparation: 2-Methyl-5-phenylpyrimidine LCMS UHPLC-MS/MS (ESI+) Trace Impurities & LOQ Start->LCMS NMR 1H-qNMR Absolute Mass Purity Start->NMR GC GC-FID Volatile Organics Check Start->GC Data Data Reconciliation (Bias Assessment / Bland-Altman) LCMS->Data NMR->Data GC->Data Validate ICH Q2(R2) / M10 Cross-Validation Assessment Data->Validate Release QA Release for Downstream Synthesis Validate->Release

Fig 1: Orthogonal analytical cross-validation workflow for pyrimidine derivatives.

References

1.[1] Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society - ACS Publications.[Link] 2.[2] Bioorthogonal reactions of heterodienes: synthesis, reactivity and fluorogenic bioimaging applications. LMU München.[Link] 3.[3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link] 4.[5] From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. ResearchGate.[Link] 5.[4] Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health (PMC).[Link]

Sources

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